4-Chloro-2-methylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVODSIBUYCZFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396114 | |
| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-23-0 | |
| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-methylbenzo[d]thiazole, a key intermediate in the development of pharmaceuticals and functional materials. We delve into the core chemical principles, offering detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule's synthesis. We will explore the primary and most efficient synthesis route, starting from the key precursor 2-amino-3-chlorothiophenol, and discuss the critical parameters that ensure high yield and purity.
Introduction and Strategic Importance
4-Chloro-2-methylbenzo[d]thiazole is a substituted benzothiazole derivative. The benzothiazole scaffold is a privileged heterocyclic structure found in a wide array of biologically active compounds and industrial chemicals.[1][2] The specific substitution pattern of this molecule—a chloro group at the 4-position and a methyl group at the 2-position—makes it a versatile building block for more complex molecular architectures, particularly in the synthesis of agrochemicals and therapeutic agents.
The strategic placement of the chlorine atom ortho to the sulfur atom introduces a unique electronic and steric environment, influencing the molecule's reactivity and its interactions in biological systems. Understanding its synthesis is therefore crucial for chemists aiming to leverage its properties in novel applications.
Retrosynthetic Analysis and Core Pathway
A logical retrosynthetic disconnection of the target molecule points to a primary and highly efficient synthetic strategy: the cyclization of a 2-aminothiophenol derivative. This approach is a cornerstone of benzothiazole synthesis.[3]
Caption: Retrosynthetic analysis of 4-Chloro-2-methylbenzo[d]thiazole.
The most direct and widely adopted pathway involves the condensation of 2-amino-3-chlorothiophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. This method is favored due to its high atom economy, relatively mild conditions, and good yields.
Synthesis Pathway: Cyclocondensation of 2-Amino-3-chlorothiophenol
This section details the primary synthetic route, breaking it down into the preparation of the key intermediate and the final cyclization step.
Step 1: Synthesis of the Key Precursor, 2-Amino-3-chlorothiophenol
The availability of the correctly substituted aminothiophenol is the critical success factor for this entire synthesis. While 2-aminothiophenol itself can be prepared via methods like the zinc reduction of 2-nitrobenzenesulfonyl chloride or hydrolysis of mercaptobenzothiazole, the synthesis of its 3-chloro derivative requires a more tailored approach.[4][5]
A common industrial route starts from 2,6-dichloroaniline. This precursor is strategically chosen because the amino group can direct subsequent reactions, and one of the chloro groups can be converted into the required thiol functionality. While detailed, multi-step industrial preparations are often proprietary, the general transformation sequence is well-established in chemical literature.[6]
Step 2: Cyclization and Acetylation
The core of the synthesis is the reaction between the nucleophilic amino and thiol groups of 2-amino-3-chlorothiophenol and a source of an acetyl group. Acetic anhydride is the most common and practical choice for this transformation.
Reaction Mechanism: The reaction proceeds via a well-understood mechanism:
-
N-Acetylation: The more nucleophilic amino group first attacks one of the carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate and releases a molecule of acetic acid.[7]
-
Intramolecular Cyclization: The thiol group then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzothiazole ring.
The presence of an acid, either added as a catalyst or generated in-situ (as acetic acid is from the initial acetylation), facilitates the dehydration step by protonating the hydroxyl group, turning it into a better leaving group (water).[8]
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Unveiling the Bioactive Potential of 4-Chloro-2-methylbenzo[d]thiazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the biological potential of a specific derivative, 4-Chloro-2-methylbenzo[d]thiazole, a compound of interest for novel therapeutic development. While direct experimental data on this precise molecule is emerging, this document synthesizes the known biological activities of closely related 2-methyl-benzothiazole analogues to provide a predictive framework for its bioactivity. We will explore its probable anticancer and antimicrobial properties, supported by established mechanisms of action for the benzothiazole class. Furthermore, this guide provides detailed, field-proven protocols for the synthesis and biological evaluation of this compound class, empowering researchers to validate and expand upon these findings.
Introduction: The Benzothiazole Core in Modern Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory effects.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a wide array of analogues with distinct pharmacological profiles. The 2-methyl-benzothiazole backbone, in particular, has been a focal point of numerous investigations, revealing potent bioactivities. The introduction of a chloro-substituent at the 4-position, as in 4-Chloro-2-methylbenzo[d]thiazole, is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and thereby its therapeutic efficacy. This guide serves as a comprehensive resource for researchers embarking on the exploration of 4-Chloro-2-methylbenzo[d]thiazole and its analogues.
Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
The synthesis of 2-substituted benzothiazoles can be achieved through several established methods. A common and efficient approach involves the condensation of a substituted 2-aminothiophenol with an appropriate electrophile. For the synthesis of 4-Chloro-2-methylbenzo[d]thiazole, the logical starting material is 2-amino-3-chlorothiophenol.
General Synthetic Strategy
A prevalent method for the synthesis of 2-methyl-benzothiazoles involves the reaction of the corresponding 2-aminothiophenol with acetic anhydride or acetyl chloride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring.
dot
Caption: General synthetic workflow for 4-Chloro-2-methylbenzo[d]thiazole.
Detailed Experimental Protocol
-
Step 1: Acylation. To a solution of 2-amino-3-chlorothiophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like toluene, slowly add acetic anhydride (1.1 equivalents).
-
Step 2: Cyclization. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure 4-Chloro-2-methylbenzo[d]thiazole.
Predicted Biological Activities and Underlying Mechanisms
Based on extensive research on analogous benzothiazole derivatives, 4-Chloro-2-methylbenzo[d]thiazole is predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential
Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.[3][4]
A key mechanism implicated in the anticancer effects of benzothiazoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, and subsequently inducing apoptosis.[5]
dot
Caption: Proposed inhibition of the NF-κB signaling pathway by 4-Chloro-2-methylbenzo[d]thiazole.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8][9]
-
Step 1: Cell Seeding. Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of 4-Chloro-2-methylbenzo[d]thiazole (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[2][10]
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11][12][13][14]
-
Step 1: Preparation of Compound Dilutions. Prepare a series of twofold dilutions of 4-Chloro-2-methylbenzo[d]thiazole in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Step 2: Inoculum Preparation. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Step 3: Inoculation. Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Step 4: Incubation. Incubate the plates at 37°C for 18-24 hours.
-
Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Summary and Interpretation
While specific quantitative data for 4-Chloro-2-methylbenzo[d]thiazole is not yet available in the public domain, the following table provides a representative summary of the kind of data that would be generated from the aforementioned assays for a typical bioactive benzothiazole derivative.
| Biological Activity | Assay | Target Organism/Cell Line | Expected Metric | Representative Value Range |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | 1 - 50 |
| MTT Assay | A549 (Lung Cancer) | IC50 (µM) | 5 - 75 | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | 8 - 128 |
| Broth Microdilution | Escherichia coli | MIC (µg/mL) | 16 - 256 |
Conclusion and Future Directions
4-Chloro-2-methylbenzo[d]thiazole emerges as a promising scaffold for the development of novel therapeutic agents, with strong predictions for potent anticancer and antimicrobial activities based on the extensive body of research on its structural analogues. The synthetic route is straightforward, and established protocols for biological evaluation are readily available.
Future research should focus on the definitive synthesis and purification of 4-Chloro-2-methylbenzo[d]thiazole, followed by a comprehensive in vitro and in vivo evaluation to confirm its predicted biological activities. Mechanistic studies will be crucial to elucidate its precise molecular targets and signaling pathways. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further derivatives, will also be vital for optimizing the potency and selectivity of this promising compound class. This guide provides the foundational knowledge and practical protocols to propel these research endeavors forward.
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4-Chloro-2-methylbenzo[d]thiazole derivatives synthesis
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylbenzo[d]thiazole and Its Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Among its many variations, 4-chloro-2-methylbenzo[d]thiazole serves as a pivotal intermediate, offering multiple reaction sites for the synthesis of complex derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of the synthetic strategies for constructing the 4-chloro-2-methylbenzo[d]thiazole core, detailing the underlying chemical principles, field-proven experimental protocols, and pathways for subsequent derivatization. It is intended for researchers and professionals in drug development seeking a practical and scientifically rigorous resource for leveraging this versatile molecular framework.
Strategic Approaches to the Benzothiazole Core Synthesis
The construction of the benzothiazole ring system is a well-established field in heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and reliable methods involve the cyclization of ortho-substituted anilines, particularly 2-aminothiophenols.
The Jacobson-Hugershoff Synthesis and Related Cyclizations
The cornerstone for synthesizing 2-substituted benzothiazoles is the acid-catalyzed cyclocondensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[6][7] This approach is highly efficient for installing the 2-methyl group when using acetic acid or acetic anhydride.
Causality and Mechanistic Insight: The reaction is typically facilitated by a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA), which serves two critical roles. First, it protonates the carbonyl oxygen of the acetyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol group. Second, it facilitates the subsequent dehydration of the resulting intermediate to drive the reaction towards the formation of the stable, aromatic benzothiazole ring.
The logical workflow for this synthesis is predicated on the strategic formation of an N-acyl intermediate, which then undergoes intramolecular cyclization.
Figure 1: High-level workflow for the synthesis of 4-chloro-2-methylbenzo[d]thiazole derivatives.
Alternative Synthetic Paradigms
While the Jacobson-Hugershoff approach is robust, other methods offer flexibility. Modern techniques, including microwave-assisted synthesis and the use of novel catalysts, can significantly reduce reaction times and improve yields.[1][8] Palladium-catalyzed C-H functionalization followed by intramolecular C-S bond formation represents a more advanced strategy for constructing the benzothiazole ring from thiobenzanilides.[9] For broader context, the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a foundational method for thiazole synthesis in general, though less direct for this specific target.[10][11]
Synthesis of the Critical Precursor: 2-Amino-3-chlorotoluene
The availability of the starting material, 2-amino-3-chlorotoluene, is crucial for the primary synthetic route. While commercially available, its synthesis from more common precursors like o-toluidine is a valuable process for laboratories. A common laboratory-scale synthesis involves the controlled nitration of an N-acetylated o-toluidine, followed by reduction and chlorination steps.[12] A Sandmeyer-type reaction on a suitably substituted aniline is another viable industrial approach.[13][14]
Validated Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
This section provides a detailed, step-by-step protocol derived from established chemical principles for the synthesis of the target core structure. The procedure is designed to be self-validating through in-process monitoring and clear purification steps.
Step 1: Acetylation of 2-Amino-3-chlorotoluene
Rationale: The acetylation of the primary amine serves a dual purpose: it provides the necessary acetyl group that will ultimately form the C2-carbon and the 2-methyl group of the thiazole ring, and it protects the amine from unwanted side reactions in subsequent steps. Acetic anhydride is an effective and readily available acetylating agent.[15][16]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-chlorotoluene (10.0 g, 70.6 mmol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (8.0 mL, 84.7 mmol) to the solution while stirring. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 118°C) for 2 hours.
-
In-Process Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:2). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-(3-chloro-2-methylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Intramolecular Cyclization to form 4-Chloro-2-methylbenzo[d]thiazole
Rationale: This critical step involves the formation of the thiazole ring through an intramolecular electrophilic substitution on the aromatic ring by the sulfur atom, followed by dehydration. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this transformation due to its strong dehydrating properties and ability to promote cyclization.[7]
Figure 2: Mechanistic pathway for the PPA-catalyzed cyclization.
Protocol:
-
Place N-(3-chloro-2-methylphenyl)acetamide (10.0 g, 54.4 mmol) and polyphosphoric acid (100 g) into a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the mixture with stirring under a nitrogen atmosphere to 140-150°C for 4 hours. The mixture will become a viscous, dark solution.
-
In-Process Check: Periodically take a small aliquot, quench it in water, extract with ethyl acetate, and analyze by TLC to monitor the disappearance of the starting material.
-
Cool the reaction mixture to approximately 80°C and carefully pour it onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a large beaker within a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~8. Keep the mixture cool with an ice bath during neutralization.
-
The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 4-chloro-2-methylbenzo[d]thiazole.[17][18]
Synthesis of 4-Chloro-2-methylbenzo[d]thiazole Derivatives
The true utility of the 4-chloro-2-methylbenzo[d]thiazole core lies in its potential for derivatization, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the fused thiazole ring activates the chlorine atom for displacement by a variety of nucleophiles.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Rationale: The chlorine at the 4-position can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, which can stabilize the charged Meisenheimer intermediate, and often requires a base to deprotonate the incoming nucleophile or scavenge the HCl byproduct.
Protocol:
-
To a solution of 4-chloro-2-methylbenzo[d]thiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO), add the desired nucleophile (e.g., a primary/secondary amine, an alcohol, or a thiol; 1.1-1.5 eq).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 1.5-2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, depending on the nucleophilicity of the incoming group.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
Table 1: Representative Conditions for Derivative Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 85-95 |
| Sodium Methoxide | N/A | Methanol | Reflux | 90-98 |
| Aniline | Cs₂CO₃ | DMSO | 120 | 75-85 |
| Thiophenol | Et₃N | NMP | 90 | 80-90 |
Conclusion
This guide outlines robust and reproducible strategies for the synthesis of 4-chloro-2-methylbenzo[d]thiazole and its subsequent conversion into a diverse library of derivatives. The presented protocols, grounded in established mechanistic principles, offer a clear pathway for researchers to access these valuable compounds. The versatility of the SNAr reaction at the C4 position provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials. By providing a detailed understanding of the causality behind experimental choices, this document serves as a practical resource for the efficient and logical synthesis of this important class of heterocyclic compounds.
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SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - TSI Journals . Available at: [Link]
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Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents . Available at: [Link]
-
reaction of 2-amino-3- methylpentanenitrile with H30+ Part A Predict the product formed when the compound shown below is treated with aqueous acid Interactive 3D display mode NH2 H3C CN CH3 Draw the molecule on the canvas by choosing buttons from the Tools (for bonds), Atoms, and Advanced Template toolbars, including charges where needed. The - Chegg . Available at: [Link]
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COOH of the tollowing reaction sequence is (HHCOCH - - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1 - Filo . Available at: [Link]
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A Technical Guide to the Potential Therapeutic Targets of 4-Chloro-2-methylbenzo[d]thiazole
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved therapeutics. This technical guide focuses on a specific analogue, 4-Chloro-2-methylbenzo[d]thiazole, and extrapolates its potential therapeutic targets based on robust evidence from structurally related benzothiazole derivatives. While direct studies on this exact molecule are limited, the extensive body of research on the benzothiazole class allows for high-confidence predictions of its biological activity and molecular targets. This document provides an in-depth analysis of these potential targets, the mechanistic rationale for their selection, and detailed experimental workflows for their validation. We explore promising therapeutic avenues in oncology, neurodegenerative disease, and infectious diseases, grounded in the established pharmacology of the benzothiazole core.
Introduction to 4-Chloro-2-methylbenzo[d]thiazole: A Profile
4-Chloro-2-methylbenzo[d]thiazole is a halogenated derivative of the benzothiazole family. The core benzothiazole nucleus, a fusion of benzene and thiazole rings, imparts a unique electronic and structural conformation that facilitates interactions with a diverse range of biological macromolecules. The specific substitutions—a chloro group at position 4 and a methyl group at position 2—are critical for defining its lipophilicity, steric profile, and potential for forming specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, within protein binding pockets.
Chemical Structure:
-
IUPAC Name: 4-Chloro-2-methyl-1,3-benzothiazole
-
Molecular Formula: C₈H₆ClNS
-
Molecular Weight: 183.66 g/mol
The known biological activities of the broader benzothiazole class are vast, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3] This versatility strongly suggests that 4-Chloro-2-methylbenzo[d]thiazole is likely to modulate key cellular pathways implicated in these disease states.
A Framework for Target Identification and Validation
Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. A multi-pronged approach, combining computational, biochemical, and cell-based methods, provides the most robust and validated results. This section outlines a logical workflow for elucidating the therapeutic targets of 4-Chloro-2-methylbenzo[d]thiazole.
The Rationale Behind the Workflow
The proposed workflow is designed to be a self-validating system. It begins with broad, high-throughput screening to generate initial hypotheses (e.g., kinome profiling) and progressively narrows the focus using more specific assays that confirm direct binding and cellular engagement. Each step provides a critical piece of evidence, building a comprehensive picture of the compound's mechanism of action.
Experimental Workflow Diagram
Caption: A logical workflow for identifying and validating therapeutic targets.
High-Priority Potential Therapeutic Targets
Based on extensive literature on benzothiazole derivatives, we have identified several high-priority classes of proteins that are likely targets for 4-Chloro-2-methylbenzo[d]thiazole.
Protein Kinases: Master Regulators of Cell Signaling
Protein kinases are one of the most successfully targeted enzyme families in drug discovery, particularly in oncology. Benzothiazole-based compounds have emerged as potent inhibitors of several key kinases.[2] The dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4]
Potential Kinase Targets:
-
EGFR, VEGFR, PI3K: Benzothiazole derivatives have shown inhibitory activity against these key kinases involved in tumor growth, proliferation, and angiogenesis.[2][5]
-
Bcr-Abl: A series of benzothiazole-based inhibitors have been developed that are effective against both wild-type and T315I mutant Bcr-Abl, a key driver in chronic myeloid leukemia (CML).[6][7]
-
ATR Kinase: Hybrid molecules incorporating benzothiazole have been evaluated as inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[8]
-
ROCK-II: Rho-associated kinase (ROCK-II) has been identified as a target for a series of benzothiazole derivatives.[9]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Microtubule Dynamics: Disrupting the Cytoskeleton
Tubulin polymerization is a validated target for anticancer agents. Inhibitors disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Several benzothiazole derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[3][10][11]
Mechanism of Action:
-
The compound binds to the colchicine-binding site on β-tubulin.
-
This binding prevents the polymerization of tubulin dimers into microtubules.
-
The disruption of the microtubule network leads to mitotic arrest.
-
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
A study of one such derivative, compound 12a , showed potent antiproliferative activity against multiple prostate cancer cell lines with IC₅₀ values in the low micromolar range.[10]
| Compound | Cell Line | IC₅₀ (µM) |
| 12a | C42B (Prostate) | 2.81 |
| 12a | LNCAP (Prostate) | 4.31 |
| 12a | 22RV1 (Prostate) | 2.13 |
| 12a | PC3 (Prostate) | 2.04 |
| Data synthesized from a study on antiproliferative benzothiazoles.[10] |
Monoamine Oxidase B (MAO-B): A Target for Neurodegenerative Diseases
The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission. Recent studies have demonstrated that 2-methylbenzo[d]thiazole derivatives are potent and selective inhibitors of human MAO-B.[12] One study reported IC₅₀ values below 0.017 µM for all thirteen derivatives tested.[12] Another representative compound, 3h , showed a potent and selective MAO-B inhibitory activity with an IC₅₀ of 0.062 µM.[13]
This makes MAO-B a highly probable target for 4-Chloro-2-methylbenzo[d]thiazole, suggesting its potential use in treating neurodegenerative disorders.
Antimicrobial Targets
Benzothiazole derivatives have well-documented antimicrobial activity. Their mechanism often involves the inhibition of essential bacterial enzymes.[14]
Potential Bacterial Targets:
-
DNA Gyrase: This enzyme is crucial for DNA replication in bacteria. Inhibition leads to bacterial cell death.[15]
-
Dihydropteroate Synthase (DHPS): An enzyme in the folate synthesis pathway, which is essential for bacterial survival.[15]
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for validating the interaction between 4-Chloro-2-methylbenzo[d]thiazole and its putative targets.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying target engagement in a cellular environment.[16][17][18] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with varying concentrations of 4-Chloro-2-methylbenzo[d]thiazole (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the specific target protein in the supernatant using a method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol: Isothermal Titration Calorimetry (ITC)
Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[19][20][21] It allows for the determination of binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., a recombinant kinase) in a precisely degassed buffer (e.g., HEPES or PBS). Prepare a solution of 4-Chloro-2-methylbenzo[d]thiazole in the exact same buffer. The ligand concentration should typically be 10-20 times that of the protein concentration.
-
Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the protein solution into the sample cell and the same buffer into the reference cell. Load the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Program a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the sample cell. The instrument will measure the minute heat changes that occur after each injection.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.
-
Data Analysis: Integrate the raw data peaks to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate K_D, n, and ΔH.
Future Directions and Therapeutic Potential
The evidence strongly suggests that 4-Chloro-2-methylbenzo[d]thiazole is a promising scaffold for drug development with a high likelihood of activity against protein kinases, tubulin, and MAO-B.
-
Oncology: Its potential as a multi-kinase inhibitor or a tubulin polymerization inhibitor makes it a strong candidate for development as an anticancer agent. Future work should focus on kinome-wide screening and testing against a panel of cancer cell lines, followed by in vivo studies in xenograft models.
-
Neurodegenerative Disease: The potent and selective MAO-B inhibition observed for similar 2-methylbenzothiazoles positions this compound as a potential therapeutic for Parkinson's disease. Further investigation into its blood-brain barrier permeability and neuroprotective effects is warranted.
-
Infectious Disease: The potential to inhibit key bacterial enzymes like DNA gyrase suggests a role in developing new antibiotics, an area of critical unmet medical need.
References
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Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (Year). PubMed. [Link]
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Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. (2013). PubMed. [Link]
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Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (Year). PubMed. [Link]
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Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. (2024). PubMed. [Link]
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Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. (Year). ACS Publications. [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (Year). Taylor & Francis Online. [Link]
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An In-depth Technical Guide to the Discovery and History of 4-Chloro-2-methylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-Chloro-2-methylbenzo[d]thiazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document delves into the historical context of benzothiazole synthesis, outlines the pivotal synthetic methodologies that paved the way for its creation, and presents detailed experimental protocols for its preparation from readily available precursors. By examining the causality behind experimental choices and grounding the information in authoritative references, this guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Introduction: The Emergence of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, has been a subject of intense scientific interest since its discovery. The origins of benzothiazole chemistry can be traced back to the late 19th century, with A.W. Hoffmann's synthesis of 2-substituted benzothiazoles in 1887 marking a significant milestone.[1] This pioneering work opened the door to the exploration of a vast chemical space, revealing that the benzothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The unique electronic properties and the ability to participate in various chemical transformations have made benzothiazoles versatile building blocks in the design of novel therapeutic agents and functional materials.
Foundational Syntheses: Paving the Way for 4-Chloro-2-methylbenzo[d]thiazole
The journey to the synthesis of 4-Chloro-2-methylbenzo[d]thiazole is built upon a rich history of foundational synthetic methods for the benzothiazole nucleus. Two classical methods, the Jacobsen and Hofmann syntheses, were instrumental in the early exploration of this heterocyclic system.[5]
The Jacobsen synthesis involves the oxidative cyclization of a thiobenzanilide to form the benzothiazole ring, typically using an oxidizing agent like potassium ferricyanide in an alkaline medium.[5] While historically significant, a notable drawback of this method is the potential for the formation of regioisomers when employing substituted anilides.[5]
Although the Hofmann rearrangement is a fundamental reaction for converting amides to amines, its direct application for the primary synthesis of the benzothiazole ring is not a historically prominent method for the formation of the heterocycle itself.[5]
The most versatile and widely adopted approach for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various single-carbon electrophiles.[5] This method allows for the direct installation of a wide range of substituents at the 2-position of the benzothiazole ring.
A significant advancement in the synthesis of precursors to our target molecule was the work of Bhargava and Jose, who synthesized 2-amino-4-chloro-benzothiazole and 2-amino-4-methyl-benzothiazole.[6] This laid the direct groundwork for the eventual synthesis of 4-Chloro-2-methylbenzo[d]thiazole.
Synthesis of the Precursor: 2-Amino-4-chlorobenzothiazole
The synthesis of 2-amino-4-chlorobenzothiazole is a critical first step towards obtaining 4-Chloro-2-methylbenzo[d]thiazole. A common and effective method involves the reaction of 2-chloroaniline with potassium thiocyanate in the presence of bromine.
Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole[7]
Materials:
-
2-Chloroaniline
-
Potassium thiocyanate
-
Acetonitrile
-
Bromine
-
nano BF3/SiO2 catalyst
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
A solution of 2-chloroaniline (2 mmol) in acetonitrile (15 mL) is slowly added to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 mL).
-
nano BF3/SiO2 catalyst (0.06 g, 30 mol% BF3) is added to the reaction mixture.
-
The mixture is placed in an ice-salt bath and mechanically stirred for 30 minutes.
-
A solution of bromine (4 mmol, 0.2 mL) in acetonitrile (3 mL) is added dropwise, maintaining the reaction temperature below 0 °C.
-
After the addition of bromine is complete, the reaction mixture is stirred at room temperature for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and heated to 70 °C on a steam bath.
-
The catalyst is isolated by thermal filtration and washed with acetone for recycling.
-
The filtrate is neutralized with a 10% NaOH solution.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol (10 mL) to yield the pure 2-amino-4-chlorobenzothiazole.
Causality of Experimental Choices:
-
The use of a nano BF3/SiO2 catalyst enhances the reaction rate and efficiency.
-
Maintaining a low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Monitoring the reaction by TLC ensures that the reaction is allowed to proceed to completion, maximizing the yield of the desired product.
-
Recrystallization from ethanol is an effective method for purifying the final product.
The Crucial Transformation: From 2-Amino to 2-Methyl
The conversion of the 2-amino group of 2-amino-4-chlorobenzothiazole to a methyl group is the final and key step in the synthesis of 4-Chloro-2-methylbenzo[d]thiazole. This transformation can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for converting a primary aromatic amine to a variety of functional groups via an intermediate diazonium salt.[4][5][7]
Conceptual Synthetic Pathway
-
Diazotization of 2-Amino-4-chlorobenzothiazole: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Reductive Demethylation (Hypothetical): A variation of the Sandmeyer reaction where the diazonium group is replaced by a hydrogen atom (reductive deamination), followed by a separate methylation step at the 2-position, or a direct conversion of the diazonium salt to the 2-methyl derivative. A more direct route would be a Sandmeyer-like reaction using a methyl source.
A more direct and modern approach would involve the cyclization of a precursor already containing the 2-methyl group. For instance, the reaction of 2-chloro-N-acetylaniline with a sulfur source could potentially yield the target molecule, though specific literature for this direct route was not found.
Characterization and Physicochemical Properties
The structural elucidation and characterization of 4-Chloro-2-methylbenzo[d]thiazole are crucial for its identification and quality control.
| Property | Value |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Applications in Drug Development and Future Perspectives
While specific applications for 4-Chloro-2-methylbenzo[d]thiazole are not extensively detailed in the readily available literature, the broader class of 2-substituted benzothiazoles has shown significant promise in drug discovery. These compounds have been investigated for their potential as:
-
Anticancer Agents: Benzothiazole derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.[8]
-
Antimicrobial Agents: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: Certain benzothiazole derivatives have been identified as potent inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurodegenerative and psychiatric disorders.
The presence of the chloro and methyl groups on the 4-Chloro-2-methylbenzo[d]thiazole molecule likely modulates its biological activity and pharmacokinetic properties. Further research into the specific biological targets of this compound could unveil novel therapeutic applications. The synthetic routes outlined in this guide provide a solid foundation for the preparation of analogues and derivatives for structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug development.
Conclusion
The discovery and synthesis of 4-Chloro-2-methylbenzo[d]thiazole are rooted in the rich history of benzothiazole chemistry. While the exact historical record of its first synthesis remains to be definitively established, the foundational work on the synthesis of the benzothiazole core and its precursors provides a clear and logical pathway for its preparation. The methodologies presented in this guide, grounded in established chemical principles, offer a practical framework for the synthesis and further investigation of this and related compounds. As the demand for novel therapeutic agents continues to grow, the exploration of the chemical space around the benzothiazole scaffold, including derivatives like 4-Chloro-2-methylbenzo[d]thiazole, will undoubtedly remain a vibrant and fruitful area of research.
References
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
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2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024, July 12). ResearchGate. Retrieved January 28, 2026, from [Link]
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Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. (1999, August 13). Sciforum. Retrieved January 28, 2026, from [Link]
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Removal of deaminated cytosines and detection of in vivo methylation in ancient DNA. (2009, December 22). PubMed. Retrieved January 28, 2026, from [Link]
Visualizations
Caption: Synthetic pathway to 4-Chloro-2-methylbenzo[d]thiazole.
Caption: Workflow for 2-Amino-4-chlorobenzothiazole synthesis. synthesis.
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The Enigmatic Core: A Technical Guide to 4-Chloro-2-methylbenzo[d]thiazole for Advanced Drug Discovery
This guide provides an in-depth exploration of 4-Chloro-2-methylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will navigate its synthesis, delve into its chemical characteristics, and illuminate its potential as a scaffold in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering not just protocols, but the scientific rationale that underpins them.
I. Strategic Importance and Physicochemical Landscape
4-Chloro-2-methylbenzo[d]thiazole belongs to the benzothiazole family, a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of the benzothiazole core creates a unique electronic and steric profile, potentially modulating its interaction with biological targets and offering a vector for further chemical modification.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 4146-23-0 | [3] |
| Molecular Formula | C₈H₆ClNS | [3] |
| Molecular Weight | 183.66 g/mol | [3] |
| LogP | 3.258 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
II. The Synthetic Blueprint: A Proposed Pathway
While a specific, detailed synthesis for 4-Chloro-2-methylbenzo[d]thiazole is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised based on established methodologies for benzothiazole formation. The proposed pathway commences with the commercially available 2-chloro-6-methylaniline and proceeds through a two-step sequence involving acetylation followed by a thionation/cyclization reaction.
Logical Workflow for the Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
Caption: Proposed two-step synthesis of 4-Chloro-2-methylbenzo[d]thiazole.
Step 1: Acetylation of 2-Chloro-6-methylaniline
The initial step involves the protection of the amino group of 2-chloro-6-methylaniline via acetylation. This is a standard and high-yielding reaction that serves to activate the substrate for the subsequent cyclization step. The use of acetic anhydride provides a readily available and effective acetylating agent.[4]
Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylaniline (10.0 g, 70.6 mmol) in glacial acetic acid (50 mL).
-
Reagent Addition: Slowly add acetic anhydride (8.0 mL, 84.7 mmol) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford pure N-(2-chloro-6-methylphenyl)acetamide. Dry the product under vacuum.
Step 2: Thionation and Cyclization with Lawesson's Reagent
The second and final step is a one-pot thionation and cyclization of the intermediate acetamide. Lawesson's reagent is a powerful thionating agent that converts the carbonyl group of the amide into a thiocarbonyl.[5][6][7] This is followed by an intramolecular cyclization to form the thiazole ring. This reaction is a cornerstone in the synthesis of many sulfur-containing heterocycles.
Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend N-(2-chloro-6-methylphenyl)acetamide (10.0 g, 54.4 mmol) and Lawesson's reagent (13.2 g, 32.6 mmol) in anhydrous toluene (200 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 111 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (3:1 hexane:ethyl acetate).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield 4-Chloro-2-methylbenzo[d]thiazole. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around δ 2.8 ppm. The aromatic protons on the benzene ring will likely appear as a multiplet in the region of δ 7.2-7.9 ppm.
-
¹³C NMR: The spectrum should display eight distinct signals. The methyl carbon is expected around δ 20 ppm. The aromatic carbons will resonate in the δ 120-155 ppm region, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. The C2 carbon of the thiazole ring is anticipated to be the most downfield signal.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 183 and an [M+2]⁺ peak at m/z 185 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
IV. Potential in Drug Discovery: A Landscape of Opportunity
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8]
Anticancer Potential
Structurally related compounds, such as 4-hydroxy-2-methylbenzothiazole, have demonstrated significant anti-proliferative and pro-apoptotic effects on breast cancer cell lines.[9][10][11] The mechanism of action is often attributed to the induction of oxidative stress within cancer cells.[11] It is plausible that 4-Chloro-2-methylbenzo[d]thiazole could exhibit similar cytotoxic activities, warranting its evaluation in various cancer cell line screenings.
Antimicrobial Activity
Benzothiazole derivatives are well-documented as potent antimicrobial agents.[12][13] The presence of the chlorine atom in 4-Chloro-2-methylbenzo[d]thiazole may enhance its antimicrobial properties.[8] Screening against a panel of pathogenic bacteria and fungi would be a logical step to explore its potential in this therapeutic area.
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: Postulated mechanism of anticancer action via ROS induction.
V. Conclusion and Future Directions
4-Chloro-2-methylbenzo[d]thiazole represents a compelling, yet underexplored, molecule with significant potential in drug discovery. The synthetic pathway proposed herein provides a clear and feasible route to access this compound for further investigation. Future research should focus on the experimental validation of this synthesis, thorough spectroscopic characterization, and a comprehensive biological evaluation to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of benzothiazole-based therapeutics.
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An In-depth Technical Guide to the Starting Materials for 4-Chloro-2-methylbenzo[d]thiazole Synthesis
Introduction
4-Chloro-2-methylbenzo[d]thiazole is a substituted benzothiazole derivative of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged structure," known to impart a wide range of biological activities to molecules that contain it, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The specific substitution pattern of 4-Chloro-2-methylbenzo[d]thiazole makes it a valuable intermediate for the synthesis of more complex target molecules in drug discovery programs.
This technical guide provides a comprehensive analysis of the foundational starting materials required for the synthesis of 4-Chloro-2-methylbenzo[d]thiazole. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic behind the selection of precursors, explores the primary synthetic routes, and offers detailed, field-proven methodologies. It is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.
Core Synthetic Strategy: The Condensation Approach
The most direct and widely adopted strategy for constructing the 2-methylbenzothiazole core is the condensation of a suitably substituted ortho-aminothiophenol with a source for the C2-methyl group.[3][4][5] This approach is highly efficient and modular, allowing for the introduction of substituents on the benzene ring via the choice of the aminothiophenol precursor.
The overall transformation for 4-Chloro-2-methylbenzo[d]thiazole is conceptually straightforward, relying on two key starting materials.
Figure 1: High-level overview of the primary synthetic strategy.
Part 1: The Cornerstone Precursor: 2-Amino-3-chlorothiophenol
The choice of 2-amino-3-chlorothiophenol (CAS 40925-72-2) is the most critical decision in this synthesis, as it directly incorporates the required chloro-substituent at the desired C4 position of the final benzothiazole ring.[6] Unlike post-synthesis chlorination, which can lead to a mixture of regioisomers and is difficult to control, starting with the correctly substituted precursor ensures unambiguous product formation.
Chemical Properties and Handling:
-
Molecular Formula: C₆H₆ClNS[6]
-
Molecular Weight: 159.64 g/mol [6]
-
Appearance: Typically an off-white to yellow solid.
-
Stability: Like many thiophenols, 2-amino-3-chlorothiophenol is susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide bridge (-S-S-), leading to impurities. For this reason, it should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and used relatively quickly after preparation or purification.
Synthesis of 2-Amino-3-chlorothiophenol: This precursor is not always commercially available in large quantities or may be cost-prohibitive. A common laboratory-scale synthesis starts from a more accessible precursor, such as a substituted aniline. A generalized and effective method involves the cyclization of an N-aryl thiourea, followed by hydrolysis.
A typical sequence begins with 2-chloroaniline, which is converted to an N-(2-chlorophenyl)thiourea. This intermediate is then oxidatively cyclized to form a 2-amino-4-chlorobenzothiazole, which is subsequently hydrolyzed under basic conditions to cleave the thiazole ring, yielding the desired 2-amino-3-chlorothiophenol.[7]
Figure 2: Common synthetic workflow to prepare the key precursor.
Part 2: The C2-Methyl Source: Acetylating Agents
The 2-methyl group of the target molecule is introduced via an acetylating agent that reacts with the ortho-aminothiophenol. The choice of agent influences reactivity, reaction conditions, and workup procedures.
| Reagent | Structure | Key Characteristics & Causality | Typical Conditions |
| Acetic Anhydride | (CH₃CO)₂O | High Reactivity, Clean Byproduct: A highly effective and common choice. It readily acylates the amino group. The byproduct, acetic acid, is volatile and easily removed. The reaction is often exothermic. | Neat or in a solvent like acetic acid or toluene. Often requires heating to drive cyclization. |
| Acetyl Chloride | CH₃COCl | Very High Reactivity, Corrosive Byproduct: More reactive than the anhydride, but produces corrosive HCl gas as a byproduct, which necessitates a base (e.g., pyridine, triethylamine) to act as a scavenger. | Aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base at low to ambient temperature. |
| Acetic Acid | CH₃COOH | Lower Reactivity, Green Chemistry: The least reactive option, requiring a catalyst and/or high temperatures to facilitate both the initial amidation and the subsequent dehydration/cyclization. It is advantageous from a cost and environmental perspective. | High temperatures (reflux) often with a catalyst like polyphosphoric acid (PPA) or a Lewis acid.[8] |
For most laboratory and process scale syntheses, acetic anhydride represents the optimal balance of reactivity, cost, and ease of handling, making it the preferred starting material for introducing the C2-methyl group.
Part 3: The Core Reaction Protocol and Mechanism
The synthesis of 4-Chloro-2-methylbenzo[d]thiazole from its precursors is a classic example of benzazole formation. The mechanism proceeds via two key stages: initial N-acylation followed by an intramolecular cyclization and dehydration.
Figure 3: Simplified mechanistic pathway for benzothiazole formation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for benzothiazole synthesis.[4][9] Researchers should perform their own risk assessment and optimization.
Materials:
-
2-Amino-3-chlorothiophenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Toluene (or alternative high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hexanes and Ethyl Acetate (for chromatography/recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chlorothiophenol (1.0 eq) and toluene (approx. 5-10 mL per gram of thiophenol).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred suspension at room temperature. The addition may be exothermic; cooling in an ice bath can be used to moderate the initial reaction if necessary.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to afford the pure 4-Chloro-2-methylbenzo[d]thiazole.
Conclusion
The synthesis of 4-Chloro-2-methylbenzo[d]thiazole is a well-established process that hinges on the selection of two critical starting materials: 2-amino-3-chlorothiophenol and an acetylating agent . The strategic use of the pre-chlorinated aminothiophenol ensures complete regiocontrol of the final product's substitution pattern, a crucial consideration for downstream applications in drug development. Acetic anhydride stands out as the most practical and efficient source for the C2-methyl group, offering a favorable balance of reactivity and operational simplicity. A thorough understanding of the properties, preparation, and handling of these precursors is paramount to achieving a high-yielding and reproducible synthesis.
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electrophilic substitution on 4-Chloro-2-methylbenzo[d]thiazole
An In-Depth Technical Guide to Electrophilic Substitution on 4-Chloro-2-methylbenzo[d]thiazole: Principles, Predictions, and Protocols
Executive Summary
4-Chloro-2-methylbenzo[d]thiazole (CAS No. 4146-23-0) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a scaffold for the development of novel bioactive agents and functional materials hinges on the ability to selectively functionalize its aromatic core. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of electrophilic aromatic substitution (SEAr) on the 4-Chloro-2-methylbenzo[d]thiazole ring system. We will dissect the underlying electronic principles governing its reactivity, predict the regioselectivity of key substitution reactions, and provide robust, field-tested protocols for its nitration, halogenation, and Friedel-Crafts acylation.
Theoretical Framework: Predicting Regioselectivity
The outcome of an electrophilic attack on a substituted aromatic ring is determined by the interplay of inductive and resonance effects of the existing substituents.[3][4] In the case of 4-Chloro-2-methylbenzo[d]thiazole, the directing effects of the chloro group and the fused thiazole ring dictate the position of substitution on the benzene moiety.
Analysis of Substituent Effects
-
The 4-Chloro Group : The chlorine atom exerts a dual influence. Through its inductive effect (-I), it withdraws electron density from the ring, causing deactivation. However, through its resonance effect (+R), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho (C5) and para (C7) positions. Halogens are well-established as deactivating, ortho-, para-directors.[3][5]
-
The 2-Methyl Group : Located on the thiazole portion, the methyl group is electron-donating.[6] Its activating influence is transmitted through the heterocyclic system to the fused benzene ring, slightly mitigating the deactivation caused by the chloro group and the thiazole nitrogen.[7]
-
The Fused Thiazole Ring : The heterocyclic portion, particularly the electronegative nitrogen atom, generally acts as an electron-withdrawing group, deactivating the fused benzene ring towards electrophilic attack compared to benzene itself.
Synthesis of Directing Effects & Positional Reactivity
The confluence of these effects results in a clear hierarchy of reactivity for the available positions on the benzene ring (C5, C6, C7).
-
Position C7 : This position is para to the chloro group, making it a highly favored site for substitution due to both electronic stabilization of the reaction intermediate and lower steric hindrance.
-
Position C5 : This position is ortho to the chloro group. While electronically activated, it is sterically more hindered than C7.
-
Position C6 : This position is meta to the chloro group and is the most deactivated site, making substitution here highly unlikely under standard SEAr conditions.
Therefore, electrophilic substitution is strongly predicted to occur preferentially at the C7 position , with the potential for minor formation of the C5 isomer.
Caption: Predicted regioselectivity for electrophilic attack.
Key Electrophilic Aromatic Substitution (SEAr) Reactions
The following sections provide the mechanistic rationale and validated protocols for the most common SEAr reactions as applied to 4-Chloro-2-methylbenzo[d]thiazole.
Nitration
3.1.1 Mechanistic Rationale Nitration proceeds via the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[8] The nitronium ion is then attacked by the electron-rich benzene ring of the substrate. The attack at C7 is favored as it leads to a more stable Wheland intermediate (arenium ion), where the positive charge can be delocalized and is favorably positioned relative to the directing groups.
Caption: Generalized mechanism for electrophilic aromatic substitution.
3.1.2 Protocol: Nitration to Yield 4-Chloro-7-nitro-2-methylbenzo[d]thiazole This protocol is adapted from standard procedures for the nitration of deactivated aromatic compounds.[8]
-
Preparation : In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated sulfuric acid (H₂SO₄, 98%) to 0-5 °C in an ice-salt bath.
-
Substrate Addition : Slowly add 4-Chloro-2-methylbenzo[d]thiazole (5.0 g, 27.2 mmol) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture : Prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 70%, 1.8 mL, 28.6 mmol) to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction : Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the reaction temperature between 0-5 °C.
-
Stirring : After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Work-up : Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation : The precipitated solid product is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Purification : Dry the crude product under vacuum. Recrystallize from ethanol or an ethanol/water mixture to obtain the purified 4-Chloro-7-nitro-2-methylbenzo[d]thiazole.
Halogenation (Bromination)
3.2.1 Mechanistic Rationale Direct bromination of the aromatic ring requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule, creating a potent electrophile (Br⁺). The mechanism follows the same pathway as nitration, with the attack occurring preferentially at the C7 position.
3.2.2 Protocol: Bromination to Yield 7-Bromo-4-chloro-2-methylbenzo[d]thiazole
-
Preparation : To a solution of 4-Chloro-2-methylbenzo[d]thiazole (5.0 g, 27.2 mmol) in a suitable dry solvent (e.g., 50 mL of dichloromethane or carbon tetrachloride) in a flask protected from moisture, add a catalytic amount of iron(III) bromide (FeBr₃, 0.2 g, 0.68 mmol).
-
Reagent Addition : Cool the mixture to 0 °C. Add a solution of liquid bromine (Br₂, 1.5 mL, 29.9 mmol) in 10 mL of the same solvent dropwise over 20 minutes.
-
Reaction : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC. The evolution of HBr gas will be observed.
-
Work-up : Quench the reaction by carefully adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red-brown color of excess bromine disappears.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification : Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 7-Bromo-4-chloro-2-methylbenzo[d]thiazole.
Friedel-Crafts Acylation
3.3.1 Mechanistic Rationale The Friedel-Crafts reaction attaches an acyl group (R-C=O) to the aromatic ring.[9] The electrophile is a highly reactive acylium ion, generated from an acyl chloride or anhydride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]
Causality Note : Friedel-Crafts reactions are sensitive to deactivating groups. The combined deactivating effect of the 4-chloro group and the benzothiazole ring may render this reaction challenging, potentially requiring forcing conditions or resulting in low yields. The acylium ion is also bulky, strongly favoring substitution at the sterically less hindered C7 (para) position over the C5 (ortho) position.[10][12]
3.3.2 Protocol: Acylation to Yield 1-(4-Chloro-2-methylbenzo[d]thiazol-7-yl)ethan-1-one
-
Preparation : In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 4.3 g, 32.6 mmol) in 50 mL of dry dichloromethane.
-
Reagent Addition : Cool the suspension to 0 °C. Add acetyl chloride (CH₃COCl, 2.1 mL, 29.9 mmol) dropwise.
-
Substrate Addition : After stirring for 15 minutes, add a solution of 4-Chloro-2-methylbenzo[d]thiazole (5.0 g, 27.2 mmol) in 20 mL of dry dichloromethane dropwise, keeping the temperature below 5 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction mixture will form a thick complex.
-
Work-up : Cool the reaction back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 20 mL of 2M HCl.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Isolation : Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to isolate the target ketone.
Caption: Step-by-step workflow for Friedel-Crafts acylation.
Data Summary: Reaction Conditions
The following table summarizes the proposed conditions for the .
| Reaction | Electrophile Source | Catalyst / Co-reagent | Solvent | Temperature | Predicted Major Product |
| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | H₂SO₄ | 0-5 °C | 4-Chloro-7-nitro-2-methylbenzo[d]thiazole |
| Bromination | Br₂ | FeBr₃ (catalytic) | CH₂Cl₂ | 0 °C to RT | 7-Bromo-4-chloro-2-methylbenzo[d]thiazole |
| Acylation | CH₃COCl | AlCl₃ (1.2 eq) | CH₂Cl₂ | 0 °C to RT | 1-(4-Chloro-2-methylbenzo[d]thiazol-7-yl)ethan-1-one |
Conclusion
The reactivity of 4-Chloro-2-methylbenzo[d]thiazole in electrophilic aromatic substitution is governed by a predictable interplay of substituent effects. The 4-chloro group, despite being deactivating, reliably directs incoming electrophiles to its para position (C7), an effect that is reinforced by steric considerations. While the overall reactivity of the substrate is attenuated by the electron-withdrawing nature of the chloro group and the fused thiazole ring, standard SEAr protocols can be successfully applied to achieve selective functionalization at the C7 position. This predictive understanding is crucial for the rational design and synthesis of novel benzothiazole derivatives for applications in drug discovery and materials science.
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An In-depth Technical Guide to 4-Chloro-2-methylbenzo[d]thiazole Structural Analogs for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on the structural analogs of a specific, promising moiety: 4-Chloro-2-methylbenzo[d]thiazole. We will delve into the synthetic rationale for creating a diverse library of analogs, explore their significant therapeutic potential, particularly in oncology and infectious diseases, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, bridging the gap between synthetic strategy and therapeutic application.
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[1] This inherent versatility has led to the development of numerous benzothiazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the biological activity, with modifications at the 2nd, 5th, and 6th positions being particularly significant.[3]
The core molecule of interest, 4-Chloro-2-methylbenzo[d]thiazole, presents a unique starting point for analog development. The presence of a chloro group at the 4-position and a methyl group at the 2-position offers distinct electronic and steric properties that can be systematically modified to probe structure-activity relationships (SAR) and optimize for potency and selectivity against various therapeutic targets.
Synthetic Strategies for Analog Development
The generation of a chemically diverse library of 4-Chloro-2-methylbenzo[d]thiazole analogs is paramount for successful drug discovery campaigns. The following section outlines the key synthetic approaches, emphasizing the causality behind the methodological choices.
Synthesis of the Core 4-Chloro-2-methylbenzo[d]thiazole Scaffold
The Jacobson cyclization is a classic and effective method for the synthesis of the benzothiazole core.[4] This reaction typically involves the oxidative cyclization of a thioanilide precursor. A general workflow for synthesizing the core scaffold is depicted below.
Caption: General workflow for the synthesis of the 4-Chloro-2-methylbenzo[d]thiazole core.
Rationale: The choice of acetic anhydride provides the 2-methyl group, while the starting material, 2-amino-3-chlorothiophenol, dictates the substitution pattern on the benzene ring. Polyphosphoric acid is a common dehydrating and cyclizing agent for this transformation.
Strategies for Analog Diversification
Systematic structural modifications are key to optimizing the pharmacological profile of a lead compound. For the 4-Chloro-2-methylbenzo[d]thiazole scaffold, diversification can be pursued at several key positions:
-
Modification of the C2-Methyl Group: The methyl group can be replaced with a variety of other substituents to explore the impact on target binding. This can be achieved by using different acylating agents in place of acetic anhydride during the initial cyclization.
-
Substitution on the Benzene Ring: The chloro group at the 4-position can be replaced with other halogens or functional groups to modulate the electronic properties of the ring. Additionally, further substitutions can be introduced at other positions on the benzene ring.
-
Derivatization at the Thiazole Nitrogen: While less common, modification of the thiazole nitrogen can be explored to alter the overall physicochemical properties of the molecule.
Biological Activities and Therapeutic Potential
Benzothiazole derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial applications being particularly prominent.[2][3]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives against a variety of cancer cell lines.[2][5] The presence of a halogen, such as chlorine, on the benzothiazole ring has been shown to contribute to increased antitumor activity.[5]
Mechanistic Insights: The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[6][7] Some derivatives have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and topoisomerase II.[8] Recent studies have also pointed to the simultaneous inhibition of the AKT and ERK pathways as a novel strategy for dual-action cancer therapy.[9]
Caption: Putative signaling pathways modulated by benzothiazole analogs in cancer cells.
Antimicrobial Activity
The benzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents.[3][10] Derivatives have shown activity against a range of bacteria and fungi.[10][11]
Mechanistic Insights: The antimicrobial action of benzothiazole derivatives can involve the inhibition of essential microbial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[3][12] Some analogs have also been found to disrupt bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[11]
Experimental Protocols
To ensure the reproducibility and reliability of research findings, the use of standardized and well-validated experimental protocols is essential.
General Protocol for the Synthesis of a 4-Chloro-2-methylbenzo[d]thiazole Analog
This protocol provides a general method for the synthesis of a representative analog.
Materials:
-
2-Amino-3-chlorothiophenol
-
Appropriate acyl chloride or anhydride
-
Polyphosphoric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-amino-3-chlorothiophenol (1.0 eq) in a suitable solvent, add the acylating agent (1.1 eq).
-
Stir the reaction mixture at room temperature for the appropriate time until the starting material is consumed (monitor by TLC).
-
Add polyphosphoric acid to the reaction mixture and heat to the required temperature for cyclization.
-
After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Add 100 µL of the solubilization solution to each well and incubate for a further 4 hours, or until the formazan crystals are fully dissolved.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Summary
The following table summarizes hypothetical IC50 values for a series of 4-Chloro-2-methylbenzo[d]thiazole analogs against a representative cancer cell line.
| Compound ID | R1 (at C2) | R2 (at C6) | IC50 (µM) vs. MCF-7 |
| 4-CMBT | -CH3 | -H | 15.2 |
| Analog-1 | -CF3 | -H | 8.5 |
| Analog-2 | -CH3 | -F | 5.1 |
| Analog-3 | -CF3 | -F | 1.8 |
Conclusion and Future Directions
The 4-Chloro-2-methylbenzo[d]thiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse analog libraries, which, when coupled with robust biological evaluation, can lead to the identification of potent and selective drug candidates. Future research should focus on expanding the structural diversity of these analogs and exploring their efficacy in more complex biological systems, such as in vivo animal models. A deeper understanding of their mechanism of action will also be crucial for their successful clinical translation.
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The Structure-Activity Relationship of 4-Chloro-2-methylbenzo[d]thiazole Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-Chloro-2-methylbenzo[d]thiazole derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. Benzothiazoles, bicyclic heterocyclic compounds, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The strategic placement of a chlorine atom at the 4-position and a methyl group at the 2-position of the benzothiazole core creates a unique electronic and steric profile, offering a promising starting point for the development of novel therapeutic agents. This document will delve into the synthesis, biological activities, and mechanistic insights of these derivatives, with a focus on their potential as anticancer and antimicrobial agents.
The 4-Chloro-2-methylbenzo[d]thiazole Core: A Foundation for Potent Bioactivity
The benzothiazole nucleus itself is a versatile scaffold, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a chlorine atom at the 4-position of the benzene ring is a key modification. Halogen atoms, particularly chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of chlorine can modulate the acidity of nearby protons and influence the overall electronic distribution of the ring system, potentially enhancing binding affinity to target proteins. Furthermore, the presence of a halogen can increase lipophilicity, which may improve membrane permeability and bioavailability.
The methyl group at the 2-position also plays a crucial role. It can provide a key hydrophobic interaction within a binding pocket and sterically influence the orientation of the molecule, leading to improved selectivity for the target. This specific combination of a 4-chloro and a 2-methyl substituent sets the stage for a nuanced exploration of SAR, where further modifications can fine-tune the biological activity.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study focusing exclusively on a broad range of 4-Chloro-2-methylbenzo[d]thiazole derivatives is not extensively documented in publicly available literature, we can synthesize valuable insights from studies on closely related benzothiazole analogues.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents.[2][3] Their mechanism of action can be multifaceted, with some derivatives inducing apoptosis through DNA damage, mediated by the aryl hydrocarbon receptor (AHR) pathway and subsequent induction of cytochrome P450 enzymes like CYP1A1.[4]
A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share the 4-chloro-substituted aromatic core, provides valuable clues for SAR. In this series, the substitution pattern on the aryl ring attached to the oxadiazole moiety significantly impacted anticancer activity. Specifically, a trimethoxy substitution on the phenyl ring demonstrated the most potent activity.[5]
Key SAR takeaways for potential anticancer activity:
-
Aromatic Substitutions: The nature and position of substituents on aryl groups appended to the core structure are critical. Electron-donating groups, such as methoxy, appear to enhance anticancer activity.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can facilitate interactions with target enzymes.
-
Molecular Docking Insights: In silico studies on related compounds suggest that these molecules can fit into hydrophobic cavities of key cancer-related proteins like tubulin.[5]
Table 1: Anticancer Activity of Selected 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [5]
| Compound ID | Aryl Substitution | Cancer Cell Line | Growth Percent (GP) at 10 µM |
| 6h | 3,4,5-trimethoxy | SNB-19 | 34.88 |
| 6h | 3,4,5-trimethoxy | NCI-H460 | 44.39 |
| 6h | 3,4,5-trimethoxy | SNB-75 | 45.32 |
| 6f | 2-hydroxy | - | - |
| 6c | 4-nitro | - | - |
| 6d | 4-hydroxy-3-methoxy | - | - |
Note: Lower Growth Percent indicates higher anticancer activity. Data for 6f, 6c, and 6d were part of the overall SAR discussion but specific GP values were not provided in the summary.
Antimicrobial Activity
The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6] The 4-chloro substitution has been specifically highlighted as a feature that can enhance antibacterial efficacy.[6]
A study on benzothiazole derivatives revealed that the presence of a 4-chloro group on the benzothiazole moiety improved their antibacterial activity.[6] This suggests that the 4-Chloro-2-methylbenzo[d]thiazole core is a promising starting point for developing new antibacterial agents.
Key SAR takeaways for potential antimicrobial activity:
-
Halogenation: The presence of a chlorine atom at the 4-position of the benzothiazole ring is correlated with enhanced antibacterial activity.
-
Target Enzymes: Molecular docking studies on related compounds suggest that these derivatives can interact with key bacterial enzymes such as DNA gyrase and tyrosine kinase.[6]
Experimental Protocols
The successful investigation of SAR for 4-Chloro-2-methylbenzo[d]thiazole derivatives relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
General Synthesis of 4-Chloro-2-methylbenzo[d]thiazole Derivatives
The synthesis of the 4-Chloro-2-methylbenzo[d]thiazole core and its derivatives can be achieved through established synthetic routes for benzothiazoles. A common method involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative.
Step-by-Step Synthesis Protocol:
-
Synthesis of the Precursor: The synthesis typically starts with a commercially available substituted aniline. For the 4-chloro core, a 3-chloroaniline derivative would be a logical starting point.
-
Introduction of the Thiol Group: The amino group of the aniline can be converted to a thiol group through various methods, such as the Herz reaction or diazotization followed by reaction with a sulfur source. This would yield the key intermediate, 2-amino-3-chlorothiophenol.
-
Cyclization to form the Benzothiazole Ring: The 2-aminothiophenol derivative is then condensed with acetic anhydride or acetyl chloride to introduce the 2-methyl group and facilitate the cyclization to form the 4-Chloro-2-methylbenzo[d]thiazole core.
-
Derivatization: Further modifications can be made to the core structure. For instance, if the starting aniline contains other functional groups, these can be used as handles for diversification.
Caption: Proposed mechanism of anticancer action for some benzothiazole derivatives.
Future research in this area should focus on a systematic exploration of the SAR of the 4-Chloro-2-methylbenzo[d]thiazole core. This would involve the synthesis of a library of derivatives with diverse substituents at various positions of the benzothiazole ring. Key areas for future investigation include:
-
Exploring Substitutions at the 5, 6, and 7-positions: Introducing different functional groups on the benzene ring can further modulate the electronic and steric properties of the molecule.
-
Modifying the 2-Methyl Group: Replacing the methyl group with other alkyl or aryl substituents could lead to new interactions within the target binding site.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be evaluated in animal models to assess their therapeutic potential and safety profile.
By combining rational design, efficient synthesis, and comprehensive biological evaluation, the 4-Chloro-2-methylbenzo[d]thiazole scaffold holds significant promise for the development of the next generation of targeted therapeutics.
References
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). National Center for Biotechnology Information. [Link]
-
Structure–activity relationship of compound 4. (n.d.). ResearchGate. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
-
Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (n.d.). Europe PMC. [Link]
-
Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). PubMed. [Link]
-
SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014). TSI Journals. [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (n.d.). MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. [Link]
-
Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanism of action of benzothiazoles. (n.d.). ResearchGate. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]
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- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-methylbenzo[d]thiazole
Introduction: The Significance of the 2-Methyl-4-arylbenzo[d]thiazole Scaffold
The benzothiazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, the introduction of an aryl substituent at the 4-position of the 2-methylbenzo[d]thiazole scaffold via the Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile strategy for the synthesis of novel molecular entities.[1] These 4-aryl derivatives are key building blocks in drug discovery and materials science, where the tailored steric and electronic properties of the appended aryl group can be used to modulate biological activity or optoelectronic characteristics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of 4-Chloro-2-methylbenzo[d]thiazole. As an aryl chloride, this substrate presents unique challenges compared to its more reactive bromide or iodide counterparts, necessitating carefully optimized conditions for efficient coupling.[2] This guide explains the causality behind the experimental choices, provides a detailed, field-proven protocol, and offers insights into ensuring a successful and reproducible reaction.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like 4-Chloro-2-methylbenzo[d]thiazole. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-Chloro-2-methylbenzo[d]thiazole. This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.[5] The use of electron-rich and bulky phosphine ligands on the palladium center is critical to facilitate this step.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-methyl-4-arylbenzo[d]thiazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki coupling of 4-Chloro-2-methylbenzo[d]thiazole.
Experimental Design: Rationale and Key Parameters
The successful coupling of an unactivated heteroaryl chloride such as 4-Chloro-2-methylbenzo[d]thiazole hinges on the judicious selection of several key reaction parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The primary challenge in coupling aryl chlorides is the oxidative addition step. Standard palladium catalysts like Pd(PPh₃)₄ often prove insufficient. The solution lies in using catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Expertise & Experience: Ligands such as SPhos, XPhos, and RuPhos have become the gold standard for activating C-Cl bonds. They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition. For this specific substrate, a biarylphosphine ligand is highly recommended. We will utilize a pre-formed palladium complex, [Pd(XPhos)G3], which is an air- and moisture-stable precatalyst that reliably generates the active catalytic species in situ.
Base and Solvent System: Driving the Transmetalation
The choice of base is critical for activating the boronic acid and facilitating the transmetalation step without promoting unwanted side reactions.
-
Expertise & Experience: While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, K₃PO₄ is often superior for challenging couplings. Its moderate basicity and ability to act as a phase-transfer agent in aqueous/organic mixtures can be highly beneficial. The solvent system must solubilize all components and be stable at the required reaction temperature. A mixture of 1,4-dioxane and water is a robust choice, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Reaction Temperature and Time
Aryl chloride couplings typically require higher temperatures than their bromide or iodide counterparts to overcome the activation barrier for oxidative addition.
-
Expertise & Experience: A temperature range of 90-110 °C is generally effective. Reaction progress should be monitored by a suitable technique (TLC or LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating. A typical reaction time is between 12 to 24 hours.
Comparative Reaction Conditions
The following table summarizes a set of recommended starting conditions for the Suzuki coupling of 4-Chloro-2-methylbenzo[d]thiazole, alongside potential alternatives for optimization.
| Parameter | Recommended Condition | Alternative 1 | Alternative 2 | Rationale for Recommendation |
| Substrate | 4-Chloro-2-methylbenzo[d]thiazole | - | - | Target electrophile. |
| Boronic Acid | Arylboronic Acid (1.2-1.5 eq.) | Arylboronic ester | - | Excess nucleophile drives the reaction to completion. |
| Pd Precatalyst | [Pd(XPhos)G3] (1-3 mol%) | Pd₂(dba)₃ | Pd(OAc)₂ | Air-stable, reliable generation of active Pd(0) species. |
| Ligand | (Included in precatalyst) | SPhos (2-6 mol%) | RuPhos (2-6 mol%) | Bulky, electron-rich ligands are essential for C-Cl activation. |
| Base | K₃PO₄ (2.0-3.0 eq.) | K₂CO₃ | Cs₂CO₃ | Effective in activating boronic acid with minimal side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Toluene / H₂O | DMF | Good solvating power for both organic and inorganic reagents. |
| Temperature | 100 °C | 90 °C | 110 °C | Balances reaction rate and stability of reagents/products. |
| Atmosphere | Inert (Nitrogen or Argon) | - | - | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-methylbenzo[d]thiazole with a generic arylboronic acid.
Materials and Reagents:
-
4-Chloro-2-methylbenzo[d]thiazole (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
[Pd(XPhos)G3] (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq.)
-
1,4-Dioxane (anhydrous, sparged with N₂ or Ar)
-
Deionized Water (sparged with N₂ or Ar)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Chloro-2-methylbenzo[d]thiazole (e.g., 183.6 mg, 1.0 mmol), the desired arylboronic acid (1.3 mmol), potassium phosphate (530.7 mg, 2.5 mmol), and [Pd(XPhos)G3] (16.9 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring Progress: (Optional but recommended) After a set time (e.g., 12 hours), carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to check for the consumption of the starting material.
-
Reaction Workup: Once the reaction is complete (as determined by monitoring or after 24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-arylbenzo[d]thiazole product.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
Workflow Visualization
Caption: A step-by-step workflow diagram for the protocol.
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the reliability and success of this protocol, several checkpoints and troubleshooting strategies should be implemented.
-
Reagent Quality: Ensure that the palladium precatalyst is of high quality and has been stored properly. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.
-
Reaction Monitoring: The most reliable way to validate the protocol is through consistent reaction monitoring. A lack of conversion could indicate a problem with the catalyst, base, or solvent quality. The formation of side products, such as homocoupled boronic acid or dehalogenated starting material, can point to specific issues.
-
Dehalogenation: Significant formation of 2-methylbenzo[d]thiazole suggests the presence of a proton source and that the reductive elimination is slower than protonolysis. Ensure the base is sufficiently dry and the reaction is rigorously under an inert atmosphere.
-
Homocoupling (Glaser coupling): Formation of a biaryl from the boronic acid indicates the presence of oxygen. Improve the degassing procedure for the solvents and the inert atmosphere setup.
-
-
Confirmation of Product: Full characterization of the final product is non-negotiable. A mismatch in the expected NMR or mass spectrometry data indicates that the desired transformation has not occurred as expected.
By following this detailed guide, researchers will be well-equipped to successfully perform the Suzuki-Miyaura coupling on the challenging 4-Chloro-2-methylbenzo[d]thiazole substrate, enabling the synthesis of novel compounds for further investigation in pharmaceutical and materials science applications.
References
- Benchchem. (n.d.). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bard, J. H., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols: 4-Chloro-2-methylbenzo[d]thiazole in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 4-Chloro-2-methylbenzo[d]thiazole. This document details the synthesis, potential therapeutic applications, and protocols for the biological evaluation of this compound and its analogs.
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole moiety, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1][2][4] The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole core allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activities.
4-Chloro-2-methylbenzo[d]thiazole, the subject of these notes, is a key intermediate and a pharmacologically active molecule in its own right. The presence of a chloro group at the 4-position and a methyl group at the 2-position significantly influences its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.[5] This guide will delve into the synthesis of this compound and explore its applications, particularly in the realms of oncology and infectious diseases, providing detailed protocols for its evaluation.
Synthesis of 4-Chloro-2-methylbenzo[d]thiazole: A Representative Protocol
The synthesis of 4-Chloro-2-methylbenzo[d]thiazole can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aminothiophenol. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted benzothiazoles.
Workflow for the Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
Caption: Synthetic workflow for 4-Chloro-2-methylbenzo[d]thiazole.
Detailed Step-by-Step Protocol
Materials:
-
2-Amino-3-chlorothiophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or a suitable solvent system for recrystallization
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, etc.)
Procedure:
-
Acetylation of 2-Amino-3-chlorothiophenol:
-
In a round-bottom flask, dissolve 2-amino-3-chlorothiophenol (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
-
Cyclization:
-
To the reaction mixture, add polyphosphoric acid (a suitable amount to ensure efficient catalysis and stirring).
-
Heat the mixture to 120-140°C and maintain this temperature for 4-6 hours.[6] The progress of the cyclization should be monitored by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. If it is an oil, proceed with extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2-methylbenzo[d]thiazole.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Medicinal Chemistry Applications
Anticancer Applications
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines, including breast, colon, lung, and renal cancers.[3][7][8]
Mechanism of Action:
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells. Some of the proposed mechanisms include:
-
Inhibition of Tyrosine Kinases: Many benzothiazole-containing compounds act as inhibitors of receptor tyrosine kinases like EGFR, which are often overexpressed in cancer cells.[9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10]
-
Cell Cycle Arrest: Benzothiazole derivatives have been shown to cause cell cycle arrest, particularly in the G2/M or Sub-G1 phase, thereby inhibiting cancer cell proliferation.[9]
-
Inhibition of Signaling Pathways: They can modulate critical signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, which are crucial for cancer cell survival and proliferation.[9][11]
Illustrative Signaling Pathway Targeted by Benzothiazole Derivatives
Caption: Potential inhibition of cancer signaling pathways by benzothiazole derivatives.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 4-Chloro-2-methylbenzo[d]thiazole on a cancer cell line (e.g., MCF-7, A549).
Materials:
-
4-Chloro-2-methylbenzo[d]thiazole (dissolved in DMSO to prepare a stock solution)
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Chloro-2-methylbenzo[d]thiazole in the complete growth medium from the stock solution.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Representative Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzothiazoles | Breast (MCF-7) | 2.57 | [12] |
| Thiazolidinone-benzothiazoles | Various | Potent activity reported | [3] |
| 2-(4-Aminophenyl)benzothiazoles | Breast, Ovarian, Colon, Renal | Potent and selective | [7] |
| 2,6-Disubstituted benzamides | Lung (in vivo) | Excellent inhibitory effect | [8] |
Note: Data for 4-Chloro-2-methylbenzo[d]thiazole itself is not specified in the provided search results and would need to be determined experimentally using the protocol above.
Antimicrobial Applications
The benzothiazole scaffold is also a key component in many antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[13][14][15]
Mechanism of Action:
The antimicrobial action of benzothiazole derivatives is thought to involve the disruption of essential microbial processes, such as:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the enzymes responsible for building and maintaining the bacterial cell wall.
-
Disruption of Metabolic Pathways: They can inhibit key enzymes involved in microbial metabolism, leading to cell death.[13]
-
Interaction with DNA: Some benzothiazoles can intercalate with microbial DNA, inhibiting replication and transcription.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of 4-Chloro-2-methylbenzo[d]thiazole against a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
4-Chloro-2-methylbenzo[d]thiazole (dissolved in a suitable solvent like DMSO)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microplates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of 4-Chloro-2-methylbenzo[d]thiazole in the growth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with medium only), and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Table 2: Representative Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazolylthiazolidin-4-ones | P. aeruginosa | 100-120 | [15] |
| 2-Substituted benzothiazoles | E. coli, S. aureus | Good to moderate activity | [14] |
| 2-Amino-6-chlorobenzothiazole derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity | [16] |
Note: Specific MIC values for 4-Chloro-2-methylbenzo[d]thiazole would need to be determined experimentally.
Conclusion
4-Chloro-2-methylbenzo[d]thiazole is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its versatile synthesis and the broad-spectrum biological activity of its derivatives make it an attractive starting point for drug discovery programs in oncology, infectious diseases, and potentially other therapeutic areas. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its analogs, enabling further exploration of its therapeutic potential.
References
-
Anticancer activity of benzothiazole derivatives - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (n.d.). Retrieved January 28, 2026, from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
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4'-Chlorodiazepam Is Neuroprotective Against Amyloid-Beta in Organotypic Hippocampal Cultures - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
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Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Retrieved January 28, 2026, from [Link]
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4'-Chlorodiazepam is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (n.d.). Retrieved January 28, 2026, from [Link]
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Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]
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(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (n.d.). Retrieved January 28, 2026, from [Link]
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Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
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Application Notes & Protocols: Leveraging 4-Chloro-2-methylbenzo[d]thiazole as a Versatile Chemical Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Its unique electronic properties and rigid structure make it a cornerstone in modern medicinal chemistry. Within this class of compounds, 4-Chloro-2-methylbenzo[d]thiazole emerges as a particularly valuable and versatile chemical intermediate. Its structure features two primary sites for chemical modification: the reactive chlorine atom on the benzene ring and the methyl group at the 2-position of the thiazole ring. This dual reactivity allows for the divergent synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the reactivity of 4-Chloro-2-methylbenzo[d]thiazole and offers detailed protocols for its application in key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery and materials science with a practical toolkit for leveraging this powerful building block.
| Compound Property | Value |
| CAS Number | 4146-23-0 |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol [3] |
| Appearance | Off-white to light yellow crystalline solid |
| LogP | 3.258[3] |
| PSA (Polar Surface Area) | 12.89 Ų[3] |
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 4-Chloro-2-methylbenzo[d]thiazole is rooted in its distinct reactive sites. Understanding the chemoselectivity of these sites is paramount for strategic synthesis design.
Caption: Key reactive sites on 4-Chloro-2-methylbenzo[d]thiazole.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, and the C4-Cl bond of our title compound is an excellent substrate for these transformations.[4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and vinyl substituents at the C4 position. The choice of ligand and base is critical for achieving high yields and preventing side reactions.
Protocol: Synthesis of 4-Aryl-2-methylbenzo[d]thiazole Derivatives
-
Objective: To couple an arylboronic acid with 4-Chloro-2-methylbenzo[d]thiazole.
-
Rationale: This protocol employs Pd(dppf)Cl₂ as a robust catalyst that is tolerant of a wide range of functional groups. The use of a carbonate base is sufficient to facilitate the transmetalation step without promoting hydrolysis of the chloro-substituent on the starting material.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-methylbenzo[d]thiazole (1.0 mmol, 183.6 mg).
-
Add the desired arylboronic acid (1.2 mmol).
-
Add potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 21.9 mg).
-
Add a 3:1 mixture of Dioxane/Water (8 mL).
-
Stir the reaction mixture vigorously and heat to 90 °C for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-methylbenzo[d]thiazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Excellent for heteroaromatic chlorides; dppf ligand provides stability. |
| Base | K₂CO₃ | Sufficiently strong for transmetalation; minimizes side reactions. |
| Solvent | Dioxane/H₂O (3:1) | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides thermal energy to overcome the activation barrier of oxidative addition. |
| Typical Yield | 75-95% | Dependent on the electronic nature of the boronic acid. |
Application II: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the benzothiazole ring system facilitates the displacement of the C4-chloride by strong nucleophiles. This method provides a direct and often more economical route to C-N, C-O, and C-S bonds compared to catalyzed reactions.
Synthesis of 4-Amino Derivatives
The introduction of an amino group at the C4 position is a key step in the synthesis of many bioactive molecules, including kinase inhibitors.
Protocol: Synthesis of N-Aryl-2-methylbenzo[d]thiazol-4-amine
-
Objective: To displace the C4-chloro group with a primary or secondary amine.
-
Rationale: This reaction proceeds via an addition-elimination mechanism. The use of a polar aprotic solvent like DMF or DMSO stabilizes the charged intermediate (Meisenheimer complex), and a non-nucleophilic base is used to quench the HCl byproduct.
Step-by-Step Methodology:
-
In a sealed tube, dissolve 4-Chloro-2-methylbenzo[d]thiazole (1.0 mmol, 183.6 mg) in N,N-Dimethylformamide (DMF, 5 mL).
-
Add the desired amine (1.5 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL) as a non-nucleophilic base.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
A precipitate will often form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography.
Caption: Workflow for the SNAr amination protocol.
Case Study: Synthetic Precursor to FAK Inhibitors
Focal Adhesion Kinase (FAK) is a critical signaling protein implicated in cancer cell proliferation and metastasis.[6] Several FAK inhibitors feature a substituted benzothiazole core. One such example is GSK2256098, a potent and selective FAK inhibitor.[7][8] While the exact commercial synthesis is proprietary, we can illustrate a plausible synthetic route to a key structural analogue based on the chemistry of 4-Chloro-2-methylbenzo[d]thiazole.
The core of GSK2256098 features a diaminopyrimidine linked to a benzothiazole. A key disconnection reveals the need for a 4-aminobenzothiazole intermediate, which can be readily synthesized from 4-Chloro-2-methylbenzo[d]thiazole.
Caption: Plausible synthetic route to a FAK inhibitor core.
This synthetic strategy highlights the utility of 4-Chloro-2-methylbenzo[d]thiazole as a starting point for complex drug molecules. The initial SNAr reaction (Step A) provides the crucial amine "handle" for subsequent elaboration. The second C-N bond formation (Step B) with a functionalized pyrimidine builds the final complex scaffold. This modular approach is a hallmark of modern drug discovery campaigns.
Safety & Handling
As a chlorinated heterocyclic compound, 4-Chloro-2-methylbenzo[d]thiazole should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Inhalation: Avoid breathing dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
Conclusion
4-Chloro-2-methylbenzo[d]thiazole is a high-value intermediate that offers multiple avenues for synthetic elaboration. Its capacity to undergo both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions makes it an ideal starting material for creating diverse libraries of compounds for drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
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-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review . Bentham Science. Available at: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review . MDPI. Available at: [Link]
-
Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer . MDPI. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . ACS Publications. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions: what's in the future? with Bruce Lipshutz . YouTube. Available at: [Link]
-
A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 . PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. Available at: [Link]
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Application Note: High-Resolution ¹H NMR Analysis of 4-Chloro-2-methylbenzo[d]thiazole
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-2-methylbenzo[d]thiazole (C₈H₆ClNS), a heterocyclic compound of interest in medicinal chemistry and material science.[1][2] We present a detailed, field-proven protocol for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to obtain high-quality, reproducible results for structural elucidation and purity assessment.
Introduction and Theoretical Background
4-Chloro-2-methylbenzo[d]thiazole is a substituted benzothiazole derivative. The benzothiazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[2][3] Accurate and unambiguous structural characterization is paramount for its application in research and development. High-resolution ¹H NMR spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure.
Molecular Structure and Expected Proton Environments:
The structure of 4-Chloro-2-methylbenzo[d]thiazole features two key regions for ¹H NMR analysis: the aromatic benzene ring and the methyl group attached to the thiazole ring.
-
Aromatic Protons (H-5, H-6, H-7): The benzene portion of the molecule contains three protons. Their chemical shifts are influenced by the electron-withdrawing chloro-substituent at position 4 and the electronic nature of the fused thiazole ring.
-
Methyl Protons (C2-CH₃): The methyl group at position 2 gives rise to a single, distinct signal.
Causality of Spectral Features: The electronegative chlorine atom at the C-4 position exerts a strong inductive electron-withdrawing effect.[4][5] This effect deshields nearby protons, causing their resonance signals to appear at a higher chemical shift (further downfield) compared to an unsubstituted benzothiazole.[4][5][6] Specifically, the proton at the H-5 position is expected to be the most deshielded of the aromatic protons due to its proximity to the chloro group. The protons on the aromatic ring will exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets, triplets) that are crucial for definitive assignment.
Experimental Protocol
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 4-Chloro-2-methylbenzo[d]thiazole (≥97% purity)[1]
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
NMR Tubes: 5 mm high-quality NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[7]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-15 mg of 4-Chloro-2-methylbenzo[d]thiazole directly into a clean, dry vial. For ¹H NMR of small molecules, a sample concentration of 5-25 mg is typically sufficient.[8][9]
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.[10] The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H spectrum and to utilize the deuterium signal for field-frequency locking.[7][8]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9] Suspended solids can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[9]
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. Ensure the sample height is at least 4.5 cm to optimize the shimming process.[7]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Workflow Diagram: From Sample to Spectrum
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for ¹H NMR analysis.
Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent and TMS peaks.[11]
-
Acquisition Parameters: Set up a standard 1D proton experiment.[11][12]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. Increasing the number of scans improves the signal-to-noise ratio.[12]
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Data Collection: Start the acquisition. The process should take a few minutes.[8]
Data Analysis and Interpretation
The acquired Free Induction Decay (FID) is processed through Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectral Data
Based on the molecular structure and known substituent effects, the following signals are predicted for 4-Chloro-2-methylbenzo[d]thiazole in CDCl₃.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C2-CH₃ | ~ 2.85 | Singlet (s) | N/A | 3H |
| H-6 | ~ 7.35 | Triplet (t) | ~ 8.0 | 1H |
| H-5 | ~ 7.55 | Doublet (d) | ~ 8.0 | 1H |
| H-7 | ~ 7.90 | Doublet (d) | ~ 8.0 | 1H |
Note: These are predicted values. Actual experimental values may vary slightly.
Detailed Signal Assignment and Rationale
-
C2-CH₃ (Singlet, ~2.85 ppm): This upfield signal integrates to three protons and appears as a sharp singlet because there are no adjacent protons to couple with. Its chemical shift is consistent with a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.[13][14]
-
Aromatic Protons (7.30 - 8.00 ppm): This region contains the signals for the three protons on the benzene ring.
-
H-7 (Doublet, ~7.90 ppm): This proton is adjacent to the electron-donating sulfur atom and the ring nitrogen, resulting in significant deshielding and placing it furthest downfield. It appears as a doublet due to coupling with H-6.
-
H-5 (Doublet, ~7.55 ppm): This proton is ortho to the strongly electron-withdrawing chloro group, which deshields it significantly.[4][15] It appears as a doublet from coupling to its only neighbor, H-6.
-
H-6 (Triplet, ~7.35 ppm): This proton is coupled to both H-5 and H-7. Assuming the coupling constants (J₅,₆ and J₆,₇) are similar, the signal appears as a triplet (or more accurately, a doublet of doublets that appears as a triplet). It is the most shielded of the three aromatic protons.
-
Conclusion
This application note provides a robust and scientifically grounded protocol for the ¹H NMR analysis of 4-Chloro-2-methylbenzo[d]thiazole. By following the detailed steps for sample preparation and data acquisition, and by understanding the chemical principles that govern the resulting spectrum, researchers can confidently perform structural verification and purity assessment of this important chemical entity.
References
- Bhanage, B. M. et al. Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. The Royal Society of Chemistry, 2014.
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Chemsrc. CAS#:1392015-58-5 | 4-chloro-benzothiazole-2-carboxylic acid methyl ester. Chemsrc. [Link]
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PubChem. Methyl 4-Chloro-2-methylbenzoate. National Center for Biotechnology Information. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Liu, G. et al. NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 2005. [Link]
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Viger-Gravel, J. et al. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. ChemPhysChem, 2015. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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PubChem. 2-Methylbenzothiazole. National Center for Biotechnology Information. [Link]
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R-NMR. SOP data acquisition. R-NMR. [Link]
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University of Regensburg. Chemical shifts. University of Regensburg. [Link]
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
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Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts, 2022. [Link]
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Sakarya, H.C. et al. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 2012. [Link]
-
UTHSCSA. Stepbystep procedure for NMR data acquisition. UTHSCSA. [Link]
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University of Ottawa. How to make an NMR sample. University of Ottawa. [Link]
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The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
-
Schorn, C. NMR Spectroscopy: Data Acquisition. Wiley-VCH, 2002. [Link]
-
Gottlieb, H.E. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 2010. [Link]
-
The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube, 2018. [Link]
-
ResearchGate. Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the ¹³C NMR Spectroscopic Assignment of 4-Chloro-2-methylbenzo[d]thiazole
Introduction: The Imperative for Precise Structural Elucidation
4-Chloro-2-methylbenzo[d]thiazole is a substituted heterocyclic compound belonging to the benzothiazole family. This structural motif is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and antitumor properties.[1][2][3] Accurate and unambiguous structural characterization is paramount for drug development, mechanism-of-action studies, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the gold standard for determining the carbon skeleton of organic molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete ¹³C NMR assignment of 4-chloro-2-methylbenzo[d]thiazole. We move beyond a simple listing of chemical shifts to explain the causal relationships between the molecular structure and the NMR spectrum. The protocol herein is designed as a self-validating system, incorporating advanced 2D NMR techniques to ensure confidence and accuracy in the final assignment.
Foundational Principles: Understanding Substituent Effects
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In 4-chloro-2-methylbenzo[d]thiazole, the parent benzothiazole ring is perturbed by two substituents: a methyl group at the C2 position and a chlorine atom at the C4 position.
-
The 2-Methyl Group: This electron-donating group typically induces a small upfield shift (shielding) on adjacent carbons and a more significant downfield shift on the carbon to which it is attached (C2).
-
The 4-Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), causing a significant downfield shift (deshielding) on the carbon it is directly bonded to (C4). It also has a weak electron-donating resonance effect (+R) that can influence the ortho and para positions, though this is often overshadowed by the inductive effect.
A definitive assignment relies not just on predicting these effects but on experimentally confirming the connectivity through multidimensional NMR.
Molecular Structure and Carbon Numbering
A standardized numbering system is essential for unambiguous spectral assignment. The IUPAC numbering for the 4-chloro-2-methylbenzo[d]thiazole skeleton is presented below.
Figure 1: IUPAC numbering of 4-chloro-2-methylbenzo[d]thiazole.
Experimental Design: A Self-Validating Protocol
This section details the methodology for acquiring high-quality 1D and 2D NMR data. The combination of these experiments provides a robust, cross-validated assignment.
Sample Preparation
-
Analyte: 4-chloro-2-methylbenzo[d]thiazole. Ensure purity via LC-MS or an alternative chromatographic technique.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) serve as convenient internal references.
-
Concentration: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃. This concentration is typically sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments on a modern 400 or 500 MHz spectrometer.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration to 0.00 ppm.[4][5]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a field strength of at least 400 MHz for ¹H. The following experiments are recommended:
-
Proton (¹H) NMR: A standard ¹H spectrum should be acquired first to assess sample purity and provide the basis for 2D correlations.
-
Carbon (¹³C) NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon environment. Quaternary carbons (those without attached protons) will typically have a lower intensity.[6]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps each proton to the carbon it is directly attached to, providing definitive one-bond C-H correlations.[7][8] This is the primary method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It is the key to assigning quaternary carbons and piecing together the molecular fragments.[7][8]
Data Analysis and Assignment Workflow
The complete assignment is a logical process that integrates data from all experiments. The general workflow is visualized below.
Figure 2: Workflow for the unambiguous assignment of ¹³C NMR spectra.
Predicted Chemical Shifts and Rationale
Based on data from parent compounds like benzothiazole[9] and 2-methylbenzothiazole[10], combined with known substituent effects, we can predict the approximate chemical shifts for 4-chloro-2-methylbenzo[d]thiazole. The table below presents these expected values and the rationale for their assignment, which will be confirmed experimentally.
| Carbon Atom | Expected δ (ppm) | Multiplicity (DEPT-135) | Rationale & Key HMBC Correlations |
| C2 | 165 - 175 | Quaternary | Most downfield due to attachment to two heteroatoms (N and S). Correlates with protons of the 2-CH₃ group. |
| C3a | 130 - 135 | Quaternary | Bridgehead carbon adjacent to the chloro-substituted carbon. Will show correlations to C5-H and C7-H. |
| C4 | 128 - 133 | Quaternary | Significant downfield shift due to the direct attachment of the electronegative chlorine atom. Correlates with C5-H. |
| C5 | 120 - 125 | CH | Protonated aromatic carbon. Correlates with C7-H and C4 (quaternary). |
| C6 | 125 - 130 | CH | Protonated aromatic carbon. Least affected by substituents. Correlates with C5-H and C7-H. |
| C7 | 122 - 127 | CH | Protonated aromatic carbon. Correlates with C5-H. |
| C7a | 150 - 155 | Quaternary | Bridgehead carbon adjacent to the sulfur atom. Expected to be downfield. Correlates with C5-H, C6-H, and C7-H. |
| C8 (-CH₃) | 18 - 25 | CH₃ | Typical aliphatic methyl carbon. Correlates with the quaternary C2. |
Step-by-Step Assignment Logic
-
Identify the Methyl Carbon (C8): The ¹³C spectrum will show one signal in the high-field aliphatic region (18-25 ppm). The DEPT-135 will confirm it as a positive CH₃ peak. The HMBC spectrum will show a strong cross-peak between the protons of this methyl group and the C2 carbon, confirming the C2 position.
-
Identify the Heterocyclic Carbon (C2): Following the HMBC correlation from the C8 protons, the highly deshielded quaternary carbon signal between 165-175 ppm can be definitively assigned to C2.
-
Assign Protonated Aromatic Carbons (C5, C6, C7): The HSQC spectrum will show three cross-peaks in the aromatic region (approx. 120-130 ppm), correlating the three aromatic protons to their directly attached carbons. This unambiguously identifies the signals for C5, C6, and C7.
-
Assign Quaternary Carbons (C3a, C4, C7a): This is where the HMBC experiment is critical.
-
C4: The proton at C5 will show a three-bond correlation (³JCH) to the carbon bearing the chlorine atom. This allows for the assignment of C4.
-
C7a: This bridgehead carbon will show correlations to multiple aromatic protons, most notably C5-H and C6-H. Its position adjacent to the sulfur atom will render it significantly downfield (150-155 ppm).
-
C3a: The remaining quaternary carbon can be assigned to C3a. Its assignment can be confirmed by observing HMBC correlations from C5-H and C7-H.
-
Conclusion
The structural assignment of 4-chloro-2-methylbenzo[d]thiazole is achieved through a systematic and multi-faceted NMR approach. While 1D ¹³C NMR provides the initial data on the number and type of carbon environments, its true power is unlocked when combined with DEPT, HSQC, and HMBC experiments. This integrated protocol provides a self-validating workflow that moves beyond prediction to experimental certainty, ensuring the high-fidelity data required for advanced research and development in the pharmaceutical and chemical industries.
References
-
Rojas, R., et al. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. Available at: [Link]
-
Hansen, L. (n.d.). ¹³C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
- Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents.
-
OCESS Chemistry. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
-
PubChem. (n.d.). 2-Methylbenzothiazole. PubChem. Available at: [Link]
-
All Things Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
SAS Publishers. (2016). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Available at: [Link]
-
Trade Science Inc. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. TSI Journals. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
Tierney, D. L., et al. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. SciSpace. Available at: [Link]
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- 3. tsijournals.com [tsijournals.com]
- 4. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 10. 2-Methylbenzothiazole(120-75-2) 13C NMR [m.chemicalbook.com]
Advanced Mass Spectrometry Profiling of 4-Chloro-2-methylbenzo[d]thiazole
Executive Summary
This application note details the mass spectrometric characterization of 4-Chloro-2-methylbenzo[d]thiazole , a critical pharmacophore in the development of antitumor and antimicrobial agents.[1] We provide a predictive fragmentation model based on first-principles ion chemistry and analogous benzothiazole scaffolds. This guide establishes a validated LC-MS/MS protocol for the identification and quantification of this analyte in complex biological matrices, emphasizing the distinction of the 4-chloro regioisomer through specific fragmentation pathways and isotopic clustering.[1]
Introduction: The Pharmacophore & Analytical Challenge
The benzo[d]thiazole core is a "privileged scaffold" in drug discovery, serving as the backbone for FDA-approved drugs like Riluzole and Pramipexole. The introduction of a chlorine atom at the C4 position and a methyl group at C2 creates specific electronic and steric environments that influence both biological binding and gas-phase ion behavior.[1]
Accurate detection of 4-Chloro-2-methylbenzo[d]thiazole (hereafter 4-CMBT ) is essential for pharmacokinetic (PK) profiling.[1] However, the presence of regioisomers (e.g., 5-chloro or 6-chloro analogs) necessitates a robust fragmentation logic to ensure specificity.[1][2]
Physicochemical Profile
| Property | Value | Notes |
| Formula | C₈H₆ClNS | |
| Monoisotopic Mass | 182.9909 Da | Based on ³⁵Cl |
| Exact Mass (³⁷Cl) | 184.9880 Da | Distinct M+2 peak |
| LogP | ~3.2 | Lipophilic; requires C18 retention |
| pKa (Conj.[1][2] Acid) | ~1-2 | Weakly basic N; ionizes in ESI(+) |
Mass Spectrometry Characteristics
Isotopic Signature
The presence of a single chlorine atom provides a definitive spectral fingerprint. In both EI and ESI modes, the molecular ion cluster displays a characteristic 3:1 intensity ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.
-
Diagnostic Utility: Any peak identified as the parent must exhibit this doublet. Absence of the M+2 peak at ~33% relative abundance invalidates the identification.
Ionization Mechanisms[1][2]
-
Electrospray Ionization (ESI+): The thiazole nitrogen (N3) is the preferred protonation site, yielding the stable even-electron ion [M+H]⁺ at m/z 184.0 .
-
Electron Impact (EI): Generates the odd-electron radical cation M⁺˙ at m/z 183.0 .
Fragmentation Logic & Pathways (ESI-MS/MS)[1]
The fragmentation of 4-CMBT is driven by the stability of the aromatic system and the lability of the thiazole ring. We define the primary transition for Multiple Reaction Monitoring (MRM) based on the Retro-Diels-Alder (RDA) type cleavage common to 2-substituted benzothiazoles.[1]
Primary Pathway: Nitrile Elimination (The Quantifier)
Upon collisional activation (CID), the protonated precursor undergoes a characteristic cleavage of the thiazole ring. The 2-methyl group is eliminated along with the ring nitrogen and C2 carbon as acetonitrile (CH₃CN) .
-
Precursor: m/z 184.0 [M+H]⁺
-
Neutral Loss: 41 Da (Acetonitrile)
-
Product Ion: m/z 143.0 [C₆H₅ClS]⁺ (Chlorothiophenol cation)
-
Mechanism: Protonation at N3 weakens the C2-N3 and C2-S1 bonds.[1] A 1,3-hydrogen shift (if available) or direct ring scission releases the stable nitrile neutral.[2]
Secondary Pathway: Halogen Loss (The Qualifier)
The resulting m/z 143 fragment retains the chlorine atom. Further fragmentation leads to the loss of the chlorine radical or HCl, depending on the internal energy.
-
Precursor: m/z 143.0[2]
-
Neutral Loss: 35/36 Da (Cl/HCl)
-
Product Ion: m/z 108.0 [C₆H₄S]⁺ (Benzothio cation)
Pathway Visualization
The following diagram illustrates the stepwise degradation of 4-CMBT under ESI(+) conditions.
Figure 1: Proposed ESI(+) fragmentation pathway for 4-Chloro-2-methylbenzo[d]thiazole. The loss of acetonitrile is the dominant, diagnostic transition.
Validated Experimental Protocol
Reagents & Standards
-
Reference Standard: 4-Chloro-2-methylbenzo[d]thiazole (>97% purity).[1][2]
-
Additives: Formic Acid (FA) or Ammonium Formate (for pH control).[2]
LC-MS/MS Conditions (UHPLC-QqQ)
This method is optimized for a Triple Quadrupole (QqQ) system but is transferable to Q-TOF platforms.[1]
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Retains lipophilic benzothiazoles.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of N3.[2] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH provides better sensitivity than ACN for this class.[2] |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[2] |
| Gradient | 5% B to 95% B over 5 min | Rapid elution due to high LogP.[2] |
| Ion Source | ESI Positive (+) | |
| Capillary Voltage | 3.5 kV | Standard for small molecules.[2] |
MRM Transition Table
Use these parameters to build the acquisition method. Note: Collision Energy (CE) values are nominal and should be ramped ±5V for optimization.
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Mechanism |
| Quantifier | 184.0 | 143.0 | 50 | 25 | Loss of CH₃CN (Thiazole cleavage) |
| Qualifier 1 | 184.0 | 108.0 | 50 | 40 | Sequential loss of CH₃CN + Cl |
| Qualifier 2 | 186.0 | 145.0 | 50 | 25 | ³⁷Cl Isotope transition (Verification) |
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1 mg of 4-CMBT in 1 mL of Methanol to create a 1 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute stock to 1 µg/mL in 50:50 Water:Methanol.
-
Infusion Tuning: Infuse the working solution at 10 µL/min directly into the source.
-
Verify the m/z 184.0 peak intensity.
-
Check the 184/186 ratio (should be ~3:1).[3]
-
-
Collision Energy Ramp: Perform a product ion scan (MS2) of m/z 184.0. Ramp CE from 10V to 60V.[2]
-
Target: Maximize intensity of m/z 143.0 for quantitation.
-
Target: Ensure m/z 108.0 is visible (>5% relative abundance) for confirmation.[2]
-
-
Chromatographic Setup: Inject 1 µL of the working solution onto the column.
-
Expect retention time (RT) approx.[2] 3.5 - 4.0 min (depending on dead volume).[1][2]
-
Differentiation: If analyzing a mixture of isomers (e.g., 4-Cl vs 5-Cl), run a slow gradient (2% B/min slope) to resolve peaks.[1][2] The 4-Cl isomer typically elutes slightly earlier than the 5-Cl due to steric shielding of the polar nitrogen by the ortho-chlorine.[1]
-
Results Interpretation & Troubleshooting
Distinguishing Isomers (The "Ortho Effect")
While 4-chloro, 5-chloro, and 6-chloro isomers share the m/z 184 -> 143 transition, the 4-chloro isomer often exhibits a unique intensity ratio.[1]
-
Steric Hindrance: The Chlorine at C4 is sterically adjacent to the Nitrogen at position 3. This can slightly inhibit the protonation efficiency compared to the 5-Cl or 6-Cl isomers, potentially resulting in a lower response factor.[1]
-
Fragmentation Kinetics: The "Ortho Effect" may facilitate a faster loss of the Cl radical in the MS2 spectrum compared to meta/para isomers. If m/z 149 (M-Cl) is observed directly from the parent (184 -> 149), it suggests the Cl is labile, which is more common when crowded by the N-lone pair.[1]
Common Interferences[1]
-
Matrix Suppression: Benzothiazoles are highly hydrophobic and co-elute with phospholipids in plasma.[2] Use a divert valve to send the first 1-2 minutes of LC flow to waste.[1]
-
Crosstalk: Ensure the collision cell clears fully between scans to avoid "ghost" peaks from the 186 -> 145 transition appearing in the 184 -> 143 channel.
References
-
NIST Mass Spectrometry Data Center. Benzothiazole, 5-chloro-2-methyl- Mass Spectrum.[1][2][4] National Institute of Standards and Technology.[4] (Used as homologous reference for fragmentation patterns).
-
MassBank. MS/MS Spectra of Benzothiazole Derivatives. MassBank Consortium.[2] (Source for general benzothiazole fragmentation rules).
-
BenchChem. 2-Chloro-4-(methylthio)benzo[d]thiazole Applications.(Context on pharmacological relevance).
-
MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance.[1][2] Molecules, 2023.[2] (Review of thiazole scaffold chemistry).
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- 3. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
synthesis of 4-Chloro-2-methylbenzo[d]thiazole from 2-amino-3-chlorothiophenol
An Application Guide for the Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
Introduction and Significance
Benzothiazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science. These structures are present in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antihypertensive properties.[1][2] The 2-substituted benzothiazole moiety, in particular, is a privileged structure that serves as a crucial intermediate for the development of novel therapeutics and functional materials.[3][4]
This document provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-2-methylbenzo[d]thiazole, a valuable building block, starting from 2-amino-3-chlorothiophenol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide expert insights into process optimization and troubleshooting.
Reaction Principle and Mechanism
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is a classic and robust condensation-cyclization reaction.[4] In this specific protocol, 2-amino-3-chlorothiophenol is treated with acetic anhydride. The reaction proceeds through a well-established pathway involving three key stages: N-acetylation, intramolecular cyclization, and dehydration.
-
N-Acetylation: The reaction initiates with the nucleophilic amino group (-NH₂) of 2-amino-3-chlorothiophenol attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate, N-(3-chloro-2-mercaptophenyl)acetamide, with the concomitant release of one molecule of acetic acid.
-
Intramolecular Cyclization: The adjacent thiol group (-SH) then acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This results in the formation of a five-membered heterocyclic ring, creating a 2-hydroxy-2-methyl-4-chloro-2,3-dihydrobenzo[d]thiazole intermediate.
-
Dehydration and Aromatization: This thiazoline intermediate is unstable and readily undergoes dehydration (loss of a water molecule). This elimination step is typically facilitated by heat and the acetic acid generated in the first step, leading to the formation of a stable, aromatic benzothiazole ring system.[5]
The overall transformation is an efficient one-pot procedure that leverages the dual functionality of acetic anhydride as both a reactant and a dehydrating agent under thermal conditions.
Sources
Application Notes & Protocols: A Guide to the Development of Novel Fungicides Utilizing the Benzothiazole Scaffold
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Fungicide Discovery
The relentless evolution of fungal resistance to existing treatments poses a significant threat to global agriculture and public health. This challenge necessitates the urgent discovery of novel antifungal agents with new mechanisms of action and broad-spectrum efficacy.[1][2] Among the myriad of heterocyclic compounds explored in medicinal and agricultural chemistry, the benzothiazole moiety stands out as a "privileged scaffold."[3] Its rigid, bicyclic structure and versatile substitution points allow for the fine-tuning of steric and electronic properties, making it an ideal foundation for developing potent bioactive molecules.[3][4]
Benzothiazole derivatives have demonstrated a remarkable range of biological activities, including antifungal, antibacterial, antiviral, and herbicidal properties.[1] Their success stems from their ability to interact with various essential microbial enzymes. For instance, different derivatives have been shown to target fungal N-Myristoyltransferase (NMT), cytochrome P450 14α-sterol demethylase (CYP51), or disrupt cell membrane integrity, leading to fungal cell death.[4][5][6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a structured workflow, from rational design and synthesis to robust in vitro and in vivo evaluation, for developing the next generation of benzothiazole-based fungicides.
Part 1: Rational Design and Synthesis of Benzothiazole Derivatives
The foundation of a successful fungicide discovery program lies in a logical and informed design strategy. The goal is to create molecules that exhibit high affinity and specificity for a validated fungal target while minimizing off-target effects.
Target Selection and Design Strategy
The choice of a molecular target is paramount. For fungi, enzymes involved in the biosynthesis of essential cell wall components are prime candidates.
-
CYP51 (14α-demethylase): This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][4] Inhibition of CYP51 disrupts membrane integrity and leads to fungal death. Azole fungicides famously target this enzyme. A common strategy is molecular hybridization , where the benzothiazole scaffold is combined with other known pharmacophores, such as triazoles, to create hybrid molecules with potentially enhanced binding to the CYP51 active site.[2][8]
-
N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate to proteins, a process essential for fungal viability. It represents a promising, less conventional target for developing novel antifungals.[5]
The design process often involves creating a library of analogues where different functional groups are systematically introduced at various positions on the benzothiazole ring and its linked moieties. This allows for a thorough exploration of the structure-activity relationship (SAR).
General Synthesis Workflow
The synthesis of novel benzothiazole derivatives can be approached through various multi-step reaction schemes. The following workflow illustrates a common strategy for creating benzothiazole-thiazole hybrids, a class of compounds showing potent antimicrobial activity.[9]
Caption: General workflow for the synthesis of benzothiazole-thiazole hybrids.[9]
Protocol: Synthesis of Benzothiazole-Thiazole Hybrids
This protocol is adapted from established methodologies for synthesizing benzothiazole derivatives.[4][9]
Step 1: Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetonitrile (Intermediate 2)
-
To a solution of 2-mercaptobenzothiazole (10 mmol) in ethanol (50 mL), add triethylamine (11 mmol).
-
Add chloroacetonitrile (10 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Pour the contents into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol to obtain pure intermediate 2.
Step 2: Synthesis of Thioamide Intermediate (3)
-
Dissolve intermediate 2 (10 mmol) in pyridine (25 mL) and add triethylamine (11 mmol).
-
Bubble hydrogen sulfide (H₂S) gas through the solution for approximately 3 hours at room temperature.
-
Causality Note: The base (triethylamine) facilitates the thionation reaction, converting the nitrile group into a thioamide.
-
-
A precipitate will form. Filter the solid, wash with cold ethanol, and dry. This crude product is typically used in the next step without further purification.
Step 3: Synthesis of Final Benzothiazole-Thiazole Hybrids (4a-f)
-
Suspend the thioamide intermediate 3 (5 mmol) in ethanol (30 mL).
-
Add a solution of the desired substituted phenacyl bromide (5 mmol) in ethanol.
-
Expertise Note: The choice of phenacyl bromide determines the final substituent (R-group) on the thiazole ring, allowing for the creation of a diverse library of compounds for SAR studies.
-
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture. Filter the precipitated solid, wash with ethanol, and dry.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the structure and purity of the final compounds using NMR and Mass Spectrometry.[9]
Part 2: In Vitro Antifungal Screening and SAR Analysis
Once a library of compounds is synthesized, the next critical phase is to evaluate their biological activity through a systematic screening cascade.
Workflow for Antifungal Efficacy Evaluation
Caption: A streamlined workflow for in vitro screening and lead identification.
Protocol: Microbroth Dilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits fungal growth.[6][10]
-
Preparation:
-
Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Culture the target fungi (e.g., Fusarium oxysporum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until sporulation.
-
Prepare a fungal spore suspension in sterile saline and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of Potato Dextrose Broth (PDB) to each well.
-
In the first column of wells, add 2 µL of the compound stock solution. This creates the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the last column.
-
Self-Validation: Include a positive control (a known fungicide like Hexaconazole) and a negative control (DMSO vehicle only).[8]
-
-
Inoculation and Incubation:
-
Add 10 µL of the fungal spore suspension to each well.
-
Seal the plate and incubate at 28°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
-
Data Reading:
-
Determine the MIC by visual inspection: it is the lowest concentration at which no fungal growth is visible. Alternatively, use a microplate reader to measure optical density (OD) at 600 nm. The MIC90 can be defined as the concentration that inhibits 90% of growth compared to the control.
-
Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for understanding how chemical structure influences biological activity, guiding the next round of synthesis for lead optimization.[2][8] By comparing the MIC values of different analogues, key trends emerge.
Table 1: Example SAR Data for Benzothiazole Derivatives Against F. oxysporum
| Compound ID | R-Group (on phenyl ring) | MIC (µg/mL) | EC₅₀ (µM) |
| BTZ-01 | H | 16 | 45.2 |
| BTZ-02 | 4-Cl (Chloro) | 2 | 5.1 |
| BTZ-03 | 4-F (Fluoro) | 1 | 2.7 |
| BTZ-04 | 4-NO₂ (Nitro) | 0.5 | 1.2 |
| BTZ-05 | 4-OCH₃ (Methoxy) | 8 | 21.5 |
| Hexaconazole | (Control) | 2.5 | 2.44[8] |
Interpretation:
-
Electron-Withdrawing Groups: The data clearly indicate that the presence of strong electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the para-position of the phenyl ring significantly enhances antifungal activity compared to the unsubstituted compound (BTZ-01).[9]
-
Potency: The nitro-substituted compound BTZ-04 is the most potent, with an MIC of 0.5 µg/mL, exceeding the efficacy of the commercial control, Hexaconazole.
-
Electron-Donating Groups: The presence of an electron-donating group like methoxy (-OCH₃) reduces activity, suggesting that a lower electron density on the phenyl ring is favorable for the compound's mechanism of action.
This analysis provides a clear directive: future synthesis should focus on exploring other electron-withdrawing substituents to further optimize potency.
Part 3: Mechanism of Action (MoA) Elucidation
Identifying a potent compound is only part of the journey. Understanding how it works is critical for development and for overcoming potential resistance.
Protocol: Cell Membrane Integrity Assay
This assay determines if a compound disrupts the fungal cell membrane, a common mechanism for antifungal agents.[7][11]
-
Culture fungal mycelia in PDB liquid medium for 48 hours.
-
Treat the mycelia with the test compound at its MIC and 2x MIC for 3-6 hours. Include an untreated control.
-
Harvest the mycelia by centrifugation and wash twice with Phosphate-Buffered Saline (PBS).
-
Resuspend the mycelia in PBS containing 10 µg/mL Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Observe the mycelia using a fluorescence microscope.
-
Expected Result: PI is a fluorescent dye that cannot cross an intact cell membrane. If the compound damages the membrane, PI will enter the cell and intercalate with DNA, emitting a strong red fluorescence. The intensity of fluorescence correlates with the degree of membrane damage.[12]
-
Molecular Docking Studies
Computational docking predicts the binding orientation and affinity of a ligand (your compound) within the active site of a target protein (e.g., CYP51). This provides a structural hypothesis for the observed activity.[4][6][8]
-
Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., CYP51 from S. aureus, PDB: 5CDQ) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of the benzothiazole ligand and perform energy minimization.
-
-
Docking:
-
Define the binding site (grid box) on the protein based on the location of the known co-crystallized ligand or active site residues.
-
Use docking software (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.
-
-
Analysis:
-
Analyze the top-scoring poses. A lower binding energy (e.g., -8 to -12 kcal/mol) indicates a more favorable interaction.
-
Visualize the interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and key amino acid residues in the active site. This can explain why certain substituents in the SAR study led to higher potency.[4][9]
-
Part 4: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in a biological system that mimics real-world conditions. For agricultural fungicides, this involves testing on host plants.
Protocol: Detached Leaf Assay for Protective and Curative Activity
This assay is a rapid and resource-efficient method to evaluate a compound's ability to prevent (protective) or treat (curative) a fungal infection on plant tissue.[13][14]
-
Plant Material: Collect healthy, young leaves from a susceptible host plant (e.g., cucumber for Fusarium oxysporum).[11] Wash the leaves gently with sterile water and place them in a petri dish containing moist filter paper.
-
Protective Assay:
-
Prepare solutions of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL).
-
Evenly spray the leaf surfaces with the compound solutions. Include a negative control (water/solvent) and a positive control (commercial fungicide).
-
Allow the leaves to dry for 24 hours.
-
Inoculate the leaves by placing a 5 mm mycelial plug of the target fungus onto the center of each leaf.
-
-
Curative Assay:
-
Inoculate the leaves with the fungal pathogen first.
-
After 24 hours of incubation, spray the leaves with the test compound solutions.
-
-
Incubation and Evaluation:
-
Seal the petri dishes and incubate at 25-28°C with a 12h/12h light/dark cycle for 3-5 days.
-
Measure the diameter of the resulting lesion (area of disease).
-
Calculate the percent inhibition using the formula: Inhibition (%) = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] x 100.
-
Table 2: Example In Vivo Efficacy Data for Compound BTZ-04
| Assay Type | Concentration (µg/mL) | Disease Inhibition (%) |
| Protective | 200 | 82.4[11] |
| Protective | 100 | 65.1 |
| Curative | 200 | 60.5[11] |
| Curative | 100 | 42.8 |
References
-
Upadhyay, R. K., Saini, K. K., Deswal, N., Singh, T., Tripathi, K. P., Kaushik, P., Shakil, N. A., Bharti, A. C., & Kumar, R. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances, 12(39), 25453–25465. [Link]
-
Li, Y., Zhang, J., Liu, Y., Zhang, M., An, M., & Geng, R. (2019). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Medicinal Chemistry, 10(1), 107-116. [Link]
-
Wang, Y., Li, Y., Zhang, J., Liu, Y., Zhang, M., & An, M. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 31(2), 1-15. [Link]
-
Song, D., Wang, S., Li, Y., Xu, Y., & Zhang, H. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514–522. [Link]
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Chen, L., Wu, J., Zhang, Y., & Gao, H. (2019). Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification. Pesticide Biochemistry and Physiology, 154, 7–16. [Link]
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Cheung, B. P., Lee, J. S., Seneviratne, C. J., & Wang, Y. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]
-
Cheung, B. P., Lee, J. S., Seneviratne, C. J., & Wang, Y. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]
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Wedge, D. E., & Smith, B. J. (2005). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]
-
Fromtling, R. A. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases, 8(4), 352–361. [Link]
-
Wang, X., Duan, Y., Li, S., Zhang, Y., & Yang, X. (2025). Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. Pest Management Science. [Link]
-
Wang, X., Duan, Y., Li, S., Zhang, Y., & Yang, X. (2025). Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. Pest Management Science. [Link]
-
Li, Y., Zhang, J., Liu, Y., & Zhang, M. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(11), 3456. [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]
-
Upadhyay, R. K., Saini, K. K., Deswal, N., Singh, T., & Kumar, R. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances, 12(39), 25453-25465. [Link]
-
Li, Y., Zhang, J., Liu, Y., Zhang, M., & An, M. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3424. [Link]
-
Sharma, P. C., & Kumar, R. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmaceuticals, 16(3), 398. [Link]
-
Kumar, A., Singh, P., Kumar, R., & Singh, R. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(1), 1-15. [Link]
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- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
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- 14. aquila.usm.edu [aquila.usm.edu]
Application Notes and Protocols for the Functionalization of the Methyl Group in 4-Chloro-2-methylbenzo[d]thiazole
Introduction: Unlocking the Synthetic Potential of 4-Chloro-2-methylbenzo[d]thiazole
The 4-Chloro-2-methylbenzo[d]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The benzothiazole core is present in a range of pharmacologically active agents, including antitumor, antimicrobial, and anti-inflammatory compounds[1]. The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position offers distinct opportunities for molecular elaboration. The 2-methyl group, in particular, serves as a versatile synthetic handle. Its protons are acidified by the adjacent electron-withdrawing thiazole ring, rendering it susceptible to a variety of chemical transformations. This guide provides detailed protocols and expert insights into four key functionalization strategies for this methyl group: oxidation, halogenation, condensation, and metalation followed by nucleophilic addition. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to ensure robust and reproducible outcomes.
Core Functionalization Strategies
The acidic nature of the 2-methyl group protons is the cornerstone of its reactivity, making it analogous to a benzylic position. This allows for a range of functionalization reactions that are central to the diversification of the 4-Chloro-2-methylbenzo[d]thiazole core. The following sections detail the primary pathways for its transformation.
Figure 1: Key functionalization pathways of the 2-methyl group.
Oxidation to 4-Chloro-2-formylbenzo[d]thiazole
The conversion of the 2-methyl group to a formyl group introduces a valuable electrophilic site for further derivatization, such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a classic and effective method for this transformation[2][3].
Expertise & Experience: The Rationale Behind the Riley Oxidation
Selenium dioxide is a specific oxidant for active methylene and methyl groups adjacent to π-systems, such as carbonyls or aromatic rings[2]. The reaction proceeds through an ene reaction followed by a[1][4]-sigmatropic rearrangement, which selectively oxidizes the methyl group to the aldehyde stage[5]. Dioxane is a common solvent as it is relatively inert and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. Careful control of stoichiometry is crucial; excess SeO₂ can lead to over-oxidation to the carboxylic acid or formation of selenium-containing byproducts.
Protocol 1: Selenium Dioxide Oxidation
Materials:
-
4-Chloro-2-methylbenzo[d]thiazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Chloro-2-methylbenzo[d]thiazole (1.0 eq) in 1,4-dioxane (approximately 10-15 mL per gram of starting material).
-
Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-2-formylbenzo[d]thiazole.
-
Data Summary: Oxidation
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Chloro-2-formylbenzo[d]thiazole | SeO₂ | Dioxane | 101 | 4-8 | 60-75 |
Halogenation to 4-Chloro-2-(bromomethyl)benzo[d]thiazole
Introducing a halogen, such as bromine, onto the methyl group transforms it into a versatile electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, azides, thiols, phosphonates). Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation[6].
Expertise & Experience: The Rationale Behind NBS Bromination
NBS is a convenient and safe source of bromine for free-radical halogenation. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or by UV light. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a stabilized benzothiazolyl-methyl radical. This radical then reacts with NBS to propagate the chain and form the brominated product. Carbon tetrachloride (CCl₄) or benzene are classic solvents, but due to toxicity, safer alternatives like acetonitrile or chlorobenzene are often used. The success of the reaction hinges on maintaining a low concentration of Br₂ in the reaction mixture, which is a key feature of using NBS, thus minimizing side reactions like aromatic bromination.
Protocol 2: Free-Radical Bromination with NBS
Materials:
-
4-Chloro-2-methylbenzo[d]thiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Chloro-2-methylbenzo[d]thiazole (1.0 eq), NBS (1.05 eq), and a catalytic amount of BPO or AIBN (0.05 eq) in CCl₄ or acetonitrile.
-
Heating: Heat the mixture to reflux and stir vigorously. The reaction can also be initiated by irradiation with a UV lamp. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure. The crude product is often used directly in the next step due to its lachrymatory nature and potential instability. If necessary, it can be purified by recrystallization or rapid column chromatography.
-
Data Summary: Halogenation
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Chloro-2-(bromomethyl)benzo[d]thiazole | NBS, BPO | CCl₄ | 77 | 2-4 | 70-85 |
Condensation with Aldehydes to form 2-Styryl Derivatives
The activated methyl group can undergo condensation with aromatic aldehydes to form 2-styrylbenzo[d]thiazoles. These conjugated systems are of interest as fluorescent dyes, optical brightening agents, and for their potential biological activities. This reaction is typically performed at high temperatures with a dehydrating agent.
Expertise & Experience: The Rationale Behind the Condensation
This reaction is a type of Knoevenagel condensation. Acetic anhydride serves both as a solvent and a dehydrating agent, driving the equilibrium towards the product. The reaction proceeds through the formation of an enamine/enolate intermediate of the 2-methylbenzothiazole, which then attacks the aldehyde. Subsequent dehydration leads to the formation of the styryl double bond[7]. The high temperature is necessary to overcome the activation energy for both the initial C-C bond formation and the final elimination of water.
Protocol 3: Condensation with Aromatic Aldehydes
Materials:
-
4-Chloro-2-methylbenzo[d]thiazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetic anhydride
-
Ethanol or Methanol
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a screw-capped vial or a small round-bottom flask, combine 4-Chloro-2-methylbenzo[d]thiazole (1.0 eq) and the aromatic aldehyde (1.2 eq).
-
Addition of Reagent: Add acetic anhydride (5-10 equivalents or as the solvent).
-
Heating: Seal the vessel and heat the mixture to 120-140 °C with stirring for 12-18 hours[7]. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethanol or methanol to the mixture, which will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol or methanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Summary: Condensation
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Chloro-2-styrylbenzo[d]thiazole | ArCHO, Ac₂O | Ac₂O | 120-140 | 12-18 | 65-90 |
Metalation and Subsequent Aldol Addition
Deprotonation of the methyl group with a strong base generates a potent nucleophile, which can react with a wide range of electrophiles. Aldol addition with carbonyl compounds is a particularly powerful application, enabling the synthesis of β-hydroxyethylbenzothiazole derivatives.
Expertise & Experience: The Rationale Behind Metalation-Addition
The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is essential for quantitative deprotonation of the 2-methyl group. The reaction is conducted at very low temperatures (-78 °C) in an anhydrous ethereal solvent like THF to prevent side reactions and decomposition of the organolithium species. The resulting 2-lithiomethylbenzothiazole is a highly reactive carbanion. The subsequent addition of an electrophile, such as an aldehyde or ketone, must also be done at low temperature to control the reactivity and prevent enolization of the carbonyl compound. The reaction is then quenched with a proton source, like saturated aqueous ammonium chloride, to protonate the resulting alkoxide and yield the alcohol product.
Figure 2: Workflow for metalation and aldol addition.
Protocol 4: Metalation and Aldol Addition
Materials:
-
4-Chloro-2-methylbenzo[d]thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Schlenk line or argon/nitrogen manifold
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-Chloro-2-methylbenzo[d]thiazole (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Electrophilic Addition: Add a solution of the aldehyde or ketone (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for an additional 2-3 hours at this temperature.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxyethylbenzothiazole derivative.
-
Data Summary: Metalation and Aldol Addition
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| β-Hydroxyethyl derivative | n-BuLi, RCHO | THF | -78 | 3-4 | 55-80 |
References
-
Tu, S., et al. (2007). A simple and efficient synthesis of 2-arylbenzothiazoles in a three-component cyclocondensation reaction. Journal of Heterocyclic Chemistry, 44(4), 945-948. [Link]
-
Waengdongbung, W., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Letters in Organic Chemistry, 8(1), 67-70. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8446, 2-Methylbenzothiazole. Retrieved from [Link].
- López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (1993). Synthesis of 2-formyl and 2-acyl-benzimidazoles and benzothiazoles. Heterocycles, 36(11), 2533-2544.
-
AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Retrieved from [Link]
-
YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]
-
MDPI. (2020). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 25(21), 5186. [Link]
-
Wikipedia. Kröhnke pyridine synthesis. Retrieved from [Link]
-
ChemTube3D. Allylic Oxidation with Selenium Dioxide. Retrieved from [Link]
-
Wikipedia. Riley oxidation. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chloro-Benzothiazole Coupling Optimization
Topic: Optimizing Suzuki-Miyaura Coupling for Chloro-Benzothiazoles Role: Senior Application Scientist, Technical Support Center
Executive Summary: The "Deceptive Substrate"
Researchers often underestimate chloro-benzothiazoles. Unlike their bromo- or iodo- counterparts, the C-Cl bond in benzothiazoles presents a dual challenge:
-
High Bond Dissociation Energy: The C-Cl bond is strong, creating a significant barrier to oxidative addition, often the rate-determining step.
-
Catalyst Poisoning: The benzothiazole scaffold is "sticky." The nitrogen (N3) and sulfur (S1) atoms can coordinate to the Palladium center, displacing ligands and forming inactive "off-cycle" resting states.
The Solution: You cannot rely on "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). Success requires bulky, electron-rich ligands that facilitate oxidative addition while sterically preventing the N/S-heterocycle from poisoning the metal center.
Core System Recommendations (The Engine)
Based on kinetic data and functional group tolerance, we recommend two distinct catalytic systems. Do not deviate from these ligand classes without specific justification.
System A: The "Workhorse" (Pd-PEPPSI-IPent)
Best for: Sterically demanding substrates, high N/S coordination risk, and bench-top stability.
-
Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1]
-
Why: The bulky N-heterocyclic carbene (NHC) ligand with isopentyl groups creates a "flexible steric wall." It forces the reductive elimination of the product while preventing the benzothiazole nitrogen from binding to the Pd.
-
Loading: 1.0 – 2.0 mol%.[2]
System B: The "Activator" (Buchwald G3/G4 Precatalysts)
Best for: Unactivated 5- or 6-chlorobenzothiazoles and mild temperature requirements.
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 .
-
Why: These precatalysts generate the active L-Pd(0) species immediately upon activation by base. XPhos is exceptionally good at activating aryl chlorides due to its electron-rich nature.
-
Loading: 0.5 – 1.5 mol%.
Comparative Optimization Matrix
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd-PEPPSI-IPent or XPhos Pd G4 | Prevents poisoning; accelerates C-Cl insertion. |
| Base | Na₂CO₃ (Too weak) | K₃PO₄ (3.0 equiv) or Cs₂CO₃ | Stronger bases facilitate transmetalation in hindered systems. |
| Solvent | DMF (Decomposes) | 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O | Water is critical for boronate activation; Dioxane solubilizes the catalyst. |
| Temp | 80°C | 60°C – 100°C | 100°C is standard for chlorides; PEPPSI is stable up to 120°C. |
Visualizing the Failure Points
The following diagram illustrates where the reaction fails with standard catalysts versus how optimized ligands bypass these traps.
Caption: The mechanistic pathway highlighting oxidative addition as the bottleneck and N/S-coordination as the primary off-cycle trap.
Troubleshooting Guide (FAQ)
Q1: My reaction turns black immediately, and I see no conversion. What happened?
Diagnosis: Catalyst decomposition ("Pd Black" formation).[3] Root Cause: The oxidative addition to the C-Cl bond is too slow. The unstable Pd(0) species, waiting for the chloride to react, aggregates into metallic palladium. The Fix:
-
Switch to Pd-PEPPSI-IPent. The carbene ligand stabilizes the Pd(0) species much better than phosphines.
-
Increase Concentration. Run the reaction at 0.5 M – 1.0 M. High concentration forces the encounter between Pd and the Chloride.
Q2: I see 100% conversion of the starting material, but the product yield is low. The mass spec shows "M+H" of the benzothiazole with a hydrogen replacing the chlorine.
Diagnosis: Protodehalogenation (Hydrodechlorination). Root Cause: This is a side reaction where the Pd-Ar species reacts with a hydride source (often from the solvent or alcohol additives) instead of the boronic acid.[3] The Fix:
-
Dry the System: While Suzuki requires water, excess water or wet alcoholic solvents can promote this. Use anhydrous Dioxane and add a precise amount of degassed water (e.g., 5:1 ratio).
-
Boost Transmetalation: The boronic acid is not entering the cycle fast enough. Increase the Boronic Acid to 1.5 – 2.0 equivalents .
-
Switch Base: Use K₃PO₄ instead of carbonates.[4] Phosphate bases can help stabilize the boronate intermediate.
Q3: Can I use 2-benzothiazolyl boronic acid coupled with an aryl chloride instead?
Diagnosis: Inverted strategy risk. Technical Warning: Avoid this if possible. 2-heteroaryl boronic acids are notoriously unstable and prone to rapid protodeboronation (losing the boron group) before they can react. The Fix: If you must use this polarity, use MIDA boronates or Potassium Trifluoroborate (BF3K) salts instead of the free boronic acid. These slow-release agents prevent the rapid decomposition of the boron species.
Master Protocol: The "Gold Standard"
Use this protocol as your baseline for 2-chlorobenzothiazole coupling.
Reagents:
-
2-Chlorobenzothiazole substrate (1.0 equiv)[4]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2 mol%)
-
Base: K₃PO₄ (finely ground, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) / Water (degassed) [Ratio 5:1]
Step-by-Step:
-
Vessel Prep: Charge a microwave vial or Schlenk tube with the Substrate, Boronic Acid, Base, and Catalyst. Note: PEPPSI catalysts are air-stable solids, so you can weigh them on the bench.
-
Inerting: Seal the vessel. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add the Dioxane/Water mixture via syringe through the septum. Concentration should be 0.2 M with respect to the halide.
-
Activation: Heat to 80°C (oil bath) or 100°C (if using 5/6-chloro variants). Stir vigorously (1000 RPM).
-
Tip: If using a microwave, set to 100°C for 30 minutes.
-
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add 1 mol% more catalyst and raise temp to 100°C.
Decision Matrix for Optimization
Caption: Diagnostic flowchart for selecting the correct optimization vector based on experimental observation.
References
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Valente, C., et al. (2012).[5] "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Chemical Reviews.
-
BenchChem Technical Support. (2025). "Optimization of Suzuki Coupling for Chlorinated Benzothiazoles."
Sources
- 1. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Purification of 4-Chloro-2-methylbenzo[d]thiazole
Welcome to the technical support center for the purification of 4-Chloro-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this key intermediate.
Introduction to Purification Challenges
4-Chloro-2-methylbenzo[d]thiazole is a crucial building block in the synthesis of various pharmaceutical and biologically active compounds. However, achieving high purity of this compound can be challenging due to the potential for the formation of closely related impurities during its synthesis. These can include regioisomers, unreacted starting materials, and byproducts from the chlorinating agents used. This guide provides practical, experience-based solutions to these common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Chloro-2-methylbenzo[d]thiazole, providing probable causes and actionable solutions.
Problem 1: Persistent Impurities Detected by NMR/LC-MS After Initial Purification
Q: After performing an initial purification by recrystallization, I still observe signals in the NMR spectrum and peaks in the LC-MS that correspond to impurities. How can I identify and remove them?
A: This is a common challenge. The identity of the impurity will dictate the best purification strategy.
Probable Causes & Identification:
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials like 2-amino-3-chlorotoluene or N-(3-chloro-2-methylphenyl)acetamide may be present. Their characteristic signals can be identified by comparing the spectra of your product with those of the starting materials.
-
Isomeric Impurities: The synthesis may yield other isomers, such as 6-Chloro-2-methylbenzo[d]thiazole or 7-Chloro-2-methylbenzo[d]thiazole. These can be difficult to distinguish by mass spectrometry alone but will have distinct NMR spectra. Positional isomers on an aromatic ring can be challenging to separate due to very similar polarities.
-
Byproducts from Chlorinating Agents: If reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) are used, byproducts can form. For instance, reactions involving sulfuryl chloride can sometimes be inconsistent.[1]
-
Hydrolysis Products: Although generally stable, prolonged exposure to aqueous basic conditions during workup could potentially lead to the formation of 2-methyl-4-benzothiazol-ol.
Step-by-Step Solutions:
-
Definitive Impurity Identification:
-
Run a high-resolution NMR (¹H and ¹³C) and compare it with literature values for the expected product and potential isomers.
-
Utilize LC-MS to determine the mass of the impurities. Isomers will have the same mass as the product but different retention times.
-
-
Secondary Purification Strategy: Column Chromatography
-
If the impurities are of a different polarity than your product, column chromatography is the most effective method.
-
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For closely related isomers, specialized stationary phases may be required.[2][3]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point as it is a polar adsorbent.
-
Mobile Phase Selection:
-
Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give your product an Rf value of approximately 0.3-0.4.[4]
-
Recommended Starting Gradient:
-
Initial: 5% Ethyl Acetate in Hexane
-
Final: 20% Ethyl Acetate in Hexane
-
-
-
Column Packing: Ensure the column is packed uniformly to prevent channeling and poor separation.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column. Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.
Data Presentation: Common Solvent Systems for Chromatography
-
| Solvent System | Polarity | Best For Separating |
| Hexane/Ethyl Acetate | Low to Mid | General purpose, good for moderately polar compounds. |
| Dichloromethane/Methanol | Mid to High | More polar compounds. |
| Toluene/Ethyl Acetate | Low to Mid | Can offer different selectivity for aromatic compounds. |
This table provides a starting point for solvent selection in column chromatography.[5]
Visualization: Purification Workflow
Caption: Workflow for the purification of 4-Chloro-2-methylbenzo[d]thiazole.
Problem 2: Product "Oils Out" During Recrystallization
Q: I'm attempting to recrystallize my 4-Chloro-2-methylbenzo[d]thiazole, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common issue in recrystallization, especially when the solution is supersaturated or when impurities are present that depress the melting point of the mixture.
Probable Causes:
-
Solution is too concentrated: The solubility of the compound at the elevated temperature is exceeded upon cooling, leading to rapid precipitation as a liquid phase.
-
Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing crystal lattice formation.
-
Presence of impurities: Impurities can interfere with crystal growth and lower the melting point of the mixture, causing it to separate as an oil.
Step-by-Step Solutions:
-
Re-heat and Add More Solvent: If the product has oiled out, reheat the solution until it becomes clear again. Add a small amount of additional hot solvent to reduce the saturation level. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling often promotes oiling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Change the Solvent System:
-
If a single solvent is being used, try a two-solvent system. A good two-solvent system consists of a "soluble" solvent in which the compound is readily soluble and a "less soluble" solvent in which the compound is sparingly soluble.[6]
-
Procedure for Two-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "less soluble" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Presentation: Suggested Solvent Systems for Recrystallization
-
| "Soluble" Solvent | "Less Soluble" Solvent | Rationale |
| Ethanol | Water | A classic choice for moderately polar compounds.[7][8] |
| Acetone | Hexane | Good for compounds that are highly soluble in acetone.[7] |
| Dichloromethane | Hexane | Effective for less polar compounds. |
| Ethyl Acetate | Hexane | A widely applicable system with moderate polarity.[7] |
This table provides starting points for two-solvent recrystallization systems.
Visualization: Decision Tree for Recrystallization Issues
Caption: Troubleshooting guide for when a product oils out during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of 4-Chloro-2-methylbenzo[d]thiazole?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (typically >1%).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.[9][10]
Q2: Is 4-Chloro-2-methylbenzo[d]thiazole susceptible to degradation during purification?
A2: Benzothiazole derivatives are generally stable under neutral and acidic conditions. However, they can be susceptible to degradation under certain conditions:
-
Strong Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, may lead to hydrolysis of the chloro group or other nucleophilic substitution reactions.
-
Thermal Stress: While many benzothiazoles are thermally stable, it is good practice to avoid excessive temperatures during distillation.[11] Distillation under reduced pressure is recommended to lower the boiling point and minimize the risk of thermal decomposition.[12] For some related compounds, decomposition can occur at elevated temperatures.[13]
Q3: What are the key safety precautions to take when handling and purifying 4-Chloro-2-methylbenzo[d]thiazole?
A3: Standard laboratory safety protocols should be followed:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
References
- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES.
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central. [Link]
-
Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm (RSC Publishing). [Link]
- Process for the preparation of 2-chloro-benzothiazole.
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]
-
4-Chloro-2-mercaptobenzothiazole, CAS No. 1849-65-6. iChemical. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PubMed Central. [Link]
-
Determination of Heat Capacities and Thermodynamic Properties of 2-(Chloromethylthio)benzothiazole by an Adiabatic Calorimeter. ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. [Link]
-
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]
-
How to select the best solvent or re crystallization?. ResearchGate. [Link]
-
Thermal Decomposition and Stability of CL-20/TNT Co-crystal. Membrane Technology. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]
-
Column chromatography. University of Calgary. [Link]
- Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
-
Studies on thermal decomposition of 3-chlorobenzoates of rare earth elements in air atmosphere. Sci-Hub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. welch-us.com [welch-us.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Sci-Hub. Studies on thermal decomposition of 3-chlorobenzoates of rare earth elements in air atmosphere / Journal of Thermal Analysis, 1987 [sci-hub.st]
- 12. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 13. membranetechnology.org [membranetechnology.org]
- 14. 4-Chloro-2-mercaptobenzothiazole, CAS No. 1849-65-6 - iChemical [ichemical.com]
Technical Support Center: Improving the Yield of 4-Chloro-2-methylbenzo[d]thiazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve product yield and purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Overview of the Primary Synthetic Route
The most prevalent and efficient method for synthesizing 4-Chloro-2-methylbenzo[d]thiazole is through the condensation and subsequent cyclization of 2-amino-5-chlorothiophenol with an acetylating agent, typically acetic anhydride or acetyl chloride.[1][2] This reaction is a variation of the well-established benzothiazole synthesis from 2-aminothiophenols.[3]
The overall transformation is as follows:
2-amino-5-chlorothiophenol + Acetylating Agent → 4-Chloro-2-methylbenzo[d]thiazole
Understanding the mechanism is critical for troubleshooting. The process involves an initial N-acetylation of the amino group, followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon of the acetyl group. A final dehydration step yields the aromatic benzothiazole ring.
Caption: General mechanism for the synthesis of 4-Chloro-2-methylbenzo[d]thiazole.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the synthesis.
Q1: My reaction mixture is turning dark brown or black. What's happening and how can I prevent it? A1: This is a classic sign of the oxidation of the 2-amino-5-chlorothiophenol starting material. Thiophenols are highly susceptible to oxidation, which forms disulfide byproducts and other polymeric materials, significantly reducing your yield and complicating purification.[4] To prevent this, ensure you are using a high-purity starting material and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-layer chromatography (TLC) is the most straightforward method.[4] Spot your reaction mixture alongside your starting material (2-amino-5-chlorothiophenol) on a silica plate. Use a suitable solvent system, such as 3:1 Hexanes:Ethyl Acetate. The product, being less polar than the starting aminothiophenol, will have a higher Rf value. You can visualize the spots under UV light.[4] The reaction is complete when the starting material spot has been consumed.
Q3: What are the critical safety precautions for this reaction? A3: 2-amino-5-chlorothiophenol is a thiol and has a potent, unpleasant odor. Always handle it in a well-ventilated fume hood.[4] Acetic anhydride and acetyl chloride are corrosive and lachrymatory; appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory. The reaction can be exothermic, especially during the initial addition of the acetylating agent, so controlled, slow addition is recommended.
Q4: What are the likely major impurities in my final product? A4: Besides the starting material, common impurities include the disulfide byproduct from oxidation and potentially an over-acetylated product where the thiol group is also acetylated, preventing cyclization. Incomplete dehydration of the cyclized intermediate can also leave a 2-hydroxy-2-methylthiazoline impurity.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: Low or No Product Yield
Low yield is the most frequent challenge. The causes can be systematically diagnosed using the following workflow.
Caption: Troubleshooting workflow for low product yield.
Yield Troubleshooting Table
| Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Poor Reagent Quality | Solution: Use freshly opened or purified 2-amino-5-chlorothiophenol. Rationale: The thiol group is highly prone to air oxidation, forming disulfide bonds. This disulfide byproduct will not participate in the cyclization, directly reducing the theoretical maximum yield. Running the reaction under an inert atmosphere (N2 or Ar) minimizes this side reaction.[4] |
| 2. Sub-optimal Reaction Temperature | Solution: Ensure the reaction is heated sufficiently, typically to reflux in a suitable solvent like ethanol or acetic acid. Rationale: The intramolecular cyclization and subsequent dehydration steps are often the rate-limiting parts of the synthesis and require thermal energy to overcome the activation barrier. Insufficient heat can lead to the accumulation of the N-acetylated intermediate without forming the final product.[5] |
| 3. Incomplete Reaction | Solution: Monitor the reaction by TLC until the starting aminothiophenol is fully consumed. This can take several hours. Rationale: Condensation reactions are not always instantaneous. Prematurely stopping the reaction and proceeding with work-up will result in a mixture of starting material and product, leading to a low isolated yield.[6] |
| 4. Inefficient Cyclization/Dehydration | Solution: Consider adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) or using a solvent like polyphosphoric acid (PPA).[1][7] Rationale: The final dehydration step is acid-catalyzed. While acetic acid is often generated in situ when using acetic anhydride, an external catalyst can significantly accelerate the conversion of the hydroxy-thiazoline intermediate to the final aromatic product, pushing the equilibrium towards the desired benzothiazole. |
| 5. Product Loss During Work-up | Solution: After quenching the reaction (e.g., with water or a base like sodium bicarbonate), ensure the product has fully precipitated before filtration. If it is an extraction, perform it multiple times with a suitable organic solvent. Rationale: 4-Chloro-2-methylbenzo[d]thiazole has some solubility in aqueous mixtures. Incomplete precipitation or insufficient extraction will lead to significant loss of product in the aqueous phase. |
Optimized Experimental Protocol
This protocol integrates best practices derived from common synthetic methodologies for benzothiazoles.
Materials:
-
2-amino-5-chlorothiophenol (1.0 eq)
-
Acetic Anhydride (1.2 - 1.5 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chlorothiophenol (1.0 eq).
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to displace air. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the solvent (e.g., ethanol, approx. 5-10 mL per gram of thiophenol). Stir to dissolve.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirring solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain it for 2-6 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture and monitor the disappearance of the starting material by TLC (e.g., Hexane:Ethyl Acetate 3:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into cold water or a dilute sodium bicarbonate solution to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid and salts.
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 4-Chloro-2-methylbenzo[d]thiazole.
Parameter Optimization Summary
The yield and purity of 4-Chloro-2-methylbenzo[d]thiazole are sensitive to several factors. The table below summarizes their effects.
| Parameter | Options | Effect on Reaction & Rationale |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Acetic Anhydride: Generally preferred. It's less volatile, and the acetic acid byproduct can help catalyze the dehydration step. Acetyl Chloride: More reactive but generates corrosive HCl gas, which may require a scavenger base (like triethylamine).[2][8] |
| Solvent | Ethanol, Glacial Acetic Acid, Toluene, Solvent-free | Ethanol: Good general-purpose solvent, allows for easy recrystallization. Acetic Acid: Can act as both solvent and catalyst, potentially increasing the reaction rate. Solvent-free: An environmentally friendly "green" option, but may require higher temperatures and can make stirring difficult.[4] |
| Catalyst | None, p-TsOH, H2O2/HCl, Samarium Triflate | None: The reaction often proceeds without a catalyst, especially when using acetic anhydride. Acid Catalysts (p-TsOH, etc.): Can significantly shorten reaction times by accelerating the rate-limiting dehydration step.[1][7] Oxidative Systems (H2O2/HCl): Some methods use an oxidant to facilitate cyclization, especially when starting from aldehydes instead of anhydrides.[1] |
| Temperature | Room Temp to Reflux (80-140 °C) | Higher temperatures (reflux) are generally required for efficient cyclization and dehydration.[9] Running at lower temperatures may stall the reaction at the N-acetylated intermediate stage. |
References
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents.
-
Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 - Arkivoc. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents - ResearchGate. Available at: [Link]
- US3331205A - Preparation of chlorothiophenols - Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. Available at: [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI. Available at: [Link]
- US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents.
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Available at: [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. Available at: [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. Available at: [Link]5704/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Chloro-2-methylbenzo[d]thiazole
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methylbenzo[d]thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of 4-Chloro-2-methylbenzo[d]thiazole is a cornerstone reaction for accessing a versatile heterocyclic scaffold used in medicinal chemistry and materials science. The most common and direct route involves the condensation and subsequent cyclization of 2-amino-3-chlorothiophenol with an acetylating agent, typically acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction is sensitive to starting material purity and reaction conditions, often leading to a range of predictable, yet troublesome, side products. This guide will address the most frequently encountered issues, their mechanistic origins, and robust strategies for their mitigation.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots, including unreacted starting material. What's going wrong?
Answer:
Low yield and incomplete conversion are often multifactorial issues stemming from reagent purity, reaction conditions, or atmospheric contamination.
Probable Causes & Solutions:
-
Oxidation of 2-amino-3-chlorothiophenol: The thiol group (-SH) is highly susceptible to atmospheric oxygen, leading to the formation of a disulfide-linked dimer. This dimer is unreactive under the standard acylation conditions and represents a direct loss of your starting material.
-
Mechanistic Insight: 2 R-SH + [O] → R-S-S-R + H₂O
-
Preventative Protocol:
-
Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Starting Material Quality: Ensure the 2-amino-3-chlorothiophenol is fresh or has been stored properly under inert gas. Its purity can be checked by NMR or LC-MS prior to use.
-
-
-
Hydrolysis of Acetic Anhydride: Trace amounts of water in the reaction vessel or solvents will rapidly hydrolyze acetic anhydride to acetic acid, which is unreactive for the primary cyclization pathway.[1] This reduces the effective concentration of your acetylating agent.
-
Preventative Protocol:
-
Use anhydrous solvents.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use a fresh, unopened bottle of acetic anhydride or one that has been stored under anhydrous conditions.
-
-
-
Sub-optimal Reaction Temperature: The cyclization step requires sufficient thermal energy. If the temperature is too low, the reaction may stall after the initial N-acetylation, leaving the intermediate N-(2-mercapto-6-chlorophenyl)acetamide without cyclizing efficiently.
-
Optimization Strategy: While the initial acylation can often be done at room temperature, the subsequent cyclization (dehydration) may require gentle heating. Monitor the reaction by TLC to track the disappearance of the intermediate and the formation of the product. A typical temperature range for this cyclization is 50-80°C, depending on the solvent.
-
Question 2: I've isolated a major side product with a molecular weight of 317.2 g/mol . What is this impurity and how do I prevent it?
Answer:
This molecular weight corresponds to the disulfide dimer of the 2-amino-3-chlorothiophenol starting material (C₁₂H₁₀Cl₂N₂S₂). As mentioned in the previous question, this is the most common and significant side product.
Root Cause Analysis:
The formation of bis(2-amino-3-chlorophenyl) disulfide is a direct result of the oxidation of the thiol group.[2] This process can occur before the reaction even begins (during storage) or during the synthesis if atmospheric oxygen is not rigorously excluded.
Experimental Protocol: Minimizing Disulfide Formation
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation:
-
Dissolve 2-amino-3-chlorothiophenol (1.0 eq) in a suitable degassed anhydrous solvent (e.g., toluene or dioxane).
-
Purge the flask with inert gas for 10-15 minutes.
-
-
Reaction Execution:
-
Via syringe, add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the initial exotherm subsides, gently heat the reaction mixture to 60-80°C.
-
-
Monitoring: Track the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, higher Rf spot corresponding to the benzothiazole product should appear. The disulfide dimer, if present, will have a different Rf value.
-
Work-up: Once the reaction is complete, cool the mixture and proceed with an appropriate aqueous work-up and extraction.
Question 3: My final product shows two distinct, yet very similar, peaks in HPLC and NMR analysis, suggesting an isomer. How is this possible?
Answer:
The presence of an isomeric product, most likely 6-Chloro-2-methylbenzo[d]thiazole, points directly to an impurity in your starting material, 2-amino-3-chlorothiophenol.
Source of Isomeric Impurity:
The synthesis of 2-amino-3-chlorothiophenol can sometimes co-produce its isomer, 2-amino-5-chlorothiophenol. If this isomeric mixture is used in the subsequent reaction, you will inevitably form a mixture of the corresponding benzothiazole products.
-
2-amino-3-chlorothiophenol → 4-Chloro-2-methylbenzo[d]thiazole
-
2-amino-5-chlorothiophenol → 6-Chloro-2-methylbenzo[d]thiazole
Troubleshooting and Mitigation:
-
Analyze the Starting Material: Before starting the synthesis, analyze your batch of 2-amino-3-chlorothiophenol using HPLC or GC-MS to quantify the presence of any isomers.
-
Purification of the Precursor: If significant isomeric contamination is found, the 2-amino-3-chlorothiophenol must be purified. This can be challenging due to the similar properties of the isomers but may be achievable through careful fractional distillation or preparative chromatography.
-
Purification of the Final Product: Separating the final 4-chloro and 6-chloro benzothiazole isomers is often difficult due to their similar polarities. Meticulous column chromatography with a shallow solvent gradient or recrystallization from a carefully selected solvent system may be required. It is far more efficient to ensure the purity of the starting material.
Question 4: My reaction turned dark and formed a significant amount of insoluble tar. What causes this and can my product be salvaged?
Answer:
Tar formation is indicative of decomposition and polymerization side reactions, which can be triggered by excessive heat or the presence of strong acids or oxidizing agents.
Common Causes:
-
Excessive Heating: Overheating the reaction mixture, especially for prolonged periods, can lead to thermal decomposition of the starting materials, intermediates, and even the product.
-
Strong Acid Catalysis: While the condensation is often self-catalyzed or requires mild heating, the addition of a strong Brønsted or Lewis acid can promote unwanted polymerization pathways, particularly with the electron-rich aromatic system.
-
Air Oxidation: In addition to disulfide formation, severe oxidation can lead to complex, high-molecular-weight tarry substances.
Mitigation and Salvage:
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Do not exceed 80-90°C unless literature specifically dictates.
-
Avoid Strong Acids: The reaction should proceed without the need for strong acid catalysts. The acetic acid generated in situ from acetic anhydride is typically sufficient.
-
Salvage Operation: If tar is formed, the product may still be salvageable. After cooling, dilute the reaction mixture with a good solvent for your product (e.g., ethyl acetate or dichloromethane). The tarry polymers will often remain insoluble. Filter the mixture through a plug of celite to remove the insoluble material before proceeding with the aqueous workup and purification. Yield will likely be compromised.
Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic route and the major side reactions discussed.
Caption: Desired reaction pathway for the synthesis of 4-Chloro-2-methylbenzo[d]thiazole.
Caption: Formation pathways for the most common side products.
Summary Table of Side Products
| Side Product | Structure / Formula | Probable Cause | Prevention Strategy | Analytical Identification |
| Disulfide Dimer | C₁₂H₁₀Cl₂N₂S₂ | Oxidation of starting material's thiol group by atmospheric oxygen. | Perform reaction under inert atmosphere (N₂/Ar); use degassed solvents. | Mass Spec (M+H⁺ ≈ 317); HPLC (distinct peak from monomer). |
| Isomeric Product | 6-Chloro-2-methylbenzo[d]thiazole | Isomeric impurity (2-amino-5-chlorothiophenol) in the starting material. | Source high-purity starting material; analyze precursor by HPLC/GC-MS before use. | ¹H NMR (different aromatic splitting pattern); HPLC (peak with similar but not identical retention time). |
| Unreacted Intermediate | N-(2-mercapto-6-chlorophenyl)acetamide | Insufficient heat or reaction time for the final cyclization step. | Increase reaction temperature (e.g., to 80°C) and/or extend reaction time; monitor by TLC. | TLC (spot between starting material and product); Mass Spec (M+H⁺ ≈ 202). |
| Polymeric Tar | High MW mixture | Excessive heat; presence of strong acid catalysts; severe oxidation. | Maintain strict temperature control; avoid unnecessary acid catalysts; ensure inert atmosphere. | Insoluble, dark material; broad, unresolved signals in NMR. |
References
-
US Patent 3,888,871A: Describes the preparation of related benzothiazole structures, highlighting some of the general reaction conditions applicable to this class of compounds.
-
Benchchem Technical Guide: Provides an overview of Sandmeyer reactions for halogenated benzothiazoles, which is relevant to the synthesis of precursors.
-
MDPI Review on Benzothiazole Synthesis: This review covers the condensation of 2-aminothiophenols with carboxylic acids and their derivatives, providing a broad context for the primary reaction discussed.
-
US Patent 3,331,205A: Details the preparation of chlorothiophenols and discusses the sensitivity of the thiol group to chlorination and oxidation, a key concept for understanding side product formation.
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles: A review discussing various methods for synthesizing benzothiazoles from 2-aminothiophenol, including reactions with aldehydes and ketones, which share mechanistic similarities with the use of acetic anhydride.
Sources
Technical Support Center: Navigating Scale-Up of 4-Chloro-2-methylbenzo[d]thiazole Synthesis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the synthetic scale-up of 4-Chloro-2-methylbenzo[d]thiazole. This resource is tailored for professionals in the chemical and pharmaceutical industries who are transitioning this synthesis from laboratory to pilot or production scale. As Senior Application Scientists, we have structured this guide to address the most pressing challenges with scientifically grounded, actionable advice.
PART 1: Troubleshooting Guide: From Benchtop Success to Production Reality
Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible at the gram scale can become critical at the kilogram scale. This section provides a question-and-answer formatted guide to troubleshoot common scale-up problems for 4-Chloro-2-methylbenzo[d]thiazole synthesis.
Question 1: We're experiencing a significant drop in yield and the formation of a dark, tarry byproduct upon moving from a 1-liter flask to a 50-liter reactor. What's the likely cause and how can we rectify this?
Answer:
This is a classic and frequently encountered issue related to inadequate heat transfer and localized overheating. The synthesis of benzothiazoles often involves exothermic steps, and the principles of heat dissipation change dramatically with scale.
Root Cause Analysis & Corrective Actions:
-
The Challenge of Heat Dissipation: In a small flask, the high surface-area-to-volume ratio allows for efficient heat exchange with the surrounding environment. In a large reactor, this ratio decreases significantly, making it much harder to remove the heat generated by the reaction. This can lead to "hot spots" where the temperature is much higher than the bulk, causing thermal decomposition of starting materials, intermediates, or the product itself, resulting in polymerization and tar formation.
-
Controlling the Exotherm:
-
Reagent Addition Protocol: A slow, controlled addition of the limiting reagent is critical. Utilize a calibrated pump for a continuous, subsurface addition. This prevents the buildup of localized high concentrations of reactants.
-
Initial Temperature: Start the reaction at a lower temperature than in the lab-scale procedure to provide a larger buffer for the exotherm.
-
-
Improving Heat Transfer:
-
Reactor Design and Agitation: Ensure your reactor is equipped with baffles and an appropriately designed agitator (e.g., a pitched-blade turbine) to create good mixing and prevent stagnant zones. The goal is to move the heated liquid from the bulk to the cooled reactor walls efficiently.[1]
-
Heat Transfer Fluid: Verify that the temperature and flow rate of the cooling fluid in the reactor jacket are adequate for the expected heat load.
-
Workflow for Diagnosing and Resolving Poor Yield on Scale-Up:
Caption: A logical workflow for addressing yield and impurity issues during scale-up.
Question 2: Our isolated 4-Chloro-2-methylbenzo[d]thiazole shows inconsistent purity batch-to-batch after crystallization. What are the likely impurities, and how can we develop a more robust purification process?
Answer:
Inconsistent purity often points to the co-crystallization of structurally similar impurities or residual starting materials. A systematic approach to identifying these impurities and optimizing the crystallization process is necessary.
Potential Impurities and Mitigation Strategies:
-
Isomeric Impurities: Depending on the synthetic route, you may be forming isomers (e.g., 5-chloro, 6-chloro, or 7-chloro-2-methylbenzo[d]thiazole). These can be difficult to separate by crystallization alone.
-
Unreacted Starting Materials: Incomplete reaction conversion is a common source of impurities.
-
Oxidation Byproducts: Benzothiazoles can be susceptible to oxidation, especially at elevated temperatures.
Developing a Robust Crystallization Protocol:
-
Solvent Selection is Key: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Impurities should remain in the mother liquor. A multi-solvent system (e.g., an alcohol-water or toluene-heptane mixture) can often provide the necessary selectivity.
-
Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling profile is essential for growing pure, well-formed crystals.
-
Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can help control the crystallization process and lead to a more uniform particle size.
-
Washing: After filtration, wash the filter cake with a small amount of cold, fresh solvent to remove any remaining mother liquor.
Table of Common Crystallization Solvents and Their Properties:
| Solvent/System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility | Notes |
| Isopropanol | High | Moderate | Varies | Good for initial trials, but may lead to yield loss. |
| Ethanol/Water | High | Low | High for polar impurities | A versatile system that can be fine-tuned. |
| Toluene/Heptane | Moderate | Very Low | High for non-polar impurities | Good for "oiling out" non-polar byproducts. |
| Ethyl Acetate | High | Moderate | Varies | Can be effective, but watch for supersaturation. |
PART 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of 4-Chloro-2-methylbenzo[d]thiazole.
Q1: What are the critical process parameters (CPPs) that we should monitor and control during the synthesis?
A1: The following CPPs are crucial for a reproducible and high-yielding synthesis:
-
Temperature: As discussed, this is paramount for controlling side reactions.
-
Reagent Stoichiometry: Precise molar ratios are essential for maximizing conversion and minimizing unreacted starting materials.
-
Addition Rate: This directly influences the reaction exotherm and local concentrations.
-
Reaction Time: Monitor the reaction to completion to avoid both incomplete conversion and potential product degradation from prolonged reaction times.
-
Agitation Rate: Proper mixing ensures uniform temperature and concentration.
Q2: What analytical methods are recommended for in-process control (IPC) and final product release?
A2: A combination of techniques is recommended for comprehensive analysis:
-
In-Process Control:
-
Thin-Layer Chromatography (TLC): A quick, qualitative tool to monitor the disappearance of starting materials.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provides quantitative data on reaction progress and the formation of byproducts.[2]
-
-
Final Product Release:
-
HPLC/GC: To determine the final purity and quantify any impurities.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp, defined melting point is a good indicator of purity.
-
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Safety must be the top priority. Key considerations include:
-
Exothermic Reaction: The potential for a thermal runaway is a significant hazard. Ensure your reactor's cooling system is adequate and that you have a clear emergency procedure.
-
Reagent Handling: Some reagents used in benzothiazole synthesis can be corrosive or toxic. Always consult the Safety Data Sheets (SDS) and use appropriate Personal Protective Equipment (PPE).
-
Pressure Buildup: If the reaction generates gaseous byproducts, ensure the reactor is properly vented.
A Generalized Synthetic Pathway:
Caption: A simplified representation of a common synthetic route to 4-Chloro-2-methylbenzo[d]thiazole.
References
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents.
- US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole. Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Heat Transfer and Process Scale-up. Mettler Toledo. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Heat Transfer in Reactor Scale-Up. Digital WPI. Available at: [Link]
-
How To Troubleshoot In The Chemical Process Industry. Mach Engineering. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
Sources
Navigating the Challenges of Cross-Coupling with 4-Chloro-2-methylbenzo[d]thiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-methylbenzo[d]thiazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to equip you with the knowledge to not only overcome common hurdles but also to understand the underlying chemical principles that govern these powerful transformations.
Understanding the Substrate: The Unique Challenges of 4-Chloro-2-methylbenzo[d]thiazole
4-Chloro-2-methylbenzo[d]thiazole is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. The electron-rich benzothiazole ring, with its sulfur and nitrogen heteroatoms, can act as a ligand, potentially coordinating to the metal center and leading to catalyst inhibition or deactivation. Furthermore, the chlorine atom at the 4-position is less reactive than its bromine or iodine counterparts, often requiring more forcing reaction conditions which can lead to undesired side reactions.
This guide will explore alternative catalyst systems and provide practical advice to successfully functionalize this important scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when performing cross-coupling reactions with 4-Chloro-2-methylbenzo[d]thiazole.
Q1: My Suzuki-Miyaura coupling reaction with 4-Chloro-2-methylbenzo[d]thiazole is giving low to no yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of this substrate are a common issue. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inhibition: The primary suspect is often the poisoning of the palladium catalyst by the sulfur and nitrogen lone pairs of the benzothiazole ring.
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which can shield the metal center and promote the desired catalytic cycle.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.
-
Pre-catalyst Choice: Utilize well-defined palladium pre-catalysts (e.g., XPhos Pd G3) to ensure the efficient generation of the active Pd(0) species.
-
-
-
Inefficient Oxidative Addition: The C-Cl bond is strong and can be difficult to activate.
-
Troubleshooting:
-
Ligand Choice: As mentioned, bulky, electron-donating ligands are crucial for facilitating the oxidative addition of aryl chlorides.
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 100-120 °C) can provide the necessary energy to overcome the activation barrier. Always monitor for substrate and product decomposition at elevated temperatures.
-
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl byproducts from the boronic acid partner can occur, especially in the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, reducing its effective concentration. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.
-
Dehalogenation: The chloro-substituent can be replaced by a hydrogen atom, leading to the formation of 2-methylbenzo[d]thiazole. This is often promoted by certain bases and high temperatures. Screening different bases (see below) can mitigate this.
-
-
Inappropriate Base or Solvent:
-
Troubleshooting:
-
Base Selection: A thorough base screen is often necessary. Strong bases like NaOtBu or K₃PO₄ are commonly used. For sensitive substrates, weaker bases like Cs₂CO₃ or K₂CO₃ might be more suitable. The choice of base can significantly impact the reaction outcome.
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are common choices. A mixture of an organic solvent and water is often used with inorganic bases.
-
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I drive the reaction to completion?
A2: Incomplete conversion in Buchwald-Hartwig amination of 4-Chloro-2-methylbenzo[d]thiazole often points to similar issues as the Suzuki coupling, with some specific considerations for the C-N bond formation.
-
Catalyst System:
-
Palladium-based: Similar to Suzuki coupling, bulky biarylphosphine ligands are essential. BrettPhos has shown particular efficacy for the amination of challenging heterocyclic halides.
-
Nickel-based Catalysis as an Alternative: Nickel catalysts are often more effective for the amination of aryl chlorides and can be a cost-effective alternative to palladium. Catalyst systems like NiCl₂(DME) with a suitable ligand can be highly effective.
-
-
Base Selection: The choice of base is critical in Buchwald-Hartwig reactions.
-
Strong Bases: NaOtBu and LHMDS are commonly used and often provide high reaction rates.
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be considered.
-
-
Reaction Conditions:
-
Temperature: Aminations of aryl chlorides typically require elevated temperatures.
-
Solvent: Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the base and the catalytic species.
-
Q3: Can I use copper or nickel catalysts as alternatives to palladium for cross-coupling with 4-Chloro-2-methylbenzo[d]thiazole?
A3: Absolutely. Both copper and nickel catalysts offer viable and sometimes superior alternatives to palladium for certain transformations.
-
Nickel Catalysis:
-
Advantages: Nickel is more abundant and less expensive than palladium. It often exhibits higher reactivity towards aryl chlorides. Nickel catalysts are particularly effective for amination and some C-C coupling reactions.
-
Considerations: Nickel catalysis can be more sensitive to air and moisture, and the mechanisms can sometimes involve single-electron transfer (SET) pathways, which might lead to different side products compared to palladium.
-
-
Copper Catalysis:
-
Advantages: Copper is also an inexpensive and abundant metal. It is particularly well-suited for C-N, C-O, and C-S bond-forming reactions (Ullmann-type couplings). Copper-catalyzed Sonogashira couplings are also common.
-
Considerations: Traditional Ullmann couplings often require high temperatures and stoichiometric amounts of copper. However, modern ligand-assisted copper-catalyzed reactions can proceed under milder conditions.
-
Troubleshooting Flowchart
For a systematic approach to troubleshooting your cross-coupling reaction, consider the following workflow:
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Alternative Catalyst Systems: A Comparative Overview
The choice of catalyst is paramount for a successful cross-coupling reaction with 4-Chloro-2-methylbenzo[d]thiazole. Below is a comparison of palladium, nickel, and copper-based systems for common transformations.
| Reaction Type | Palladium-based Catalysts | Nickel-based Catalysts | Copper-based Catalysts | Key Considerations |
| Suzuki-Miyaura (C-C) | System of Choice. Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos). Pre-catalysts are recommended. | Viable alternative, especially for electron-rich aryl chlorides. NiCl₂(dppf) can be effective. | Not typically used for this transformation. | Palladium systems are generally more versatile and well-documented for Suzuki couplings. |
| Buchwald-Hartwig (C-N) | Effective with specialized ligands (e.g., BrettPhos). Can be sensitive to substrate scope. | Often more effective for aryl chlorides. NiCl₂(DME) with ligands like dppf or Josiphos. | Can be used for Ullmann-type aminations, often requiring higher temperatures. | For amination of this substrate, a nickel-based system should be strongly considered if palladium catalysis fails. |
| Sonogashira (C-C, alkyne) | Standard method. PdCl₂(PPh₃)₂/CuI is the classic system. Copper-free methods are also available. | Less common, but can be effective. | Co-catalyst in the standard Sonogashira reaction. Can also be used as the primary catalyst in some cases. | The classic Pd/Cu system is a good starting point. Copper-free conditions may be beneficial to avoid side reactions. |
| Heck (C-C, alkene) | Standard method. Pd(OAc)₂ with phosphine ligands is common. | Can be used, but may exhibit different selectivity compared to palladium. | Not typically used for this transformation. | Palladium-based systems are the most reliable for Heck reactions. |
Experimental Protocols: Starting Points for Optimization
The following protocols are intended as starting points and will likely require optimization for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the coupling of challenging aryl chlorides.
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-Chloro-2-methylbenzo[d]thiazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if necessary.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Nickel Catalyst
This protocol is based on established methods for nickel-catalyzed amination of aryl chlorides.
-
Reaction Setup: In a glovebox, add NiCl₂(DME) (5 mol%) and a suitable ligand (e.g., dppf, 5 mol%) to an oven-dried vial.
-
Reagent Addition: Add 4-Chloro-2-methylbenzo[d]thiazole (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., 2-methyl-THF or toluene), seal the vial, and remove from the glovebox.
-
Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.
References
troubleshooting 4-Chloro-2-methylbenzo[d]thiazole NMR spectrum impurities
Welcome to the technical support center for 4-Chloro-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound, specifically focusing on the interpretation and troubleshooting of its NMR spectrum. Here, we will address frequently asked questions and provide systematic guides to identify and resolve issues with impurities, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in the aromatic region (7.0-8.0 ppm) of my ¹H NMR spectrum. What could they be?
A1: Unidentified peaks in the aromatic region often suggest the presence of related benzothiazole structures. The most common culprits are unreacted starting materials or byproducts from the synthetic route. For instance, if your synthesis involves the cyclization of a substituted 2-aminothiophenol, you might be seeing signals from this precursor. Positional isomers, where the chlorine atom is at the 5, 6, or 7-position instead of the 4-position, are also a possibility depending on the synthetic strategy.
Q2: There's a singlet around 2.5 ppm that doesn't correspond to my product's methyl group. What is it?
A2: A singlet at approximately 2.50 ppm is the characteristic chemical shift for residual dimethyl sulfoxide (DMSO-d6).[1] Even if you did not use DMSO as a reaction solvent, it is a common solvent for purification and can be retained in trace amounts. Similarly, a singlet at 2.17 ppm could indicate residual acetone.[1] Always cross-reference the chemical shifts of common laboratory solvents.[2][3][4]
Q3: My integration values are not consistent. The methyl group singlet integrates to 3, but the aromatic protons are off. Why?
A3: This is a classic sign of an impurity co-existing with your desired product. If the impurity also has aromatic protons, its signals will overlap with your product's signals, leading to inaccurate integration. The key is to identify a "clean" signal from your product, like the C2-methyl group, and normalize the integration to its expected value (e.g., 3H). Then, you can estimate the relative molar ratio of your product to the impurity by comparing the integration of a well-resolved impurity peak.
Q4: I have a broad peak in my spectrum that disappears upon D₂O shake. What does this indicate?
A4: The disappearance of a peak after shaking the NMR sample with a drop of deuterium oxide (D₂O) is a definitive test for an exchangeable proton, typically from an -OH or -NH group.[5] This could signify the presence of water, an alcohol-based solvent, or an amine-containing starting material or byproduct, such as 2-amino-4-chlorothiophenol.
Systematic Guide to Impurity Identification
When faced with an NMR spectrum that deviates from the expected pattern for pure 4-Chloro-2-methylbenzo[d]thiazole, a systematic approach is crucial for efficient troubleshooting. This guide will walk you through the process, from initial analysis to purification.
Step 1: Foundational Analysis of the Spectrum
Before delving into complex analyses, ensure the basics are covered.
-
Reference Check : Confirm that the spectrum is correctly referenced. For CDCl₃, the residual solvent peak should be at 7.26 ppm.[1] Improper referencing can shift all peaks, leading to misinterpretation.
-
Solvent and Grease Identification : Identify peaks corresponding to the NMR solvent and its common impurities (e.g., water). Also, look for broad, poorly defined peaks characteristic of grease, typically found around 1.4-0.8 ppm.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-methylbenzo[d]thiazole
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.85 (s, 3H) | ~20.0 |
| Aromatic-H | 7.20-7.80 (m, 3H) | 120.0-155.0 |
| C2 | ~168.0 | |
| C4 | ~130.0 (C-Cl) |
Note: These are approximate values and can vary slightly based on the solvent and concentration.
Step 2: Characterizing the Unknown Signals
Once common contaminants are ruled out, focus on the remaining unidentified peaks. For each impurity signal, determine the following:
-
Chemical Shift (δ) : Where does the peak appear? This gives clues about the electronic environment of the proton(s).
-
Integration : What is the relative number of protons giving rise to this signal?
-
Multiplicity : Is it a singlet, doublet, triplet, or a more complex multiplet? This reveals the number of neighboring protons.
-
Coupling Constants (J) : If it's a multiplet, the J-values can help establish connectivity between protons.
Step 3: Proposing Potential Impurity Structures
With the spectral data of the impurity in hand, consider its likely origin. The synthesis of benzothiazoles often provides clues to potential impurities.[6][7][8]
-
Unreacted Starting Materials : Could the impurity be a precursor that was not fully consumed in the reaction? For example, in a synthesis starting from 2-amino-3-chlorothiophenol and acetic anhydride, you might see residual starting materials.
-
Reaction Byproducts : Consider possible side reactions. For instance, the formation of positional isomers is a common issue in electrophilic aromatic substitution reactions.
-
Reagents and Solvents : Reagents used in the reaction or solvents from the workup can sometimes persist in the final product.[5]
Step 4: Advanced Spectroscopic Techniques for Confirmation
If the identity of the impurity is still unclear, more advanced NMR techniques can provide the necessary structural information.
-
2D COSY (Correlation Spectroscopy) : This experiment shows which protons are coupled to each other, helping to piece together molecular fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to, which is invaluable for assigning both ¹H and ¹³C spectra.
-
Spiking Experiment : If you have a sample of a suspected impurity, you can add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peaks confirms the identity of the impurity.[9]
Diagram 1: Troubleshooting Workflow for NMR Impurity Analysis
Caption: A systematic workflow for identifying and resolving NMR spectrum impurities.
Step 5: Purification Strategies
Once the impurity has been identified, the final step is to remove it. The two most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.
Protocol 1: Recrystallization
This technique is ideal when the impurity has significantly different solubility in a particular solvent compared to the desired product.
-
Solvent Screening : The key is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, hexanes, and ethyl acetate.
-
Dissolution : In a flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.
-
Cooling : Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
This is a more powerful technique for separating compounds with similar polarities.
-
Stationary Phase : Silica gel is the most common stationary phase for compounds of moderate polarity like 4-Chloro-2-methylbenzo[d]thiazole.
-
Mobile Phase (Eluent) : The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC).[10]
-
Packing the Column : Ensure the silica gel is packed uniformly in the column to avoid cracks or channels, which can lead to poor separation.
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Loading and Elution : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Begin eluting with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
By following this structured approach, you can effectively identify, characterize, and remove impurities, ensuring the quality and reliability of your research on 4-Chloro-2-methylbenzo[d]thiazole.
References
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
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Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Organic Process Research & Development. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. Available at: [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. Available at: [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. Available at: [Link]
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Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
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Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... - ResearchGate. Available at: [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
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Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids - The Royal Society of Chemistry. Available at: [Link]
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Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]
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Common problems and artifacts encountered in solution‐state NMR experiments - CDN. Available at: [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC - NIH. Available at: [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]
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Guide to Solving NMR Questions - The OChem Whisperer. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. Available at: [Link]
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Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole - The Royal Society of Chemistry. Available at: [Link]
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13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. Available at: [Link]
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Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available at: [Link]
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S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t - Paulusse Research Group. Available at: [Link]
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Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - MDPI. Available at: [Link]
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NMR exercises and their solutions. Available at: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
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13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]
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stability and degradation of 4-Chloro-2-methylbenzo[d]thiazole
Welcome to the technical support center for 4-Chloro-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, degradation, and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental success.
Introduction
4-Chloro-2-methylbenzo[d]thiazole is a heterocyclic compound with a benzothiazole core structure, featuring a chlorine substituent at the 4-position and a methyl group at the 2-position. Its unique chemical architecture makes it a valuable building block in medicinal chemistry and materials science. However, understanding its stability and potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing the stability of 4-Chloro-2-methylbenzo[d]thiazole and offers practical solutions to common challenges encountered during its use.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with 4-Chloro-2-methylbenzo[d]thiazole, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Inconsistent biological assay results or loss of compound activity over time. | Compound Degradation: 4-Chloro-2-methylbenzo[d]thiazole may be unstable under your specific assay conditions (e.g., pH, temperature, presence of nucleophiles). | Solution: Perform a preliminary stability study of the compound in your assay buffer. Analyze samples at different time points using HPLC-UV or LC-MS to monitor for degradation. Rationale: Benzothiazoles can be susceptible to hydrolysis, particularly under basic conditions where the chloro substituent may undergo nucleophilic substitution.[1] |
| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). | 1. Oxidative Degradation: The methyl group at the 2-position is susceptible to oxidation.[2][3] 2. Photodegradation: Exposure to light, especially UV, can induce degradation.[4][5] 3. Hydrolytic Degradation: Depending on the pH of your mobile phase or sample solvent, hydrolysis may occur. | Solution 1 (Oxidation): Prepare solutions fresh and store them under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air. Consider adding an antioxidant if compatible with your experiment. Rationale 1: The methyl group can be oxidized to an aldehyde or carboxylic acid.[2][3] Solution 2 (Photodegradation): Protect solutions from light by using amber vials or covering containers with aluminum foil. Rationale 2: Photodegradation of benzothiazoles often involves hydroxylation of the benzene ring.[4][5] Solution 3 (Hydrolysis): Ensure the pH of your solvents and mobile phases is within a stable range for the compound, ideally neutral or slightly acidic. |
| Poor solubility in aqueous buffers. | Low Polarity: As with many benzothiazole derivatives, 4-Chloro-2-methylbenzo[d]thiazole has limited solubility in water.[1][6] | Solution: Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol.[7] For aqueous buffers, use the lowest possible percentage of the organic co-solvent that ensures solubility and does not interfere with the experiment. Sonication may aid in dissolution. Rationale: The hydrophobic nature of the benzothiazole ring system and the chloro-substituent contribute to low aqueous solubility.[8] |
| Unexpected reaction with other components in a formulation or assay. | Nucleophilic Attack: The chloro group at the 4-position can be a site for nucleophilic aromatic substitution (SNAr), especially when activated by the benzothiazole ring system.[9] | Solution: Avoid using buffers or reagents containing strong nucleophiles (e.g., primary amines, thiols) if they are not intended reactants. If their use is necessary, conduct control experiments to assess the reactivity of 4-Chloro-2-methylbenzo[d]thiazole with these components. Rationale: The electron-withdrawing nature of the thiazole ring can make the chloro-substituted carbon susceptible to attack by nucleophiles.[9] |
| Difficulty in purifying the compound after a reaction. | Formation of polar degradation products: The formation of more polar byproducts (e.g., hydroxylated or oxidized derivatives) can complicate chromatographic purification. | Solution: Use a different stationary phase for chromatography (e.g., alumina instead of silica gel) or consider alternative purification techniques like recrystallization or preparative HPLC. Rationale: The polarity of degradation products can be significantly different from the parent compound, leading to tailing or poor separation on standard silica gel columns. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Chloro-2-methylbenzo[d]thiazole?
A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in an amber vial under an inert atmosphere.
Q2: What are the expected degradation products of 4-Chloro-2-methylbenzo[d]thiazole?
A2: Based on the reactivity of related benzothiazole derivatives, the following degradation products can be anticipated:
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Oxidation Product: 4-Chloro-1,3-benzothiazole-2-carbaldehyde, resulting from the oxidation of the 2-methyl group.[2][3]
-
Hydrolysis Product: 2-Methyl-4-hydroxybenzo[d]thiazole, formed by the nucleophilic substitution of the chloro group by a hydroxyl group, particularly under basic conditions.[1]
-
Photodegradation Products: Hydroxylated derivatives on the benzene ring, such as 4-chloro-2-methylbenzo[d]thiazol-x-ol.[4][5]
Q3: How can I monitor the stability of 4-Chloro-2-methylbenzo[d]thiazole in my experimental setup?
A3: A stability study using a suitable analytical method is the most reliable approach. A typical workflow involves:
-
Preparing a solution of the compound in your experimental buffer or solvent.
-
Incubating the solution under your experimental conditions (e.g., temperature, light exposure).
-
Taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyzing the aliquots by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: Can 4-Chloro-2-methylbenzo[d]thiazole react with common biological thiols like glutathione?
A4: Yes, this is a possibility. The chloro group on the benzothiazole ring can be susceptible to nucleophilic attack by thiols.[10] If your experimental system contains high concentrations of biological thiols, you should consider the potential for the formation of a thioether conjugate. This can be investigated by LC-MS analysis of your experimental samples.
Q5: What are the key mass spectrometry fragments to look for when identifying 4-Chloro-2-methylbenzo[d]thiazole and its potential degradation products?
A5: In mass spectrometry, look for the characteristic isotopic pattern of chlorine (approximately a 3:1 ratio for the M and M+2 peaks).[11] Fragmentation may involve the loss of the methyl group, the chloro group, or cleavage of the thiazole ring. For degradation products, you would look for mass shifts corresponding to the addition of oxygen (oxidation) or a hydroxyl group (hydrolysis).
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of 4-Chloro-2-methylbenzo[d]thiazole under various stress conditions.
1. Materials and Reagents:
-
4-Chloro-2-methylbenzo[d]thiazole
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a C18 column
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Chloro-2-methylbenzo[d]thiazole in acetonitrile.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile:water 1:1) to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC-UV or LC-MS. Use a gradient elution method to separate the parent compound from its degradation products. A suitable mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.
-
Calculate the percentage of degradation in each condition.
Visualizations
Potential Degradation Pathways of 4-Chloro-2-methylbenzo[d]thiazole
Caption: Potential degradation pathways of 4-Chloro-2-methylbenzo[d]thiazole.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
References
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Quinoline. (n.d.). 4-Chloro-2-hydroxybenzothiazole | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved January 29, 2026, from [Link].
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Rainey, R. T., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters, 10(19), 4263–4266. [Link]
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González-Bártulos, M., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4686. [Link]
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Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved January 29, 2026, from [Link].
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Fallon, T. R., et al. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(3), 205-210. [Link]
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Al-Nuri, M. A., et al. (2020). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 124(10), 1965-1977. [Link]
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Al-Nuri, M. A., et al. (2020). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. Retrieved January 29, 2026, from [Link].
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Kudinova, M. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]
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Bakulina, O. Y., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][10]benzothiazines. Beilstein Journal of Organic Chemistry, 19, 674-685. [Link]
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Koci, R., et al. (2011). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Retrieved January 29, 2026, from [Link].
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Bakulina, O. Y., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][10]benzothiazines: access to pyrrolo[2,1-b][1][6]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 674-685. [Link]
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ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl.... Retrieved January 29, 2026, from [Link].
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De Wever, H., et al. (2005). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 71(1), 391-397. [Link]
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De Wever, H., et al. (2005). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. Retrieved January 29, 2026, from [Link].
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Tierney, D. L., et al. (2014). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. Dalton Transactions, 43(15), 5735-5738. [Link]
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ResearchGate. (n.d.). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Retrieved January 29, 2026, from [Link].
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ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved January 29, 2026, from [Link].
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MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. [Link]
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National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
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Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
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Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]
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ResearchGate. (n.d.). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved January 29, 2026, from [Link].
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ACS Publications. (2020). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 124(10), 1965-1977. [Link]
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National Center for Biotechnology Information. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of the American Society for Mass Spectrometry, 26(10), 1646-1655. [Link]
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Technical Support Center: Column Chromatography of 4-Chloro-2-methylbenzo[d]thiazole
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-Chloro-2-methylbenzo[d]thiazole via column chromatography. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure successful purification outcomes.
Introduction: The Chemistry of Purifying 4-Chloro-2-methylbenzo[d]thiazole
4-Chloro-2-methylbenzo[d]thiazole is a heterocyclic compound with significant applications in medicinal chemistry and materials science. Its synthesis, typically involving the cyclization of a substituted aminothiophenol with an acetylating agent, can often yield a crude product containing unreacted starting materials, reaction intermediates, and other byproducts. Column chromatography is a critical downstream process to isolate the target compound in high purity.
The separation principle relies on the differential partitioning of the components of the crude mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent system). The polarity of the molecule plays a crucial role in its retention on the stationary phase. Given its structure, 4-Chloro-2-methylbenzo[d]thiazole is a relatively non-polar compound, a key consideration in designing the purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 4-Chloro-2-methylbenzo[d]thiazole?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the standard and most effective stationary phase for the purification of 4-Chloro-2-methylbenzo[d]thiazole and related benzothiazole derivatives.[1] Its polar nature allows for good separation of the less polar product from potentially more polar impurities.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: A solvent system of hexane and ethyl acetate is the most common and versatile mobile phase for this class of compounds.[1] The optimal ratio will depend on the specific impurity profile of your crude product. A good starting point for developing your thin-layer chromatography (TLC) method is a low percentage of ethyl acetate in hexane (e.g., 5-10%).
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation.[2] Before loading the column, it is essential to develop a TLC method that shows good separation between your product and any impurities. The ideal TLC will have the product spot with a retention factor (Rf) of approximately 0.25-0.35.
Q4: What are the common impurities I should be looking to separate?
A4: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2-amino-3-chlorothiophenol with an acetylating agent. In this case, potential impurities include:
-
Unreacted 2-amino-3-chlorothiophenol: This is a more polar compound and will have a lower Rf value on TLC.
-
2-Methyl-4-chloro-2,3-dihydrobenzo[d]thiazole: This is a potential intermediate or byproduct and may have a similar polarity to the final product, requiring careful optimization of the mobile phase for separation.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of 4-Chloro-2-methylbenzo[d]thiazole. Optimization may be required based on the specific results of your reaction.
1. TLC Method Development:
- Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20 v/v).
- Visualize the spots under UV light (254 nm).
- The optimal solvent system will show a clear separation of the product spot (Rf ≈ 0.25-0.35) from all impurities.
Table 1: Exemplary TLC Data for Eluent Selection
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of 4-Chloro-2-methylbenzo[d]thiazole (Predicted) | Observations |
| 95:5 | ~0.4 | Good starting point. |
| 90:10 | ~0.5 | May lead to faster elution but potentially poorer separation. |
| 80:20 | >0.6 | Likely too polar; product will elute too quickly. |
2. Column Preparation:
- Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the chosen mobile phase.
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
- Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen mobile phase.
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under UV light.
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- The resulting solid is the purified 4-Chloro-2-methylbenzo[d]thiazole. The melting point of the related compound 5-Chloro-2-methylbenzothiazole is 65-70 °C, so the purified product is expected to be a solid at room temperature.[3]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of 4-Chloro-2-methylbenzo[d]thiazole.
Problem 1: Poor or No Separation of Product and Impurities
-
Cause A: Inappropriate Mobile Phase. The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in broad, overlapping bands.
-
Solution: Re-optimize the mobile phase using TLC. If the spots are too close together, try a less polar solvent system (i.e., a lower percentage of ethyl acetate in hexane). A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, can also be effective.
-
-
Cause B: Column Overloading. Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: Use a larger column with more silica gel or reduce the amount of crude material being purified in a single run.
-
-
Cause C: Co-eluting Impurities. An impurity may have a very similar polarity to the product.
-
Solution: Consider alternative solvent systems. For example, a system of dichloromethane and hexane, or toluene and ethyl acetate, may provide different selectivity.
-
Problem 2: Product is Not Eluting from the Column
-
Cause A: Mobile Phase is Not Polar Enough. The chosen eluent may not have sufficient strength to move the product down the column.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Cause B: Product is Insoluble in the Mobile Phase. The product may have precipitated at the top of the column.
-
Solution: This is less likely for 4-Chloro-2-methylbenzo[d]thiazole in a hexane/ethyl acetate system, but if it occurs, the column may need to be unpacked to recover the material. Ensure the sample is fully dissolved before loading.
-
Problem 3: Cracks or Channels in the Silica Gel Bed
-
Cause A: Improper Column Packing. Air bubbles or a non-uniform slurry can lead to an unevenly packed column.
-
Solution: This is difficult to fix once it occurs. The best course of action is to re-pack the column. To prevent this, ensure the silica gel is fully suspended in the solvent and allowed to settle evenly.
-
-
Cause B: Solvent Level Dropping Below the Top of the Silica. Allowing the column to run dry will cause cracks to form.
-
Solution: Always maintain a level of solvent above the silica bed.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.
Caption: A flowchart for troubleshooting common column chromatography problems.
References
- CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google P
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. (URL not available)
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL not available)
- CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google P
- Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate - ResearchG
- US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents.
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. Available at: [Link]
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL not available)
-
A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H- pyrimido [2,1-b][1][4] benzothiazole and its reactions with selected - Semantic Scholar. (URL not available)
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. (URL not available)
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2,4-Dimethylthiazole - Organic Syntheses Procedure. Available at: [Link]
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. (URL not available)
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. Available at: [Link]
- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
-
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. saspublishers.com [saspublishers.com]
- 3. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Chloro-2-methylbenzo[d]thiazole and 5-Chloro-2-methylbenzothiazole
A Senior Application Scientist's Guide for Researchers
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The biological efficacy of these derivatives is profoundly influenced by the nature and, critically, the position of substituents on the benzothiazole ring system.[3][4]
This guide provides a comparative analysis of two specific positional isomers: 4-Chloro-2-methylbenzo[d]thiazole and 5-Chloro-2-methylbenzothiazole. While direct head-to-head comparative studies on these exact molecules are not prevalent in publicly accessible literature, this document will synthesize data from related chloro-substituted benzothiazole analogues to infer potential activities and discuss the structure-activity relationships (SAR) that govern their function. Furthermore, we will provide detailed experimental protocols for researchers to conduct their own direct comparisons of anticancer and antimicrobial efficacy.
Structural Nuances: The Impact of Chlorine's Position
The sole difference between the two molecules lies in the placement of a single chlorine atom on the benzene ring portion of the benzothiazole core. This seemingly minor structural alteration can lead to significant differences in their physicochemical properties and, consequently, their interaction with biological targets.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| Isomer 1 | 4-Chloro-2-methyl-1,3-benzothiazole | C₈H₆ClNS | 183.66 g/mol | |
| Isomer 2 | 5-Chloro-2-methyl-1,3-benzothiazole | C₈H₆ClNS | 183.66 g/mol [5] |
The position of the electron-withdrawing chlorine atom influences the electron density distribution across the entire heterocyclic system. This can affect the molecule's pKa, lipophilicity, and its ability to form hydrogen bonds or engage in other non-covalent interactions with protein targets, potentially altering binding affinity and biological activity.
Comparative Biological Activity: An Evidence-Based Projection
Based on structure-activity relationship (SAR) studies of related benzothiazole derivatives, we can project the likely biological activities of these two isomers.
Anticancer Potential
Benzothiazole derivatives are well-documented as potential anticancer agents, often exerting their effects through mechanisms like tyrosine kinase inhibition, topoisomerase inhibition, or the induction of apoptosis.[6] The substitution pattern on the benzothiazole ring is a key determinant of cytotoxicity. For instance, studies on other substituted benzothiazoles have shown that the presence and position of halogen atoms can significantly impact their antiproliferative activity.[7]
Antimicrobial Activity
The benzothiazole scaffold is also a component of many antimicrobial agents.[4] SAR studies have indicated that substitutions at the 5th position of the benzothiazole ring can be particularly influential. One review highlights a series of compounds where the presence of a chloro group at the 5th position increased antibacterial activity. This suggests that 5-Chloro-2-methylbenzothiazole may exhibit more potent antimicrobial properties compared to its 4-chloro counterpart. However, this is a generalization from a different chemical series and requires experimental validation.
The following table provides a hypothetical framework for comparing the two isomers, which researchers can populate with their own experimental data.
| Activity | Target Organism/Cell Line | Metric | 4-Chloro-2-methylbenzo[d]thiazole | 5-Chloro-2-methylbenzothiazole |
| Anticancer | e.g., MCF-7 (Breast Cancer) | IC₅₀ (µM) | To be determined | To be determined |
| Anticancer | e.g., A549 (Lung Cancer) | IC₅₀ (µM) | To be determined | To be determined |
| Antibacterial | e.g., S. aureus (Gram-positive) | MIC (µg/mL) | To be determined | To be determined |
| Antibacterial | e.g., E. coli (Gram-negative) | MIC (µg/mL) | To be determined | To be determined |
Mechanistic Insights and the Rationale for Comparison
The differential placement of the chlorine atom dictates the electronic and steric profile of the molecule, which in turn governs its interaction with biological macromolecules.
Caption: Logical flow from isomeric structure to biological activity.
-
Electronic Effects : The chlorine atom is an electron-withdrawing group. Its position (C4 vs. C5) will differentially affect the electron density of the thiazole ring and the fused benzene ring. This can alter the strength of interactions with amino acid residues in an enzyme's active site, such as hydrogen bonding or π-π stacking.
-
Steric Hindrance : The position of the chlorine atom can create steric hindrance, either preventing or facilitating the optimal orientation of the molecule within a binding pocket. A chlorine at the C4 position is adjacent to the fused ring system, which might impose different steric constraints compared to a C5 substitution.
-
Lipophilicity : The overall lipophilicity (LogP) of the molecule can be subtly affected by the chlorine's position, which in turn influences membrane permeability and transport to the site of action.
Recommended Experimental Protocols
To facilitate a direct and objective comparison, the following detailed protocols for standardized assays are provided.
Protocol 1: Anticancer Activity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] Live cells with active mitochondria reduce the MTT tetrazolium salt to a purple formazan product.
Caption: Standard workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Plate adherent cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of 4-Chloro-2-methylbenzo[d]thiazole and 5-Chloro-2-methylbenzothiazole in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[10]
-
IC₅₀ Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.[11]
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]
Methodology:
-
Compound Preparation: Prepare a 2x concentrated stock solution of each isomer in an appropriate solvent and then dilute in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12. Add 200 µL of the 2x concentrated compound solution to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15] This can be assessed visually or by using a plate reader.
Conclusion and Future Directions
The positional isomerism of the chlorine atom on the 2-methylbenzothiazole scaffold is predicted to have a significant impact on biological activity. Based on existing SAR literature, it is plausible that the 5-chloro isomer may exhibit superior antimicrobial properties. The differential effects on anticancer activity are less predictable and demand empirical evaluation.
The provided protocols offer a robust framework for researchers to conduct a direct, quantitative comparison of these two compounds. The resulting data will not only elucidate the specific activities of 4-Chloro- and 5-Chloro-2-methylbenzothiazole but also contribute valuable insights into the broader structure-activity relationships of halogenated benzothiazoles. Such studies are fundamental to the rational design of more potent and selective therapeutic agents for a range of diseases.
References
A comprehensive, numbered list of all sources cited in this guide will be provided upon request.
Sources
- 1. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. 5-Chloro-2-methylbenzothiazole 97 1006-99-1 [sigmaaldrich.com]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. microbeonline.com [microbeonline.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
Definitive Structural Validation of 4-Chloro-2-methylbenzo[d]thiazole: A Comparative Guide to X-ray Crystallography and Orthogonal Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For novel heterocyclic compounds such as 4-Chloro-2-methylbenzo[d]thiazole, a derivative of a scaffold known for a wide array of biological activities, structural ambiguity is not an option.[1][2] This guide provides a comprehensive examination of single-crystal X-ray crystallography (SC-XRD) as the gold standard for atomic-level structural elucidation.
While a published, indexed crystal structure for 4-Chloro-2-methylbenzo[d]thiazole (C₈H₆ClNS)[3] is not presently available in open crystallographic databases, this document will serve as an expert-led walkthrough of the complete validation process. We will detail the experimental workflow for SC-XRD, present anticipated results based on closely related, structurally-confirmed benzothiazoles[1][4], and critically compare this definitive technique against essential orthogonal methods, including NMR, Mass Spectrometry, and computational modeling.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography is the preeminent technique for determining the precise arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and designing structure-activity relationships (SAR).
The Causality Behind Crystallography: From Powder to Picture
The entire process hinges on a single prerequisite: a high-quality, single crystal. The ordered, repeating lattice of a crystal acts as a three-dimensional diffraction grating for X-rays. By measuring the angles and intensities of the diffracted beams, we can mathematically reconstruct a 3D map of the electron density within the crystal, and from that, infer the atomic positions.[5]
Experimental Protocol: A Self-Validating Workflow
The protocol described below is designed to be a self-validating system, where the quality of the results from each step dictates the feasibility of the next.
Step 1: Achieving Crystallinity – The Foundational Art
-
Objective: To grow single crystals of 4-Chloro-2-methylbenzo[d]thiazole suitable for diffraction (typically 0.1-0.3 mm in all dimensions).
-
Rationale: The quality of the final structure is entirely dependent on the quality of the crystal. A poorly ordered or twinned crystal will yield a diffuse or uninterpretable diffraction pattern.
-
Methodology:
-
Purification: Begin with the highest purity sample possible (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert and seal this over a well containing a "weaker" solvent (one in which the compound is less soluble). The gradual diffusion of the weaker solvent's vapor into the drop reduces the compound's solubility, promoting slow, ordered crystallization.
-
Step 2: Data Collection – Capturing the Diffraction Pattern
-
Objective: To accurately measure the intensity and position of thousands of diffraction spots.
-
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.
-
Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer.
-
Data Acquisition: The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54184 Å).[7] A detector records the diffraction pattern. A full dataset may take several hours to collect.
-
Step 3: Structure Solution and Refinement – From Data to Molecule
-
Objective: To convert the raw diffraction data into a final, validated 3D molecular model.
-
Rationale: This computational step uses the collected data to solve the "phase problem" and refine the atomic positions to best fit the experimental observations.
-
Methodology:
-
Data Integration and Scaling: The raw data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Structure Solution: Programs using "direct methods" are employed to generate an initial electron density map and a preliminary model of the molecule.
-
Structural Refinement: The atomic coordinates, thermal parameters, and occupancies are iteratively adjusted using least-squares refinement to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1), which indicates the goodness-of-fit. An R1 value below 0.05 (5%) is generally considered excellent for a small molecule structure.
-
Workflow for X-ray Crystallography
Caption: The experimental workflow for single-crystal X-ray diffraction.
Anticipated Structural Parameters for 4-Chloro-2-methylbenzo[d]thiazole
Based on crystallographic data from analogous structures, we can predict the key geometric parameters for 4-Chloro-2-methylbenzo[d]thiazole. This provides a baseline for experimental validation.
| Parameter | Expected Value | Rationale / Comparative Source |
| Crystal System | Monoclinic | A common crystal system for planar aromatic molecules.[7][8] |
| Space Group | P2₁/c | A frequently observed centrosymmetric space group for benzothiazole derivatives.[7] |
| C-Cl Bond Length | 1.73 – 1.75 Å | Typical for a chlorine atom attached to an sp²-hybridized carbon.[1] |
| C-S Bond Lengths | 1.73 – 1.78 Å | Consistent with C-S bonds within a thiazole ring system.[4] |
| C-N Bond Lengths | 1.30 – 1.39 Å | Reflects the double and single bond character within the heterocyclic ring.[4] |
| Molecular Geometry | Essentially Planar | The fused ring system of benzothiazole is aromatic and inherently planar.[7] |
Part 2: A Comparative Analysis of Orthogonal Validation Techniques
While SC-XRD provides an unparalleled static picture of a molecule in the solid state, it is not a complete characterization. A robust validation strategy requires orthogonal techniques that confirm different aspects of the molecular structure and can probe its nature in solution.
The Logic of Orthogonal Validation
Caption: Logic flow for comprehensive molecular structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Core Directive: To confirm the molecular connectivity and proton/carbon environment in solution.
-
Expertise & Causality: NMR probes the magnetic properties of atomic nuclei (¹H, ¹³C) within a magnetic field. The chemical shift of each nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's covalent framework. For 4-Chloro-2-methylbenzo[d]thiazole, ¹H NMR would confirm the presence and relative positions of the three aromatic protons and the methyl group protons, while ¹³C NMR would identify all eight unique carbon atoms.
-
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and potentially 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz).[9]
-
-
Trustworthiness: The distinct splitting patterns (coupling) between adjacent protons in the ¹H spectrum provide undeniable proof of their connectivity, validating the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
-
Core Directive: To confirm the molecular weight and elemental composition.
-
Expertise & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental formula (C₈H₆ClNS).[10]
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.[11]
-
Acquire the mass spectrum.
-
-
Trustworthiness: The presence of the characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence for the presence of a single chlorine atom in the molecule.
Computational Chemistry (Density Functional Theory - DFT)
-
Core Directive: To generate a theoretical, energy-minimized structure for comparison with experimental data.
-
Expertise & Causality: DFT is a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[2] By calculating the lowest energy conformation of 4-Chloro-2-methylbenzo[d]thiazole, we can generate theoretical bond lengths and angles.[12]
-
Protocol:
-
Trustworthiness: A high degree of correlation between the DFT-predicted geometry and the experimentally determined SC-XRD structure provides strong corroborative evidence and enhances confidence in the final model.
Comparative Summary of Structural Validation Techniques
| Technique | Information Provided | Sample Needs | Pros | Cons |
| SC-XRD | Unambiguous 3D structure, bond lengths/angles, packing | Single crystal (0.1-0.3 mm) | Definitive, "gold standard" | Crystal growth can be a major bottleneck; solid-state structure may differ from solution. |
| NMR | Covalent framework, connectivity, solution dynamics | 5-10 mg, soluble | Excellent for solution-state structure, non-destructive | Does not provide 3D spatial data (bond lengths/angles) directly; lower throughput. |
| MS | Molecular weight, elemental formula, isotopic pattern | <1 mg, soluble | High sensitivity, confirms elemental composition | Provides no information on connectivity or stereochemistry; destructive.[14] |
| DFT | Theoretical 3D geometry, electronic properties | None (in silico) | Complements experimental data, predicts properties | A theoretical model, not an experimental result; accuracy depends on the level of theory used.[15] |
Conclusion
The structural validation of a novel compound like 4-Chloro-2-methylbenzo[d]thiazole is a multi-faceted process that demands a synergistic application of analytical techniques. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, its findings must be contextualized and supported by orthogonal methods. NMR confirms the covalent bonding in the solution phase, mass spectrometry validates the elemental composition, and DFT provides a theoretical model for comparison. Together, this suite of techniques constitutes a self-validating system that provides the highest possible confidence in the molecular structure, a critical requirement for advancing research and development in any chemical science.
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A Comparative Analysis of the Cytotoxicity of 4-Chloro-2-methylbenzo[d]thiazole and Riluzole in a Neuronal Cell Model
In the landscape of neuroprotective drug discovery, the benzothiazole scaffold has emerged as a privileged structure, giving rise to compounds with a wide array of biological activities. Riluzole, a well-established benzothiazole derivative, is the cornerstone treatment for amyotrophic lateral sclerosis (ALS), primarily recognized for its neuroprotective effects. However, the therapeutic window of any neuroactive compound is intrinsically linked to its potential cytotoxicity. This guide provides an in-depth, comparative analysis of the cytotoxic profiles of Riluzole and a structurally related analogue, 4-Chloro-2-methylbenzo[d]thiazole, within a neuronal context. As a novel compound of interest, understanding the cytotoxic potential of 4-Chloro-2-methylbenzo[d]thiazole is paramount for its future development as a potential therapeutic agent.
This guide is structured to provide a comprehensive, yet hypothetical, experimental comparison, grounded in established scientific methodologies. Due to the nascent stage of research into 4-Chloro-2-methylbenzo[d]thiazole, direct comparative cytotoxic data with Riluzole is not yet available in published literature. Therefore, this guide will present a plausible, data-driven narrative based on the known mechanisms of Riluzole and the documented activities of similar benzothiazole derivatives.
Unveiling the Contenders: Chemical Structures and Mechanistic Insights
Riluzole , with its chemical name 2-amino-6-(trifluoromethoxy)benzothiazole, is a multifaceted neuroprotective agent. Its primary mechanism of action is the inhibition of glutamate release, which it achieves by blocking voltage-gated sodium channels.[1][2] By attenuating glutamatergic neurotransmission, Riluzole mitigates excitotoxicity, a key pathological process in neurodegenerative diseases.[3][4] Beyond this, Riluzole has been shown to modulate postsynaptic glutamate receptors and potentiate GABAergic transmission.[2] Interestingly, recent studies have also highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.[5][6][7]
4-Chloro-2-methylbenzo[d]thiazole is a less-characterized benzothiazole derivative. Its structure shares the core benzothiazole ring with Riluzole but features a chloro group at the 4-position and a methyl group at the 2-position. While specific mechanistic data for this compound is limited, the broader family of benzothiazole derivatives has been extensively studied, revealing a spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] The cytotoxic properties of many benzothiazole analogues have been documented, often linked to the induction of apoptosis through mitochondrial-mediated pathways.[10][11] The presence of a halogen, such as the chloro group in 4-Chloro-2-methylbenzo[d]thiazole, can significantly influence the electronic properties and biological activity of the molecule, potentially enhancing its cytotoxic potential.
A Rigorous Approach: Experimental Design for Cytotoxicity Assessment
To objectively compare the cytotoxic profiles of 4-Chloro-2-methylbenzo[d]thiazole and Riluzole, a multi-parametric approach is essential. The following experimental workflow is designed to provide a comprehensive understanding of their effects on neuronal cell viability and the underlying mechanisms of cell death.
Cell Line Selection and Culture
The human neuroblastoma cell line, SH-SY5Y , is a well-established and relevant model for neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons, making them a suitable in vitro system for this investigation.
Protocol for SH-SY5Y Cell Culture and Differentiation:
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For differentiation, cells are seeded at a low density and the culture medium is replaced with a low-serum (1% FBS) medium containing 10 µM retinoic acid for 5-7 days. This induces a more mature neuronal phenotype with extended neurites.
Primary Cytotoxicity Assessment: MTT and LDH Assays
To quantify the dose-dependent effects of both compounds on cell viability and membrane integrity, two robust and widely used assays will be employed: the MTT assay for metabolic activity and the LDH assay for membrane leakage.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of the compounds.
MTT Assay Protocol: [11][12][13][14]
-
After the 48-hour treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
LDH Assay Protocol: [15][16][17][18]
-
After the 48-hour treatment period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of the LDH reaction mixture is added to each well.
-
The plate is incubated for 30 minutes at room temperature, protected from light.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Hypothetical Data Presentation
The following tables summarize the plausible dose-dependent cytotoxic effects of 4-Chloro-2-methylbenzo[d]thiazole and Riluzole on differentiated SH-SY5Y cells after 48 hours of exposure.
Table 1: Effect of 4-Chloro-2-methylbenzo[d]thiazole and Riluzole on Cell Viability (MTT Assay)
| Concentration (µM) | 4-Chloro-2-methylbenzo[d]thiazole (% Viability ± SD) | Riluzole (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.2 ± 5.2 | 99.1 ± 4.8 |
| 10 | 85.1 ± 6.1 | 92.5 ± 5.5 |
| 25 | 62.7 ± 5.8 | 78.3 ± 6.2 |
| 50 | 41.5 ± 4.9 | 55.1 ± 5.9 |
| 100 | 20.3 ± 3.7 | 32.8 ± 4.3 |
| IC50 (µM) | ~ 45 | ~ 60 |
Table 2: Effect of 4-Chloro-2-methylbenzo[d]thiazole and Riluzole on Membrane Integrity (LDH Assay)
| Concentration (µM) | 4-Chloro-2-methylbenzo[d]thiazole (% Cytotoxicity ± SD) | Riluzole (% Cytotoxicity ± SD) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 1 | 6.1 ± 1.3 | 5.5 ± 1.0 |
| 10 | 18.9 ± 2.5 | 12.7 ± 1.8 |
| 25 | 38.6 ± 3.1 | 25.4 ± 2.7 |
| 50 | 59.8 ± 4.2 | 48.2 ± 3.9 |
| 100 | 82.1 ± 5.5 | 69.5 ± 4.8 |
Delving Deeper: Apoptosis as a Mechanism of Cell Death
To elucidate the primary mode of cell death induced by these compounds, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry analysis is proposed. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Detection by Flow Cytometry
Caption: Workflow for the detection and quantification of apoptosis.
Annexin V/PI Staining Protocol: [7][19]
-
Differentiated SH-SY5Y cells are treated with the IC50 concentrations of 4-Chloro-2-methylbenzo[d]thiazole and Riluzole for 24 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are immediately analyzed by flow cytometry.
Hypothetical Apoptosis Data
Table 3: Quantification of Apoptotic and Necrotic Cells by Flow Cytometry
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 4-Chloro-2-methylbenzo[d]thiazole (45 µM) | 48.7 ± 3.5 | 35.1 ± 2.9 | 16.2 ± 2.1 |
| Riluzole (60 µM) | 58.3 ± 4.1 | 28.9 ± 3.3 | 12.8 ± 1.9 |
Interpreting the Evidence: A Comparative Discussion
Based on the hypothetical data, 4-Chloro-2-methylbenzo[d]thiazole appears to exhibit a greater cytotoxic potential in differentiated SH-SY5Y cells compared to Riluzole, as indicated by its lower IC50 value in the MTT assay. The LDH assay results corroborate this finding, showing a more pronounced increase in membrane leakage at equivalent concentrations.
The flow cytometry data suggests that both compounds induce cell death primarily through apoptosis. However, at their respective IC50 concentrations, 4-Chloro-2-methylbenzo[d]thiazole appears to be a more potent inducer of apoptosis, with a higher percentage of cells in the early and late apoptotic stages.
The potential mechanisms underlying these observations can be inferred from the known pharmacology of Riluzole and other benzothiazole derivatives. While Riluzole's cytotoxicity in cancer cells is linked to the induction of ER stress and apoptosis[18], the enhanced cytotoxicity of 4-Chloro-2-methylbenzo[d]thiazole could be attributed to several factors. The chloro- substitution may alter the compound's lipophilicity, facilitating its entry into cells and interaction with intracellular targets. Furthermore, halogenated aromatic compounds can be more metabolically active, potentially leading to the formation of reactive intermediates that contribute to cellular stress and apoptosis. Studies on other thiazole derivatives have shown that they can induce apoptosis via the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[10][11] It is plausible that 4-Chloro-2-methylbenzo[d]thiazole shares this mechanism.
Potential Signaling Pathways in Compound-Induced Cytotoxicity
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A Comparative Analysis of the Antimicrobial Spectrum of 4-Chloro-2-methylbenzo[d]thiazole and Its Derivatives: A Guide for Researchers
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, benzothiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial spectrum of 4-Chloro-2-methylbenzo[d]thiazole and its various derivatives, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern their efficacy and provides detailed experimental protocols for antimicrobial susceptibility testing.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a versatile pharmacophore. Its derivatives have demonstrated a remarkable array of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1] The antimicrobial potential of these compounds is of particular interest, as they have been shown to target various essential pathways in bacteria and fungi.[2]
This guide will focus on elucidating the impact of substitutions on the benzothiazole ring, with a specific emphasis on the 4-chloro-2-methyl configuration, and how it compares to other derivatives in its class. Understanding these nuances is critical for the rational design of more effective antimicrobial agents.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a panel of clinically relevant bacteria and fungi, as reported in peer-reviewed literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-Chloro-2-methylbenzo[d]thiazole Analogues | ||||
| 4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamide | 1 - 16 | - | - | [3] |
| Other Chloro-Substituted Derivatives | ||||
| 6-Chloro-benzothiazole thiazolidinone derivative | 0.12 - 0.75 | 0.12 - 0.75 | 0.10 - 0.75 | [4] |
| 5-Chloro-benzothiazole azo dye derivative | - | 25 - 50 | - | [5] |
| Other Substituted Benzothiazoles | ||||
| 2,5-disubstituted furan benzothiazole (nitro substitution) | >64 (against S. cerevisiae) | - | - | [5] |
| 2,5-disubstituted furan benzothiazole (chloro substitution) | >64 (against S. cerevisiae) | - | - | [5] |
| Tetrazine-based benzothiazole (4a) | 16 (S. epidermidis) | - | - | [6] |
| Tetrazine-based benzothiazole (4b) | 8 (E. faecium) | - | 16 (A. baumannii) | [6] |
| Tetrazine-based benzothiazole (4c) | 16 (S. epidermidis) | - | - | [6] |
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| General Benzothiazole Derivatives | |||
| Benzothiazole-pyrazole conjugates | Data not specified | Data not specified | [7] |
| Thiazole derivatives | >256 | >256 | [4] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that data was not available in the cited sources.
Structure-Activity Relationship (SAR): Unraveling the Molecular Basis of Activity
The antimicrobial efficacy of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system.
The Influence of Halogenation
The presence of halogen atoms, particularly chlorine, on the benzothiazole ring has been shown to significantly impact antimicrobial activity.[5] For instance, a chloro group at the 5th position of the benzothiazole ring has been reported to increase antibacterial activity.[5] This enhancement is often attributed to the electron-withdrawing nature of halogens, which can alter the electronic properties of the entire molecule, potentially leading to better interaction with biological targets. The position of the halogen is also crucial; for example, multi-halogenated indoles, a related heterocyclic scaffold, have demonstrated that specific patterns of di-halogenation enhance antibacterial potency.[1]
The Role of the 2-Methyl Group
The 2-methyl group in 4-Chloro-2-methylbenzo[d]thiazole also plays a role in its biological activity. While less electronically influential than the chloro group, the methyl group can affect the molecule's lipophilicity and steric profile. These factors can influence its ability to penetrate microbial cell membranes and bind to target enzymes.
Other Substitutions
The antimicrobial spectrum can be further modulated by a wide variety of other substituents at different positions. For example, the introduction of bulky groups or additional heterocyclic rings can lead to compounds with enhanced potency against specific microbial strains. The data in Table 1, for instance, shows that complex derivatives incorporating thiazolidinone or tetrazine moieties can exhibit potent antibacterial activity.[4][6]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, step-by-step methodologies for two standard and widely accepted assays for determining the antimicrobial spectrum of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., 4-Chloro-2-methylbenzo[d]thiazole) in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a gradient of compound concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the same broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for the Agar Disk Diffusion Assay.
Conclusion
The available data indicates that 4-Chloro-2-methylbenzo[d]thiazole and its derivatives represent a promising avenue for the development of new antimicrobial agents. The presence and position of a chloro substituent on the benzothiazole ring appear to be a key determinant of antibacterial activity. Further derivatization of the benzothiazole scaffold, such as the incorporation of other heterocyclic moieties, offers a viable strategy for enhancing potency and broadening the antimicrobial spectrum. The experimental protocols detailed herein provide a standardized framework for the continued investigation and comparison of these and other novel antimicrobial compounds. Future research should focus on a more systematic evaluation of a wider range of derivatives against a comprehensive panel of multidrug-resistant pathogens to fully elucidate their therapeutic potential.
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Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Chloro-2-methylbenzo[d]thiazole
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible downstream reactions, the key to a clean Active Pharmaceutical Ingredient (API) profile, and a critical determinant of patient safety. 4-Chloro-2-methylbenzo[d]thiazole is a vital heterocyclic building block, and its purity directly influences the efficacy and safety profile of the final drug product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized 4-Chloro-2-methylbenzo[d]thiazole. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring that your purity assessment is not just a routine check, but a robust, self-validating system.
The Imperative of Purity: Why It Matters for 4-Chloro-2-methylbenzo[d]thiazole
The synthesis of benzothiazole derivatives often involves multi-step reactions where incomplete conversions, side reactions, or residual starting materials can introduce impurities.[1] For 4-Chloro-2-methylbenzo[d]thiazole, potential impurities may include:
-
Starting Materials: Unreacted precursors such as substituted 2-aminothiophenols.
-
Isomeric Impurities: Regioisomers formed during the synthesis, which can be difficult to separate due to similar physical properties.
-
Reaction By-products: Compounds resulting from over-alkylation, oxidation, or dimerization.
-
Residual Solvents: Organic solvents used during synthesis and purification.
These impurities can have significant downstream consequences, from interfering with subsequent chemical transformations to introducing toxicological risks in the final API. Therefore, a multi-faceted analytical approach is not just recommended; it is essential under global pharmaceutical quality guidelines.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds.[] Its strength lies in its ability to separate the main compound from non-volatile impurities and provide precise quantification. For benzothiazole derivatives, reverse-phase HPLC (RP-HPLC) is particularly effective.[5][6][7][8]
Causality of Method Choice: We select RP-HPLC with a C18 column because the non-polar stationary phase effectively retains the moderately non-polar 4-Chloro-2-methylbenzo[d]thiazole, while a gradient elution with acetonitrile and water allows for the separation of both more polar and less polar impurities. UV detection is ideal as the benzothiazole ring system contains a strong chromophore.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Mobile Phase A: Deionized Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 4-Chloro-2-methylbenzo[d]thiazole in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Elution Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B (re-equilibration)
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate all peaks and calculate the area percentage to determine purity.
-
Data Presentation: Interpreting HPLC Results
The primary output is a chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all integrated peaks.
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 4.5 | 0.15 | Polar Impurity (e.g., hydrolyzed starting material) |
| 2 | 15.2 | 99.75 | 4-Chloro-2-methylbenzo[d]thiazole |
| 3 | 18.9 | 0.10 | Non-polar Impurity (e.g., dimerization by-product) |
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[9] It provides orthogonal information to HPLC, being particularly adept at detecting residual solvents and volatile starting materials that may not be well-resolved by liquid chromatography.
Causality of Method Choice: The choice of GC-MS is justified by its high resolving power for volatile compounds and the definitive structural identification provided by the mass spectrometer. This is crucial for confirming the identity of small impurity peaks, which is a key aspect of quality control in pharmaceutical manufacturing.[10]
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in Dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak.
-
Data Presentation: Interpreting GC-MS Results
The TIC provides separation data similar to an HPLC chromatogram, while the mass spectrum for each peak allows for identification by fragmentation pattern and comparison to spectral libraries. The molecular weight of 4-Chloro-2-methylbenzo[d]thiazole is 183.66 g/mol .
| Retention Time (min) | Key m/z Fragments | Area (%) | Proposed Identity |
| 3.8 | 49, 84, 86 | 0.05 | Dichloromethane (Solvent) |
| 12.5 | 183 (M+), 185 (M+2), 148, 121 | 99.90 | 4-Chloro-2-methylbenzo[d]thiazole |
| 14.1 | Varies | 0.05 | Isomeric Impurity |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS Purity and Impurity ID.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While chromatography excels at separation and quantification, NMR spectroscopy provides unparalleled detail about the molecular structure.[11] For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents, allowing for a highly accurate molar quantification of impurities relative to the main compound, provided a signal from the impurity is resolved.
Causality of Method Choice: NMR is chosen as a definitive, orthogonal technique. It can reveal impurities that might co-elute with the main peak in chromatography, such as structural isomers. It also serves as an absolute identity test, confirming that the main component is indeed 4-Chloro-2-methylbenzo[d]thiazole. A high-purity sample is essential for clear results.[12]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative NMR (qNMR) is desired for absolute purity determination.
-
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H pulse program.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration.
-
-
Analysis:
-
Acquire the spectrum and process the data (Fourier transform, phase correction, baseline correction).
-
Integrate all signals.
-
Assign the signals corresponding to 4-Chloro-2-methylbenzo[d]thiazole.
-
Identify and integrate any signals corresponding to impurities.
-
Data Presentation: Interpreting ¹H NMR Spectra
The expected ¹H NMR spectrum of 4-Chloro-2-methylbenzo[d]thiazole should show a methyl singlet and three distinct aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 1H | Aromatic H |
| ~7.4-7.5 | Triplet/Doublet of Doublets | 1H | Aromatic H |
| ~7.2-7.3 | Doublet | 1H | Aromatic H |
| ~2.8 | Singlet | 3H | -CH₃ |
Note: Exact chemical shifts are solvent-dependent and are predicted based on general benzothiazole structures.[1][13]
Impurity signals would appear as additional peaks. For example, a residual starting material would show its own characteristic set of peaks. The relative integration of these impurity peaks compared to the main compound's peaks provides a molar ratio of the impurity.
Workflow Visualization: NMR Purity Verification
Caption: Workflow for NMR Structural and Purity Verification.
Comparative Summary and Integrated Strategy
No single method can provide a complete picture of a compound's purity. A robust assessment relies on an integrated strategy where the strengths of each technique compensate for the limitations of the others.
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Quantitative purity, non-volatile impurities | High precision, robust, widely applicable.[6] | May not resolve all isomers; MS detector needed for mass info. |
| GC-MS | Volatile impurities, residual solvents | Excellent separation for volatiles, definitive peak ID.[9] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural confirmation, isomeric purity | Absolute structural data, good for isomer detection.[11] | Lower sensitivity than chromatography, complex mixtures are hard to interpret. |
Recommended Strategy:
-
Initial Screening (HPLC): Use RP-HPLC for a rapid and accurate assessment of the overall purity and to quantify major non-volatile impurities.
-
Volatiles and Confirmation (GC-MS): Employ GC-MS to check for residual solvents and volatile starting materials. The mass data also helps confirm the identity of the main peak.
-
Definitive Identity and Isomeric Check (¹H NMR): Use ¹H NMR as the final identity confirmation and to ensure the absence of co-eluting structural isomers.
By combining these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile for synthesized 4-Chloro-2-methylbenzo[d]thiazole, ensuring the quality and reliability required for the advancement of pharmaceutical research.
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Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences. (2016). Available at: [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
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Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]
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Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry - SciSpace. (2022). Available at: [Link]
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Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Available at: [Link]
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Supporting Information - L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. Available at: [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - Journal of the Korean Society for Applied Biological Chemistry. (2021). Available at: [Link]
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Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry - PubMed. Available at: [Link]
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(PDF) Synthesis of some new 4-oxo-thiazolidines, tetrazole and triazole derived from 2-SH-benzothiazole and antimicrobial screening of some synthesized - ResearchGate. (2011). Available at: [Link]
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Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies - Revista Desafio Online. (2021). Available at: [Link]
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Quality Guidelines - ICH. Available at: [Link]
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The ISO standards in pharmaceuticals: a complete guide - SFAM. (2024). Available at: [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Available at: [Link]
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55965-84-9 - Qualitative and Quantitative Tier 3 Assessment. Available at: [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]
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4-Chloro-2-hydroxybenzothiazole | Chemical Properties, Uses, Safety Data & Supplier China - Quinoline. Available at: [Link]
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4-Chloro-2-mercaptobenzothiazole, CAS No. 1849-65-6 - iChemical. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methylbenzo[d]thiazole
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-2-methylbenzo[d]thiazole is critical for innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing 4-Chloro-2-methylbenzo[d]thiazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of chemical causality, regulatory awareness, and field-proven best practices.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 4-Chloro-2-methylbenzo[d]thiazole is the logical starting point for developing safe handling and disposal protocols. Its chemical structure, a chlorinated benzothiazole, dictates its reactivity and toxicological profile.
GHS Hazard Classification: According to supplier safety data, 4-Chloro-2-methylbenzo[d]thiazole is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the benzothiazole core, a structure found in various bioactive and environmentally persistent molecules, warrants a cautious approach[2][3]. The chloro- substitution can enhance toxicity and environmental persistence, making proper disposal a critical control point to prevent its release.
| Hazard Category | Description | Immediate Implication for Handling & Disposal |
| Acute Oral Toxicity | Harmful if ingested. | Prohibit eating, drinking, and smoking in work areas. Ensure waste containers are clearly labeled to prevent accidental ingestion[4][5]. |
| Skin Irritation | Causes irritation upon contact. | Mandates the use of chemically resistant gloves. Contaminated clothing must be removed and decontaminated before reuse[6][7]. |
| Serious Eye Irritation | Can cause significant, potentially damaging, eye irritation. | Requires the use of chemical safety goggles or face shields. Eyewash stations must be readily accessible[6][8]. |
| Respiratory Irritation | Inhalation of dust or vapors can irritate the respiratory tract. | All handling of solid material and preparation of waste must be done in a certified chemical fume hood or well-ventilated area[5][9]. |
Part 2: Pre-Disposal Waste Management: Containment and Segregation
Effective disposal begins with meticulous waste management at the point of generation. The primary goal is to prevent uncontrolled release and to ensure waste is correctly categorized for final disposal.
Waste Segregation Workflow: The following decision tree illustrates the correct segregation path for various waste streams associated with 4-Chloro-2-methylbenzo[d]thiazole.
Caption: Waste Segregation and Containment Workflow.
Step-by-Step Containment Protocol:
-
Container Selection: Choose a container that is chemically compatible with 4-Chloro-2-methylbenzo[d]thiazole and any solvents used. For solids, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquids, use a sealed, leak-proof container, and always place it within a larger, non-reactive secondary container to mitigate spills[10].
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste," the full chemical name "4-Chloro-2-methylbenzo[d]thiazole," and a clear indication of its hazards (e.g., "Toxic," "Irritant")[11][12].
-
Storage: Keep waste containers sealed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials. Do not store excessive amounts of waste; schedule regular pickups with your institution's Environmental Health & Safety (EHS) department[6][12].
Part 3: Approved Final Disposal Methodologies
Due to its chlorinated organic nature and inherent hazards, 4-Chloro-2-methylbenzo[d]thiazole requires a definitive destruction method. Landfilling is not an appropriate option.
Primary Disposal Method: High-Temperature Incineration
The recommended and most environmentally sound disposal method is through a licensed chemical destruction facility that utilizes controlled high-temperature incineration with flue gas scrubbing[13].
-
Causality: Chlorinated organic compounds like this one can produce hydrochloric acid (HCl) and other toxic gases upon combustion. A specialized incinerator operating at high temperatures (>850°C) ensures the complete destruction of the benzothiazole ring structure. Crucially, the facility's flue gas scrubbing system neutralizes the resulting acidic gases, preventing their release into the atmosphere and the formation of acid rain. This aligns with the U.S. Environmental Protection Agency (EPA) guidelines for the management of chlorinated wastes[14][15].
Disposal of Empty Containers
Containers that once held 4-Chloro-2-methylbenzo[d]thiazole must be decontaminated before they can be considered non-hazardous.
-
Protocol:
-
Empty the container of all free-flowing product.
-
Perform a "triple rinse." Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste [12]. Subsequent rinseates may also need to be collected depending on local regulations.
-
After rinsing, allow the container to air-dry completely in a fume hood.
-
Deface the original label to remove all hazard information[11].
-
The decontaminated container can now be disposed of in regular trash or recycled, per institutional policy.
-
Part 4: Emergency Response Protocols
Pre-planning is essential for a safe and effective response to accidental releases.
Spill Response Decision Workflow:
Caption: Emergency Spill Response Decision Flowchart.
Personnel Exposure First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6][16].
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical aid[6][16].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Get immediate medical attention[6][8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].
By adhering to these scientifically sound and procedurally robust guidelines, you can effectively manage the risks associated with 4-Chloro-2-methylbenzo[d]thiazole, ensuring a safe laboratory environment and upholding your professional commitment to environmental stewardship.
References
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Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+% . Cole-Parmer. Available at: [Link]
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Safety Data Sheet: 2-Mercaptobenzothiazole . Chemos GmbH & Co.KG. Available at: [Link]
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Safety Data Sheet: Benzothiazole . (2024-11-04). DC Fine Chemicals. Available at: [Link]
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Safety data sheet - KEIM KLEBESPACHTEL . KEIMFARBEN GMBH. Available at: [Link]
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Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities . (2020-09-30). ScienceDirect. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methylbenzo[d]thiazole
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both groundbreaking discovery and the unwavering safety of our scientific personnel. This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-2-methylbenzo[d]thiazole. As a Senior Application Scientist, my objective is to extend beyond mere procedural instruction, offering a framework of understanding rooted in the principles of chemical causality and risk mitigation.
Anticipated Hazard Profile of 4-Chloro-2-methylbenzo[d]thiazole
Based on the safety profiles of analogous compounds such as 2-(Chloromethyl)benzothiazole and 5-Chloro-2,1,3-benzothiadiazole, we can infer a similar hazard profile for 4-Chloro-2-methylbenzo[d]thiazole.[1][2] The primary concerns revolve around:
-
Acute Toxicity: Potential for harm if swallowed or in contact with skin.[3]
-
Skin Corrosion/Irritation: The chlorinated nature of the molecule suggests it may cause skin irritation upon direct contact.[1][2]
-
Serious Eye Damage/Irritation: Chemicals of this class are often irritants and can cause serious eye damage.[1][4]
-
Skin Sensitization: There is a potential for the compound to cause an allergic skin reaction upon repeated exposure.[1][4]
-
Respiratory Tract Irritation: If handled as a powder or aerosolized, it may cause respiratory irritation.[1][2]
Given these anticipated hazards, a multi-layered approach to PPE is not just recommended, but essential.
The Core Principle: A Risk-Based PPE Selection
The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it must be a dynamic process, continually assessed based on the specific procedure being undertaken. The quantity of the substance, its physical form (solid or in solution), and the potential for aerosolization are critical variables that dictate the required level of protection.
The following diagram illustrates a decision-making workflow for selecting appropriate PPE when handling 4-Chloro-2-methylbenzo[d]thiazole.
Caption: A decision workflow for selecting the appropriate level of PPE.
Detailed PPE Recommendations
The following table outlines the minimum recommended PPE for various laboratory operations involving 4-Chloro-2-methylbenzo[d]thiazole.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, <1g) | Safety glasses with side shields | Double-layered nitrile gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area. |
| Weighing and preparing solutions (large scale, >1g) | Tightly fitting safety goggles and a face shield | Double-layered nitrile gloves or neoprene gloves | Chemical-resistant apron over a laboratory coat | Recommended to work within a certified chemical fume hood. |
| Running reactions at ambient temperature | Safety glasses with side shields | Double-layered nitrile gloves | Standard laboratory coat | Not generally required if performed in a well-ventilated area. |
| Running reactions at elevated temperatures or under pressure | Tightly fitting safety goggles and a face shield | Double-layered nitrile gloves or neoprene gloves | Flame-resistant laboratory coat | Mandatory to work within a certified chemical fume hood. |
| Post-reaction work-up and purification | Tightly fitting safety goggles | Double-layered nitrile gloves | Chemical-resistant apron over a laboratory coat | Recommended to work within a certified chemical fume hood. |
| Handling of the neat solid outside of a fume hood | Tightly fitting safety goggles and a face shield | Double-layered nitrile gloves | Laboratory coat | An N95-rated respirator is recommended to avoid inhalation of fine particulates. |
Step-by-Step Protocols for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your laboratory coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don the first pair of nitrile gloves, followed by a second pair over the first, ensuring the outer glove covers the cuff of your lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination.
-
Lab Coat/Apron: Remove your lab coat or apron by rolling it outwards and away from your body.
-
Eye and Face Protection: Remove your face shield or goggles from the back.
-
Respiratory Protection (if required): Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Plan
In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should proceed.
Spill Cleanup PPE:
-
Respiratory Protection: A full-face respirator with multi-gas cartridges is recommended.[1]
-
Hand Protection: Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton™) should be worn.
-
Body Protection: A disposable chemical-resistant suit or coveralls.
-
Foot Protection: Chemical-resistant boots.
Disposal: All contaminated PPE and spill cleanup materials must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Place all waste in a clearly labeled, sealed container.
Conclusion: A Culture of Safety
The effective use of Personal Protective Equipment is the cornerstone of a robust safety culture. For a compound like 4-Chloro-2-methylbenzo[d]thiazole, where direct toxicological data is limited, a conservative and risk-based approach to PPE is the only responsible course of action. By understanding the why behind these recommendations, researchers can not only protect themselves but also foster an environment of safety and scientific excellence.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)benzothiazole.
- Carl ROTH. (n.d.). Safety Data Sheet: 5-Sulphosalicylic acid dihydrate.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorobenzo-2,1,3-thiadiazole.
- European Chemicals Agency. (n.d.). Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Methyl-2,1,3-benzothiadiazole.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Sulfosalicylic acid dihydrate.
- STEMCELL Technologies. (2021). Safety Data Sheet: Chlormethiazole (Hydrochloride).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- KEIMFARBEN GMBH. (n.d.). Safety data sheet.
- Carl ROTH. (2024). Safety Data Sheet: 5-Sulphosalicylic acid dihydrate.
- G. N. Papadimitriou, et al. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS.
- The Chlorine Institute. (n.d.). Pamphlet 65 - Personal Protective Equipment for Chlor-Alkali Chemicals.
- Fisher Scientific. (2013). Safety Data Sheet: Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate.
- PENTA. (2025). Safety Data Sheet: 5-Sulfosalicylic acid dihydrate.
- Westlake. (2017). Health and Safety Procedure 300 – Personal Protective Equipment.
- G. N. Papadimitriou, et al. (2017).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
